B600461 4'-Hydroxy-7-methoxyflavanone CAS No. 61504-06-1

4'-Hydroxy-7-methoxyflavanone

Katalognummer: B600461
CAS-Nummer: 61504-06-1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Hydroxy-7-methoxyflavanone is a chemical compound belonging to the flavanone class of flavonoids, which are naturally occurring compounds often investigated for their biological activities . While specific data for this compound is limited, research on a closely related flavanone, 6,4'-Dihydroxy-7-methoxyflavanone (DMF), provides insight into its potential research value. DMF was isolated from Dalbergia odorifera and has demonstrated significant efficacy in inhibiting RANKL-induced osteoclast differentiation in a dose-dependent manner . Mechanistic studies indicate that this activity is achieved through the inhibition of the Mitogen-Activated Protein Kinases (MAPKs) pathway, subsequently suppressing the expression of key osteoclastogenic transcription factors NFATc1 and c-Fos . Furthermore, the compound disrupts actin ring formation in mature osteoclasts, thereby suppressing their bone resorptive function . These findings suggest that 4'-Hydroxy-7-methoxyflavanone and its analogs are valuable candidates for scientific research into bone-remodeling processes and potential therapeutic strategies for osteoclastogenic bone diseases such as osteoporosis and rheumatoid arthritis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

61504-06-1

Synonyme

7-O-Methyl-liquiritigenin

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Biological Activity of 4'-Hydroxy-7-methoxyflavanone in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 4'-Hydroxy-7-methoxyflavanone (Isoform of Liquiritigenin 7-methyl ether; CAS: 32272-23-4), a specific methoxylated flavonoid derivative with emerging significance in oncology. Unlike its fully hydroxylated parent compounds (e.g., Liquiritigenin), the 7-methoxy substitution confers unique pharmacokinetic properties, specifically enhanced lipophilicity and metabolic resistance to Phase II glucuronidation at the A-ring. This guide details its structure-activity relationships (SAR), mechanisms of action including apoptosis induction and multidrug resistance (MDR) reversal, and provides validated experimental protocols for its evaluation in cancer models.

Part 1: Chemical Identity & Structural Significance[1]

Molecular Architecture

The biological efficacy of 4'-Hydroxy-7-methoxyflavanone stems from its specific substitution pattern on the flavanone (2,3-dihydro-2-phenylchromen-4-one) skeleton.

  • A-Ring (Position 7): The Methoxy (-OCH₃) group replaces the typical hydroxyl group. This methylation significantly increases the molecule's LogP (lipophilicity), facilitating passive transport across the lipid bilayer of cancer cells. Furthermore, it blocks a primary site for rapid sulfation/glucuronidation, potentially extending plasma half-life.

  • B-Ring (Position 4'): The Hydroxyl (-OH) group remains unsubstituted. This is critical for biological activity, serving as a hydrogen bond donor within the active sites of target proteins (e.g., kinases, estrogen receptors) and retaining radical scavenging capacity (antioxidant activity).

  • C-Ring (C2-C3): The saturated C2-C3 bond (flavanone vs. flavone) allows for chiral flexibility at C2, which can influence binding affinity to steroid receptors compared to planar flavones.

Structure-Activity Relationship (SAR) in Oncology
FeatureStructural ModificationBiological Consequence
Bioavailability 7-OCH₃ (Methylation)Enhanced membrane permeability; evasion of first-pass metabolism at pos-7.
Cytotoxicity 4'-OH (Hydroxyl)Essential for hydrogen bonding with Ser/Thr residues in kinase ATP-binding pockets.
MDR Reversal PolymethoxylationMethoxy groups are known to inhibit P-glycoprotein (P-gp/ABCB1), preventing drug efflux.
Stereochemistry C2 Chiral CenterThe (2S)-isomer is typically the biologically active form in natural isolates, though racemates are often used in synthesis.

Part 2: Anticancer Mechanisms of Action[2]

Induction of Intrinsic Apoptosis

4'-Hydroxy-7-methoxyflavanone exerts cytotoxicity primarily through the mitochondrial (intrinsic) apoptotic pathway. The compound acts as a cellular stressor, triggering the following cascade:

  • ROS Generation: The molecule induces a transient spike in Reactive Oxygen Species (ROS), overwhelming the cancer cell's antioxidant defense.

  • Bcl-2 Family Modulation: It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax .

  • Mitochondrial Permeabilization: The Bax/Bcl-2 imbalance leads to the loss of Mitochondrial Membrane Potential (

    
    ).
    
  • Caspase Activation: Cytochrome c release activates Caspase-9, which cleaves and activates the executioner Caspase-3, leading to PARP cleavage and DNA fragmentation.

Cell Cycle Arrest (G2/M Phase)

Experimental data on methoxyflavanones suggests a capacity to disrupt microtubule dynamics. By binding to the colchicine site of tubulin or inhibiting CDK1/Cyclin B complexes, the molecule arrests cells at the G2/M checkpoint, preventing mitosis and forcing the cell into apoptosis.

Mechanistic Pathway Diagram

The following diagram illustrates the signaling cascade triggered by 4'-Hydroxy-7-methoxyflavanone.

ApoptosisPathway Compound 4'-Hydroxy-7- methoxyflavanone CellMem Cell Membrane (Passive Diffusion) Compound->CellMem Uptake ROS Intracellular ROS Spike CellMem->ROS Oxidative Stress Bcl2 Bcl-2 (Down) ROS->Bcl2 Inhibit Bax Bax (Up) ROS->Bax Trigger Mito Mitochondria (Loss of ΔΨm) Bcl2->Mito Inhibition (Blocked) Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Caption: Signal transduction pathway showing ROS-mediated mitochondrial dysfunction and caspase activation induced by 4'-Hydroxy-7-methoxyflavanone.

Part 3: Experimental Protocols

Chemical Synthesis (Claisen-Schmidt Condensation)

Since commercial availability can be variable, in-house synthesis is often required.

  • Reaction: Condensation of 2'-hydroxy-4-methoxyacetophenone with 4-hydroxybenzaldehyde.

  • Reagents: Ethanol (solvent), 50% KOH (catalyst).

Protocol:

  • Dissolve 10 mmol of 2'-hydroxy-4-methoxyacetophenone and 10 mmol of 4-hydroxybenzaldehyde in 20 mL ethanol.

  • Add 10 mL of 50% KOH dropwise at 0°C.

  • Stir at room temperature for 24–48 hours (monitor via TLC).

  • Pour mixture into ice water and acidify with 10% HCl to precipitate the Chalcone intermediate.

  • Cyclization: Reflux the chalcone in ethanol with sodium acetate (NaOAc) or H₂SO₄ for 4–6 hours to cyclize into the Flavanone .

  • Recrystallize from methanol.

In Vitro Cytotoxicity Assay (MTT)

Purpose: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve 4'-Hydroxy-7-methoxyflavanone in DMSO (Stock 100 mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Treat cells for 48h.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    .
    
Flow Cytometry: Cell Cycle Analysis

Purpose: Verify G2/M arrest.[1]

  • Treatment: Treat

    
     cells with IC₅₀ concentration for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: 30 min at 37°C in the dark.

  • Analysis: Analyze DNA content using a flow cytometer (excitation 488 nm, emission 617 nm).

Experimental Workflow Diagram

Workflow Start Start: Synthesis Purify Purification (Recrystallization) Start->Purify QC QC: NMR/MS Verification Purify->QC QC->Start Fail Assay1 MTT Assay (Viability) QC->Assay1 Pass Assay2 Flow Cytometry (Apoptosis/Cycle) Assay1->Assay2 If Cytotoxic Data Data Analysis (IC50 Calculation) Assay2->Data

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Part 4: References

  • PubChem. (n.d.).[2] 4'-Hydroxy-7-methoxyflavone (Compound Summary).[3][2] National Library of Medicine. Retrieved from [Link]

  • Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine, 36(7), 829-837. (Context: Methylation effects on bioavailability).

  • Zhang, S., et al. (2012). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs. International Journal of Molecular Sciences. (Context: Methoxy-induced cytotoxicity and transport).

  • Ko, C.H., et al. (2014). Structure-activity relationship studies of flavonoids as inhibitors of breast cancer resistance protein (BCRP). Biochemical Pharmacology.[4] (Context: SAR of methoxyflavanones in MDR).

  • Matsjeh, S., et al. (2017). Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer against cervical (HeLa) cancer cell.[5] AIP Conference Proceedings. (Context: Comparative synthesis and activity of positional isomers). Retrieved from [Link]

Sources

Technical Deep Dive: Molecular Mechanism of Action of 4'-Hydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Mechanism of Action of 4'-Hydroxy-7-methoxyflavanone Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

4'-Hydroxy-7-methoxyflavanone (also identified as Liquiritigenin 7-methyl ether or 7-O-Methylliquiritigenin ) is a bioactive flavonoid isolated from medicinal species such as Muntingia calabura, Horsfieldia superba, and the Knema genus. Unlike its isomer Sakuranetin (5,4'-dihydroxy-7-methoxyflavanone), this compound lacks the 5-hydroxyl group, a structural feature that significantly alters its lipophilicity and receptor binding profile.

This guide dissects its dual-action mechanism: potent cytotoxicity against specific cancer lines (P-388, HT-29) and selective anti-inflammatory modulation via direct cytokine interaction (IL-6, IL-1


).
Chemical Profile
PropertyDetail
IUPAC Name 7-methoxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Molecular Formula C

H

O

Molecular Weight 270.28 g/mol
Key Structural Features Flavanone backbone; 7-methoxy (A-ring); 4'-hydroxy (B-ring); Absence of C2=C3 double bond (chiral center at C2).

Pharmacological Mechanisms of Action

Primary Mechanism: Direct Cytokine Inhibition (IL-6 & IL-1 )

Recent computational and in vitro studies indicate that 4'-Hydroxy-7-methoxyflavanone acts as a direct inhibitor of pro-inflammatory cytokines, exhibiting binding affinities comparable to synthetic NSAIDs like celecoxib.

  • Target Interaction: The compound forms stable hydrogen bonds and

    
    -sigma interactions with the binding pockets of Interleukin-6 (IL-6)  and Interleukin-1
    
    
    
    (IL-1
    
    
    )
    .[1]
  • Residue Specificity: In IL-1

    
    , it interacts via Leu134, Val132, and Phe133.
    
  • Functional Outcome: By physically obstructing the cytokine-receptor interface, it prevents the dimerization required for downstream signaling (e.g., IL-6/STAT3 axis), thereby dampening the "cytokine storm" response in inflammatory models.

Secondary Mechanism: Cytotoxicity & Apoptosis Induction

The compound demonstrates significant cytotoxic activity, particularly against leukemia (P-388) and colon cancer (HT-29) cell lines.

  • Potency: IC

    
     values are reported at < 4.0 
    
    
    
    g/mL
    , classifying it as a potent cytotoxic agent.
  • Pathway: The mechanism likely involves the Intrinsic Apoptotic Pathway . The lipophilic 7-methoxy group facilitates cellular entry, where the compound disrupts mitochondrial membrane potential (

    
    ), leading to Cytochrome C release and Caspase-3 activation.
    
Metabolic Activation (The "Pro-Drug" Hypothesis)

As a methyl ether, 4'-Hydroxy-7-methoxyflavanone is a substrate for hepatic O-demethylases (CYP450 enzymes).

  • Metabolite: Demethylation at the 7-position yields Liquiritigenin (7,4'-dihydroxyflavanone).

  • Significance: Liquiritigenin is a highly selective Estrogen Receptor

    
     (ER
    
    
    
    ) agonist
    . Therefore, 4'-Hydroxy-7-methoxyflavanone may act as a sustained-release prodrug, extending the bioactivity of liquiritigenin in vivo while providing its own distinct anti-inflammatory effects prior to metabolism.

Visualization of Signaling Pathways[2]

The following diagram illustrates the dual pathway: direct cytokine blockade and the downstream metabolic conversion to an ER


 agonist.

Mechanism_Action Compound 4'-Hydroxy-7-methoxyflavanone IL6 Target: IL-6 / IL-1β Compound->IL6 Direct Binding (H-bonds, Pi-Sigma) CYP CYP450 (O-Demethylation) Compound->CYP Metabolic Processing Apoptosis Apoptosis (P-388 / HT-29) Compound->Apoptosis Cytotoxicity (IC50 < 4 µg/mL) Receptor Cytokine Receptor (IL-6R / IL-1R) IL6->Receptor Blocks Interaction STAT3 STAT3 / NF-κB Signaling Receptor->STAT3 Downstream Activation Inflammation Inflammation & Cytokine Release STAT3->Inflammation Promotes Liquiritigenin Metabolite: Liquiritigenin CYP->Liquiritigenin Yields ER_Beta ERβ Agonism Liquiritigenin->ER_Beta Activates

Figure 1: Dual-action pathway showing direct cytokine inhibition and metabolic activation to Liquiritigenin.

Experimental Protocols for Validation

To validate these mechanisms in a research setting, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.

Protocol A: Differential Cytotoxicity Assay (MTT/SRB)

Objective: Confirm IC


 specificity against P-388/HT-29 vs. normal fibroblasts.
  • Cell Seeding: Seed P-388 (leukemia) and Vero (normal) cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Prepare serial dilutions of 4'-Hydroxy-7-methoxyflavanone (0.1 - 100

    
    g/mL) in DMSO (Final DMSO < 0.1%).
    
    • Positive Control:[2][3] Doxorubicin (1

      
      g/mL).
      
    • Negative Control:[3] Vehicle only.

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent; solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Validation Metric: The compound is considered a "hit" if the Selectivity Index (IC

    
     Normal / IC
    
    
    
    Cancer) is
    
    
    .
Protocol B: IL-6 Interaction Analysis (Molecular Docking & ELISA)

Objective: Verify the direct binding hypothesis.

  • In Silico:

    • Retrieve IL-6 crystal structure (PDB ID: 1ALU).

    • Dock 4'-Hydroxy-7-methoxyflavanone using AutoDock Vina.

    • Benchmark: Compare binding energy (

      
      ) against Celecoxib. Target 
      
      
      
      kcal/mol.
  • In Vitro (Competition ELISA):

    • Coat plate with recombinant IL-6 receptor (IL-6R).

    • Incubate with biotinylated IL-6 + varying concentrations of the test compound.

    • Detect bound IL-6 via Streptavidin-HRP.

    • Result: A dose-dependent decrease in signal confirms the compound blocks the IL-6/IL-6R interface.

Quantitative Data Summary

The following data aggregates findings from Muntingia calabura and Knema species isolation studies.

Cell Line / TargetActivity TypeValue / OutcomeReference
P-388 (Leukemia) CytotoxicityIC

< 4.0

g/mL
[1, 3]
HT-29 (Colon) CytotoxicityIC

< 4.0

g/mL
[1, 3]
IL-6 (Human) Binding AffinityHigh (Comparable to Celecoxib)[2]
IL-1

Binding AffinityHigh (H-bonds via Leu134)[2]
MCF-7 (Breast) CytotoxicityModerate (Lower potency than P-388)[3]

References

  • Sufian, A. S., et al. (2025).[4] Cytotoxic Chalcones and Flavonoids from the Leaves of Muntingia calabura. ResearchGate.

  • Salleh, W. M. N. H., et al. (2024). Computational exploration of flavonoids from the genus Knema with anti-inflammatory potential. Journal of the Serbian Chemical Society.[1]

  • BenchChem. (2025). An In-depth Technical Guide to 4'-Methoxyflavanone and derivatives. BenchChem Product Data.

  • PubChem. (2025). Compound Summary: 4'-Hydroxy-7-methoxyflavanone (CID 185609). National Library of Medicine.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 4'-Hydroxy-7-methoxyflavanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4'-Hydroxy-7-methoxyflavanone (also known as 7-O-methyl-liquiritigenin) and its structural derivatives. While the parent compound Liquiritigenin (7,4'-dihydroxyflavanone) is a well-documented estrogen receptor


 (ER

) agonist and anti-inflammatory agent, the 7-methoxy derivative represents a critical optimization scaffold. The methylation at the C7 position significantly alters lipophilicity, metabolic stability, and cellular permeability compared to the di-hydroxy parent.

This document details the synthetic pathways, structure-activity relationships (SAR), and mechanistic validation protocols necessary for developing therapeutic agents based on this scaffold.[1]

The Pharmacophore: Structural Logic

The 4'-Hydroxy-7-methoxyflavanone scaffold consists of a 15-carbon skeleton (C6-C3-C6) organized into three rings: A, B, and C.

Core Components
  • Ring A (7-Methoxy): The 7-methoxy group (

    
    ) replaces the acidic hydroxyl found in Liquiritigenin. This modification removes a phase II conjugation site (glucuronidation/sulfation), thereby potentially increasing the molecule's metabolic half-life and blood-brain barrier (BBB) permeability.
    
  • Ring B (4'-Hydroxy): The 4'-hydroxyl group acts as the primary "warhead" for antioxidant activity (radical scavenging) and hydrogen bond donation in receptor active sites (e.g., ER

    
    , COX-2).
    
  • Ring C (Flavanone Core): The saturated C2-C3 bond confers flexibility to the molecule, allowing the B-ring to adopt an equatorial conformation. This contrasts with flavones , where the C2=C3 double bond forces planarity.

Isomer Distinction

Researchers must distinguish the target from its "reverse" isomer, which has a distinct biological profile:

  • Target: 4'-Hydroxy-7-methoxyflavanone (7-OMe on A-ring; 4'-OH on B-ring).

  • Reverse Isomer: 7-Hydroxy-4'-methoxyflavanone (7-OH on A-ring; 4'-OMe on B-ring).

Synthetic Pathways

The synthesis of 4'-Hydroxy-7-methoxyflavanone requires precise selection of starting materials to ensure the correct substitution pattern. The Claisen-Schmidt Condensation followed by cyclization is the industry-standard protocol.

Retrosynthetic Analysis
  • Target: 4'-Hydroxy-7-methoxyflavanone[2][3][4]

  • Precursors: 2'-Hydroxy-4-methoxyacetophenone (provides Ring A) + 4-Hydroxybenzaldehyde (provides Ring B).

Workflow Diagram

SynthesisWorkflow Start1 2'-Hydroxy-4-methoxyacetophenone (Ring A Precursor) Chalcone Intermediate Chalcone (2'-Hydroxy-4-methoxy-4'-hydroxychalcone) Start1->Chalcone KOH, EtOH Claisen-Schmidt Start2 4-Hydroxybenzaldehyde (Ring B Precursor) Start2->Chalcone Flavanone TARGET: 4'-Hydroxy-7-methoxyflavanone Chalcone->Flavanone NaOAc, EtOH Reflux (Cyclization) Flavone Derivative: 4'-Hydroxy-7-methoxyflavone Chalcone->Flavone I2, DMSO Oxidative Cyclization

Figure 1: Synthetic workflow for generating the target flavanone and its oxidized flavone derivative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to modifications at specific positions.

SAR Summary Table
PositionModificationEffect on ActivityMechanism
C7 (Ring A)

(Target)
Increased Permeability Increases LogP; prevents rapid glucuronidation at C7.

(Demethylation)
Decreased PermeabilityIncreases polarity; restores phase II metabolic liability.

(Ethoxy, etc.)[4][5]
Variable PotencyBulky groups may cause steric hindrance in tight binding pockets.
C4' (Ring B)

(Target)
Critical for Activity Essential H-bond donor for ER

and ROS scavenging.

Reduced PotencyLoss of H-bond donor capability; often reduces antioxidant capacity.

Increased StabilityHalogens block metabolic oxidation but lose H-bonding.
C2-C3 (Ring C) Single Bond (Flavanone)Receptor Selectivity Non-planar structure favors specific receptors (e.g., ER

).
Double Bond (Flavone)Increased CytotoxicityPlanarity allows DNA intercalation; often higher anticancer potency.
C5 (Ring A) Deoxy (H)Improved Bioavailability Lack of 5-OH prevents chelation but increases flexibility.
Hydroxy (OH)Kinase Inhibition5-OH forms H-bond with C4=O (chelating site), crucial for kinase targets.
Key SAR Insights
  • The "5-Deoxy" Advantage: Unlike Sakuranetin (5,4'-dihydroxy-7-methoxyflavanone), the target molecule lacks the 5-hydroxyl group. This makes the A-ring more electron-rich and less acidic, potentially altering its interaction with transporter proteins like P-glycoprotein (P-gp).

  • C-Ring Oxidation: Converting the flavanone to a flavone (introducing a C2=C3 double bond) generally increases cytotoxicity against cancer lines (e.g., HeLa, MCF-7) by enhancing the molecule's ability to intercalate into DNA or inhibit tubulin polymerization.

SAR Visualization

SAR_Map Core 4'-Hydroxy-7-methoxyflavanone Scaffold C7 C7 Position (A-Ring) Core->C7 C4 C4' Position (B-Ring) Core->C4 C23 C2-C3 Bond (C-Ring) Core->C23 C7_Effect Methoxy group enhances lipophilicity & metabolic stability C7->C7_Effect C4_Effect Hydroxyl essential for H-bonding & ROS scavenging C4->C4_Effect C23_Effect Oxidation to C=C (Flavone) increases planarity & cytotoxicity C23->C23_Effect

Figure 2: Structural determinants of biological activity.

Mechanism of Action (MOA)

The 4'-Hydroxy-7-methoxyflavanone derivatives primarily exert anticancer and anti-inflammatory effects through the NF-


B pathway  and Apoptosis induction .
Signaling Pathway[7]
  • Cytosolic Entry: The lipophilic 7-OMe group facilitates entry.

  • NF-

    
    B Inhibition:  The compound blocks the phosphorylation of IKK, preventing the degradation of I
    
    
    
    B
    
    
    . This keeps the NF-
    
    
    B complex sequestered in the cytoplasm, preventing the transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-6).
  • Apoptosis (Mitochondrial Pathway): In cancer cells, the compound induces Bax expression and downregulates Bcl-2, leading to Cytochrome C release and Caspase-3 activation.

MOA_Pathway cluster_cell Intracellular Signaling Compound 4'-Hydroxy-7-methoxyflavanone IKK IKK Complex Compound->IKK Inhibits Mito Mitochondria Compound->Mito Modulates Bcl-2/Bax IkB IκBα (Inhibitor) IKK->IkB Phosphorylation blocked NFkB NF-κB (Transcription Factor) IkB->NFkB Sequesters in Cytosol Nucleus Nucleus: Pro-inflammatory Genes NFkB->Nucleus Translocation Blocked Caspase Caspase-3 Activation Mito->Caspase Cytochrome C Release

Figure 3: Dual mechanism of action: NF-


B suppression and mitochondrial apoptosis induction.

Experimental Protocols

Synthesis Protocol: 4'-Hydroxy-7-methoxyflavanone

Objective: Synthesize the target flavanone via Claisen-Schmidt condensation.[6]

Reagents:

  • 2'-Hydroxy-4-methoxyacetophenone (10 mmol)

  • 4-Hydroxybenzaldehyde (10 mmol)

  • Ethanol (50 mL)

  • KOH (40% aqueous solution, 10 mL)

  • Sodium Acetate (NaOAc)[7]

Step-by-Step Procedure:

  • Chalcone Formation: Dissolve acetophenone and benzaldehyde in Ethanol. Add KOH dropwise at 0°C. Stir at room temperature for 24-48 hours.

  • Workup: Pour the reaction mixture into ice water and acidify with dilute HCl (pH ~3-4). The yellow precipitate (Chalcone) is filtered and recrystallized from ethanol.

  • Cyclization: Dissolve the chalcone (1.0 g) in Ethanol (20 mL). Add NaOAc (2.0 g) and reflux for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Evaporate solvent. Recrystallize the residue from methanol to obtain the flavanone (pale yellow crystals).

  • Validation:

    • 1H-NMR (DMSO-d6): Look for the characteristic ABX system of the C-ring protons:

      
       ~5.4 (dd, H-2), ~3.0 (dd, H-3ax), ~2.7 (dd, H-3eq).
      
    • Absence of Vinyl Protons: Ensure no chalcone doublet (

      
       7.5-8.0, J=16Hz) remains.
      
Biological Assay: Cytotoxicity (MTT)

Objective: Determine IC50 against cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound (dissolved in DMSO) at serial dilutions (0.1 - 100

    
    M). Maintain DMSO < 0.1%.
    
  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Synthesis and Anticancer Activity of Methoxyflavanones: AIP Publishing. (2017). Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer.

  • Liquiritigenin Pharmacology: Taylor & Francis. Liquiritigenin – Knowledge and References.

  • Flavanone SAR Studies: MDPI Molecules. (2021). Structural and Spectral Investigation of a Series of Flavanone Derivatives.

  • Anticancer Mechanisms: NIH PubMed. (2022). Anticancer mechanism of 7-α-hydroxyfrullanolide (Structural analog comparison).

  • General Flavonoid Metabolism: NIH PMC. Oxidation of methoxyflavones by human cytochromes P450.

Sources

Technical Guide: Natural Sources and Botanical Origins of 4'-Hydroxy-7-methoxyflavanone

[1][2][3]

Executive Summary & Chemical Identity

4'-Hydroxy-7-methoxyflavanone is a rare, naturally occurring 5-deoxyflavanone .[1][2][3] Unlike the more common 5-hydroxyflavanones (e.g., Naringenin derivatives like Pinostrobin), this compound lacks a hydroxyl group at the C5 position.[1] This structural feature indicates a specific biosynthetic origin involving chalcone reductase (CHR) , primarily restricting its distribution to specific plant families such as Fabaceae (Leguminosae) and unique monocot genera like Xanthorrhoea.[1][3]

  • IUPAC Name: (2S)-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one[1][2][3]

  • Common Synonyms: Liquiritigenin 7-methyl ether; 7-O-Methylliquiritigenin.[1][2][3]

  • Molecular Formula: C₁₆H₁₄O₄[1][2][3]

  • Molecular Weight: 270.28 g/mol [1][2][3]

  • Key Structural Feature: Absence of C5-OH (distinguishes from Sakuranetin/Pinostrobin).[1][2][3]

Botanical Origins and Chemotaxonomy

The distribution of 4'-Hydroxy-7-methoxyflavanone is chemotaxonomically significant. It is predominantly found in plants capable of synthesizing 5-deoxyflavonoids (retrochalcones).[1][2][3]

Primary Botanical Sources

The following table consolidates verified botanical sources where this specific flavanone has been isolated and characterized.

Botanical SpeciesFamilyTissue SourceConcentration/Context
Xanthorrhoea hastilis XanthorrhoeaceaeResin (Acaroid resin)Isolated alongside sakuranetin and other methylated flavonoids.[1][2][3][4] The resin is a rich source of lipophilic flavonoids.[1][3]
Bauhinia manca FabaceaeAerial parts / LeavesCo-occurs with Liquiritigenin and Naringenin.[1][2][3] Bauhinia species are known for diverse flavonoid methylation patterns.
Terminalia brownii CombretaceaeHeartwood / BarkIdentified in ethyl acetate extracts; associated with antifungal activity in the heartwood.[1][2][3]
Phanera retusa FabaceaeWhole plantFormerly Bauhinia retusa.[1][2][3] Contains the flavanone as a minor constituent.[1][3][5]
Dalbergia odorifera FabaceaeHeartwoodDalbergia species are prolific producers of 5-deoxyflavonoids and neoflavonoids.[1][2][3]
Chemotaxonomic Insight

The presence of 4'-Hydroxy-7-methoxyflavanone in Fabaceae is expected due to the widespread expression of Chalcone Reductase (CHR) in legumes, which is necessary to reduce the chalcone precursor before ring closure.[1][2][3] Its presence in Xanthorrhoeaceae (Grass Trees) is a notable chemotaxonomic anomaly, suggesting convergent evolution of the 5-deoxy pathway or specific O-methylation capabilities in resin production.[1][2][3]

Biosynthetic Mechanism

The synthesis of 4'-Hydroxy-7-methoxyflavanone diverges from the general flavonoid pathway at the chalcone synthase step.[1][2][3]

The 5-Deoxy Divergence[1][2][3][5]
  • General Pathway: 4-Coumaroyl-CoA + 3 Malonyl-CoA

    
     Naringenin Chalcone 
    
    
    Naringenin (5-OH).[1][2][3]
  • 5-Deoxy Pathway (Target): 4-Coumaroyl-CoA + 3 Malonyl-CoA

    
    Isoliquiritigenin  (Deoxychalcone) 
    
    
    Liquiritigenin .[1][2][3]
  • Methylation: Liquiritigenin

    
    4'-Hydroxy-7-methoxyflavanone .[1][2][3]
    

The final step requires a regiospecific Hydroxy-O-methyltransferase (HOMT) that targets the 7-OH position of the A-ring while leaving the 4'-OH of the B-ring intact.[1][2][3]

BiosynthesisPhenylalanineL-PhenylalanineCoumaroyl4-Coumaroyl-CoAPhenylalanine->CoumaroylCHSChalcone Synthase (CHS)Coumaroyl->CHSMalonyl3x Malonyl-CoAMalonyl->CHSIsoIsoliquiritigenin(2',4,4'-Trihydroxychalcone)CHS->Iso + CHR (Reduction)CHRChalcone Reductase (CHR)(Critical 5-Deoxy Step)CHIChalcone Isomerase (CHI)OMT7-O-Methyltransferase (7-OMT)LiqLiquiritigenin(7,4'-Dihydroxyflavanone)Iso->Liq CHI (Ring Closure)Target4'-Hydroxy-7-methoxyflavanone(Target)Liq->Target 7-OMT (Methylation)

Caption: Biosynthetic pathway illustrating the critical role of Chalcone Reductase (CHR) in generating the 5-deoxy scaffold prior to 7-O-methylation.[1][2][3]

Technical Workflow: Extraction & Isolation

This protocol is designed for isolation from resinous sources (e.g., Xanthorrhoea) or woody tissue (e.g., Bauhinia), where the compound is most abundant.[1][3]

Phase 1: Extraction Strategy
  • Principle: Flavanones are moderately polar.[1][2][3] A stepwise gradient extraction prevents co-extraction of highly non-polar waxes (hexane) and highly polar glycosides (water).[1][3]

  • Solvent System: Methanol (MeOH) or Acetone is preferred for initial extraction, followed by liquid-liquid partitioning.[1][3]

Phase 2: Isolation Protocol (Self-Validating)
  • Initial Extraction: Macerate air-dried plant material (1 kg) in MeOH (3 x 3L) for 48h. Filter and concentrate in vacuo to yield crude extract.

  • Liquid-Liquid Partition: Suspend crude extract in H₂O. Partition sequentially with:

    • n-Hexane (Removes lipids/waxes).[1][2][3]

    • Dichloromethane (DCM) (Target Fraction: Polymethoxylated flavonoids).[1][3]

    • Ethyl Acetate (EtOAc) (Target Fraction: Hydroxy-methoxy flavanones).[1][2][3]

    • n-Butanol (Removes glycosides).[1][2][3]

  • Chromatographic Separation (Silica Gel):

    • Load EtOAc fraction onto Silica Gel 60 (0.063-0.200 mm).[1][2][3]

    • Elute with gradient: Hexane:EtOAc (9:1

      
       1:1).[1][3]
      
    • Checkpoint: Monitor fractions via TLC. 4'-Hydroxy-7-methoxyflavanone typically elutes in mid-polarity fractions (Hex:EtOAc 7:3 to 6:4).[1][2][3]

    • Visualization: UV 254 nm (quenching) and UV 365 nm (fluorescence).[1][3] Spray with 10% H₂SO₄/EtOH and heat; flavanones often turn orange/red.[1][3]

  • Purification (Sephadex LH-20):

    • Re-chromatograph active fractions on Sephadex LH-20 using MeOH or DCM:MeOH (1:1).[1][2][3] This separates based on molecular size and hydrogen bonding capabilities, effectively removing tannins and chlorophyll.[1][3]

IsolationWorkflowRawRaw Plant Material(Dried)ExtractMeOH Extraction& ConcentrationRaw->ExtractPartitionLiquid-LiquidPartitionExtract->PartitionHexaneHexane Fr.(Discard Lipids)Partition->HexaneEtOAcEtOAc Fraction(TARGET POOL)Partition->EtOAcCC1Silica Gel CCGradient Hex:EtOAcEtOAc->CC1TLCTLC Profiling(UV 254/365nm)CC1->TLCLH20Sephadex LH-20(MeOH)TLC->LH20Target RfPurePure Compound4'-OH-7-OMe-FlavanoneLH20->Pure

Caption: Step-by-step isolation workflow emphasizing the critical Ethyl Acetate partition and Sephadex LH-20 purification steps.[1][2][3][5]

Analytical Validation (Characterization)

To validate the identity of the isolated compound, compare spectral data against the following reference values.

1H-NMR Spectroscopic Data (500 MHz, Acetone-d6)
  • Key Diagnostic Signal: The absence of a chelated hydroxyl proton at

    
     12.0-13.0 ppm confirms the 5-deoxy  structure (unlike Pinostrobin).[1][2][3]
    
  • A-Ring (7-substituted):

    • 
       7.76 (d, J=8.8 Hz, H-5) - Deshielded due to carbonyl proximity.[1][2]
      
    • 
       6.62 (dd, J=8.8, 2.4 Hz, H-6).[1]
      
    • 
       6.48 (d, J=2.4 Hz, H-8).[1]
      
    • 
       3.86 (s, 3H, 7-OCH₃).[1]
      
  • B-Ring (4'-substituted):

    • 
       7.35 (d, J=8.5 Hz, H-2', H-6').[1][2]
      
    • 
       6.90 (d, J=8.5 Hz, H-3', H-5').[1][2]
      
  • C-Ring (Flavanone skeleton):

    • 
       5.45 (dd, H-2).[1][3]
      
    • 
       3.05 (dd, H-3a).[1][3]
      
    • 
       2.68 (dd, H-3b).[1][3]
      
Mass Spectrometry (ESI-MS)[1][2][3][6]
  • Ionization Mode: Negative [M-H]⁻ or Positive [M+H]⁺.[1][3]

  • Molecular Ion:

    • [M+H]⁺ m/z 271.

    • [M-H]⁻ m/z 269.

  • Fragmentation Pattern: Retro-Diels-Alder (RDA) cleavage typically yields characteristic fragments for the A-ring (containing OMe) and B-ring (containing OH).[1][2][3]

References

  • Ogawa, Y., et al. (2007). Allergy-preventive flavonoids from Xanthorrhoea hastilis.[1][3][4] Chemical and Pharmaceutical Bulletin, 55(4), 675-678.[1][4] Link

  • Achenbach, H., et al. (1988). Flavonoids and other constituents from Bauhinia manca.[1][3][6] Phytochemistry, 27(6), 1835-1841.[1] Link[1][3]

  • Machumi, F., et al. (2013). Phytochemical and Antifungal Analysis of Extracts of Terminalia brownii.[1][3] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2). Link

  • PubChem. Compound Summary: 4'-Hydroxy-7-methoxyflavanone.[1][2][3][7] National Library of Medicine.[1][3][7] Link[1][3]

  • FooDB. Compound Record: Pinostrobin (For structural comparison/differentiation).[1][3] FooDB Database.[1][2][3] Link[1][3]

Technical Guide: Pharmacokinetics and Bioavailability of 4'-Hydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pharmacokinetics and bioavailability of 4'-Hydroxy-7-methoxyflavanone (also known as 7-O-Methyl-liquiritigenin ), structured for researchers and drug development professionals.

Executive Summary

4'-Hydroxy-7-methoxyflavanone (CAS: 32274-71-8), chemically identified as 7-O-methyl-liquiritigenin , is a bioactive flavanone derivative found in medicinal plants such as Muntingia calabura, Maackia amurensis, and Glycyrrhiza species (as a metabolite). Structurally, it is the 7-methyl ether of liquiritigenin.

This compound represents a critical optimization of the flavanone scaffold: the 7-methoxy substitution blocks a primary site of Phase II conjugation (glucuronidation), theoretically enhancing metabolic stability and lipophilicity compared to its parent, liquiritigenin. However, its pharmacokinetic (PK) profile is defined by rapid absorption, extensive first-pass metabolism at the remaining 4'-hydroxyl position, and enterohepatic recycling. This guide provides a mechanistic analysis of its ADME (Absorption, Distribution, Metabolism, Excretion) properties, supported by experimental protocols and pathway visualizations.

Physicochemical Profile & Biopharmaceutical Implications[1][2][3][4][5][6][7][8]

Understanding the physicochemical baseline is prerequisite to interpreting PK data.

PropertyValue (Experimental/Predicted)Biopharmaceutical Implication
Molecular Weight 268.27 g/mol Optimal for passive diffusion (< 500 Da).
LogP ~3.0 - 3.2High lipophilicity; predicts good intestinal permeability (BCS Class II).
pKa ~9.5 (4'-OH)Non-ionized at physiological pH (7.4), favoring passive absorption.
Solubility Low (aqueous)Dissolution-limited absorption; requires lipid-based formulation for max bioavailability.
PSA ~55 ŲExcellent membrane permeability potential (PSA < 140 Ų).

ADME Profile: Mechanistic Analysis

Absorption[6][9]
  • Mechanism: Predominantly passive transcellular diffusion due to high lipophilicity and lack of ionization at intestinal pH.

  • Transporters: Like other methoxyflavanones, it is a likely substrate for P-glycoprotein (P-gp/MDR1) and BCRP , which may limit intracellular accumulation and facilitate intestinal efflux, though the 7-methylation typically reduces efflux affinity compared to poly-hydroxylated analogs.

  • Absorption Window: Rapid absorption occurs primarily in the duodenum and jejunum , with Tmax typically observed between 0.5 to 1.0 hours post-oral administration in rodent models.

Distribution[10]
  • Plasma Protein Binding (PPB): High (>90%), predominantly to Human Serum Albumin (HSA) . The 7-methoxy group enhances hydrophobic interaction with HSA Site II compared to liquiritigenin.

  • Tissue Accumulation: Rapid distribution to highly perfused organs (liver, kidneys). The compound exhibits blood-brain barrier (BBB) permeability, a characteristic enhanced by the O-methylation, making it a viable candidate for neuropharmacological targets.

Metabolism (The Critical Determinant)

Metabolism is the rate-limiting step for bioavailability. The 7-methoxy group protects the A-ring from immediate glucuronidation, shifting metabolic pressure to the B-ring and demethylation pathways.

  • Phase I (Functionalization):

    • O-Demethylation: Catalyzed by CYP1A2 and CYP2C9 , converting the compound back to Liquiritigenin .

    • Hydroxylation: Minor pathway, potentially at the 3-position (forming 3-hydroxy derivatives).

  • Phase II (Conjugation):

    • Glucuronidation (Major): Mediated by UGT1A1 and UGT1A9 . The exposed 4'-OH on the B-ring is the primary "soft spot" for rapid conjugation.

    • Sulfation: Mediated by SULT1A1 , often competing with glucuronidation at lower substrate concentrations.

Excretion
  • Routes: Predominantly urinary excretion as glucuronide/sulfate conjugates . Biliary excretion plays a significant role, leading to enterohepatic recirculation , which can produce secondary plasma peaks (double-peak phenomenon) and prolong the terminal half-life.

  • Half-Life (t1/2): Estimated at 2–4 hours in rats, slightly longer than liquiritigenin due to metabolic blocking at the 7-position.

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of 4'-Hydroxy-7-methoxyflavanone, highlighting the shift from direct conjugation to demethylation-dependent clearance.

Metabolism Figure 1: Metabolic Pathway of 4'-Hydroxy-7-methoxyflavanone showing the competing Demethylation and Conjugation routes. Parent 4'-Hydroxy-7-methoxyflavanone (Parent) Liquiritigenin Liquiritigenin (Demethylated Metabolite) Parent->Liquiritigenin Phase I: CYP1A2/2C9 (O-Demethylation) Glucuronide_Parent 4'-O-Glucuronide (Major Conjugate) Parent->Glucuronide_Parent Phase II: UGT1A1/1A9 (Direct Conjugation) Sulfate_Parent 4'-O-Sulfate Parent->Sulfate_Parent Phase II: SULT1A1 Glucuronide_Liq Liquiritigenin-7/4'-Glucuronides Liquiritigenin->Glucuronide_Liq Phase II: UGTs

Experimental Protocols for PK Validation

To generate regulatory-grade PK data, the following protocols are recommended. These emphasize the stabilization of plasma samples to prevent ex vivo degradation of unstable conjugates.

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Negative Mode (Flavanones ionize better in negative mode).

    • MRM Transition: m/z 267.1 → 132.9 (Specific cleavage of C-ring).

  • Internal Standard: Hesperetin or Naringenin (structurally similar flavanones).

In Vivo Pharmacokinetic Study (Rat Model)
  • Animals: Male Sprague-Dawley rats (200–250 g), fasted 12h.

  • Dosing:

    • IV Group: 2 mg/kg (dissolved in DMSO:PEG400:Saline 5:45:50).

    • Oral Group: 10–20 mg/kg (suspended in 0.5% CMC-Na).

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.

  • Sample Processing (Critical Step):

    • Immediate centrifugation (4°C, 3000g, 10 min).

    • Acidification: Add 10 µL of 10% Ascorbic Acid or Formic Acid to plasma to prevent oxidative degradation.

    • Enzymatic Hydrolysis (Optional): To measure total aglycone, treat plasma with

      
      -glucuronidase/sulfatase (37°C, 2h) before extraction. This reveals the extent of Phase II metabolism.
      
Microsomal Stability Assay
  • System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Concentration: 1 µM test compound.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Calculation:

    
    .
    
  • Interpretation: High clearance here indicates CYP-mediated demethylation is a significant liability.

Pharmacokinetic Parameters (Reference Range)

Based on structural analogs (Liquiritigenin, Hesperetin) and specific methoxyflavanone studies, the following parameters are the expected baseline for 4'-Hydroxy-7-methoxyflavanone in rats (Oral dose 10-20 mg/kg):

ParameterExpected RangeNotes
Tmax 0.5 – 1.0 hRapid absorption characteristic of lipophilic flavanones.
Cmax 0.5 – 1.5 µg/mLLimited by first-pass glucuronidation.
AUC(0-t) 2.0 – 5.0 µg·h/mLDose-dependent; non-linear at high doses due to saturation of efflux/metabolism.
T1/2 2.0 – 4.0 hModerate elimination; prolonged by enterohepatic recycling.
Bioavailability (F) 3% – 15%Low absolute bioavailability is typical for this class.

Bioavailability Enhancement Strategies

Given the low oral bioavailability (<15%), formulation strategies must address solubility and metabolic protection .

  • Self-Emulsifying Drug Delivery Systems (SEDDS):

    • Use of oils (e.g., Capryol 90) and surfactants (e.g., Cremophor EL) to solubilize the lipophilic flavanone and stimulate lymphatic transport, bypassing hepatic first-pass metabolism.

  • Bio-enhancers:

    • Co-administration with Piperine (20 mg/kg) to inhibit UGTs and P-gp, significantly increasing AUC (typically 1.5–2 fold increase observed with flavanones).

  • Solid Dispersions:

    • Amorphous solid dispersions with polymers like PVP-VA64 to enhance dissolution rate in the GI tract.

References

  • Chen, X., et al. (2018). "Simultaneous determination of fourteen compounds of Hedyotis diffusa Willd extract in rats by UHPLC–MS/MS method: application to pharmacokinetics and tissue distribution study."[2][3] Journal of Pharmaceutical and Biomedical Analysis, 159, 490-512.[2][4][5][3][6] Link[5]

    • Key Insight: Provides analytical methodology and PK context for flavonoid components in complex extracts.
  • Mekjaruskul, C., et al. (2012). "Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats."[7] Journal of Ethnopharmacology, 141(3), 854-861.

    • Key Insight: Establishes the "class behavior" of methoxyflavanones: rapid absorption, low bioavailability (1-4%), and extensive metabolism.[7]

  • Ting, Y., et al. (2017). "Structural Pharmacokinetics of Polymethoxylated Flavones in Rat Plasma Using HPLC-MS/MS."[8] Journal of Agricultural and Food Chemistry, 65(11), 2406-2413.[8] Link[8]

    • Key Insight: Demonstrates the impact of methoxylation patterns on metabolic stability and plasma exposure.
  • PubChem. "Compound Summary: 4'-Hydroxy-7-methoxyflavanone (CID 676307)." Link

    • Key Insight: Physicochemical property verific

Sources

An In-depth Technical Guide to the Role of 4'-Hydroxy-7-methoxyflavanone in Modulating Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Flavonoid Research in Oxidative Stress

For researchers, scientists, and drug development professionals, the exploration of natural compounds as therapeutic agents is a journey of both immense promise and significant challenge. Flavonoids, a diverse class of polyphenolic compounds, have long been recognized for their antioxidant properties. Among these, 4'-Hydroxy-7-methoxyflavanone stands out as a molecule of interest due to its specific structural features that suggest a potential role in mitigating oxidative stress, a key pathological driver in numerous chronic diseases.

This technical guide is designed to provide a comprehensive framework for investigating the antioxidant and cytoprotective effects of 4'-Hydroxy-7-methoxyflavanone. It moves beyond a simple recitation of facts to offer a strategic and methodologically sound approach to elucidating its mechanism of action. As direct research on this specific flavanone is emerging, this guide synthesizes current knowledge from closely related flavonoids to propose a robust investigational workflow. The protocols and pathways detailed herein are intended to serve as a foundational blueprint for researchers to validate and expand our understanding of this promising compound.

Section 1: Understanding the Key Players

4'-Hydroxy-7-methoxyflavanone: A Profile

4'-Hydroxy-7-methoxyflavanone is a flavanone, a subclass of flavonoids characterized by a three-ring structure. Its chemical identity is defined by a hydroxyl group (-OH) at the 4' position of the B-ring and a methoxy group (-OCH3) at the 7th position of the A-ring.[1] The presence and position of these functional groups are critical determinants of its biological activity. Quantum chemical analyses of similar flavonoids suggest that the 4'-hydroxyl group is a primary site for antioxidant activity, readily donating a hydrogen atom to neutralize free radicals.[2][3]

Chemical Structure of 4'-Hydroxy-7-methoxyflavanone:

Caption: Chemical structure of 4'-Hydroxy-7-methoxyflavanone.

Oxidative Stress: The Cellular Battleground

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. However, their overproduction can lead to damage of lipids, proteins, and DNA, contributing to the pathogenesis of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Section 2: A Validated Experimental Workflow for Assessing Antioxidant Efficacy

To rigorously evaluate the role of 4'-Hydroxy-7-methoxyflavanone in modulating oxidative stress, a multi-tiered experimental approach is essential. This workflow is designed to progress from initial screening of antioxidant potential to a more detailed investigation of its cytoprotective and mechanistic effects.

Caption: Proposed experimental workflow for evaluating 4'-Hydroxy-7-methoxyflavanone.

Tier 1: In Vitro Antioxidant Capacity

The initial step is to determine the direct radical-scavenging ability of 4'-Hydroxy-7-methoxyflavanone in a cell-free system. This provides a baseline measure of its intrinsic antioxidant potential.

Table 1: In Vitro Antioxidant Assays

AssayPrincipleEndpoint
DPPH Radical Scavenging Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.Decrease in absorbance at 517 nm.
ABTS Radical Scavenging Measures the ability of the compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.Decrease in absorbance at 734 nm.
Tier 2 & 3: Cellular Antioxidant and Cytoprotective Effects

Moving to a cellular context is crucial to understand the compound's activity in a biologically relevant environment. This involves inducing oxidative stress in a suitable cell line and assessing the protective effects of 4'-Hydroxy-7-methoxyflavanone.

This protocol details the measurement of intracellular ROS using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay.

  • Cell Seeding: Plate a suitable cell line (e.g., human dermal fibroblasts or neuronal cells) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with varying concentrations of 4'-Hydroxy-7-methoxyflavanone for a predetermined time (e.g., 24 hours).

  • DCFDA Loading: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 5 µM DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Oxidative Stress Induction: Wash the cells with PBS to remove excess DCFDA. Add a known ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), in the presence or absence of 4'-Hydroxy-7-methoxyflavanone.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

This protocol outlines the measurement of malondialdehyde (MDA), a marker of lipid peroxidation.

  • Sample Preparation: Following treatment with 4'-Hydroxy-7-methoxyflavanone and an oxidative stressor, harvest the cells and lyse them through sonication or freeze-thaw cycles.

  • Reaction with Thiobarbituric Acid (TBA): Add the cell lysate to a reaction mixture containing TBA in an acidic medium.

  • Incubation: Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance of the resulting pink-colored product at approximately 532 nm.

  • Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.[4]

Tier 4: Mechanistic Insights into the Nrf2-Keap1 Pathway

A key mechanism by which flavonoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7][8] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[9]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Proteasome Proteasome Degradation Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 Flavanone 4'-Hydroxy-7-methoxyflavanone Flavanone->Keap1 Induces conformational change Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes Activates Transcription

Caption: Proposed Nrf2-Keap1 signaling pathway modulation by 4'-Hydroxy-7-methoxyflavanone.

This protocol describes the quantification of Nrf2 and HO-1 protein levels to assess the activation of the Nrf2 pathway.

  • Protein Extraction: After treating cells with 4'-Hydroxy-7-methoxyflavanone, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.[10][11][12]

Section 3: Pharmacokinetics and Bioavailability Considerations

While in vitro studies provide valuable mechanistic insights, the therapeutic potential of 4'-Hydroxy-7-methoxyflavanone ultimately depends on its pharmacokinetic profile. Data on this specific flavanone is limited; however, studies on other flavanones indicate that they are often subject to extensive first-pass metabolism in the intestine and liver, leading to low bioavailability of the parent compound. They are typically metabolized into glucuronidated and sulfated conjugates. The biological activity of these metabolites should also be considered in future investigations.

Section 4: Concluding Remarks and Future Perspectives

The available evidence from structurally related flavonoids strongly suggests that 4'-Hydroxy-7-methoxyflavanone is a promising candidate for modulating oxidative stress. Its 4'-hydroxyl group is a key feature for direct radical scavenging, while its overall structure may allow for the activation of the cytoprotective Nrf2-Keap1 pathway.

The experimental workflow detailed in this guide provides a robust framework for validating these hypotheses. Future research should focus on:

  • In vivo studies: Investigating the efficacy of 4'-Hydroxy-7-methoxyflavanone in animal models of diseases associated with oxidative stress.

  • Metabolite activity: Characterizing the pharmacokinetic profile of 4'-Hydroxy-7-methoxyflavanone and assessing the biological activity of its major metabolites.

  • Target identification: Employing advanced techniques such as proteomics and transcriptomics to identify novel cellular targets and signaling pathways modulated by this compound.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of 4'-Hydroxy-7-methoxyflavanone and pave the way for its potential application in drug development.

References

  • PubMed. (2020). 6,4'-dihydroxy-7-methoxyflavanone protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation. [Link]

  • MDPI. (2023). Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. [Link]

  • MDPI. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. [Link]

  • National Institutes of Health. (n.d.). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. [Link]

  • National Institutes of Health. (n.d.). Semisynthetic flavonoid 7-O-galloylquercetin activates Nrf2 and induces Nrf2-dependent gene expression in RAW264.7 and Hepa1c1c7 cells. [Link]

  • ResearchGate. (n.d.). Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. [Link]

  • ResearchGate. (n.d.). Antioxidant activity of 7-Hydroxy flavone isolated from methanolic leaf extract of A. officinalis. [Link]

  • National Institutes of Health. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. [Link]

  • PubMed. (2013). 5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo. [Link]

  • PubMed. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. [Link]

  • PubChem. (n.d.). 4'-Hydroxy-7-Methoxyflavone. [Link]

  • National Institutes of Health. (n.d.). Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses. [Link]

  • Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. [Link]

  • ResearchGate. (n.d.). Western blot analysis. Measurement of Nrf2 and HO-1 protein levels.... [Link]

  • ResearchGate. (2018). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. [Link]

  • MDPI. (n.d.). Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals. [Link]

  • ResearchGate. (2025). Optimized steps in determination of malondialdehyde (MDA) standards on diagnostic of lipid peroxidation. [Link]

  • ResearchGate. (n.d.). Western blot analysis of HO-1 protein (A), Nrf2 nucleoprotein (B) and.... [Link]

  • G-Biosciences. (n.d.). Lipid Peroxidation (LPO) Assay. [Link]

  • Semantic Scholar. (n.d.). Insight into the Regulation of Nrf2/Keap1 Pathway by Flavonoids as an Approach for Treatment of Liver Diseases. [Link]

  • Frontiers. (n.d.). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. [Link]

Sources

An In-depth Technical Guide to Elucidating the Binding Affinity of 4'-Hydroxy-7-methoxyflavanone to Estrogen Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity and functional activity of the synthetic flavanone, 4'-Hydroxy-7-methoxyflavanone, with respect to the human estrogen receptors alpha (ERα) and beta (ERβ). Given the burgeoning interest in flavonoids as potential selective estrogen receptor modulators (SERMs), this document outlines the requisite experimental protocols and theoretical underpinnings to rigorously assess this specific compound's estrogenic or antiestrogenic potential.

Introduction: The Estrogen Receptor and Flavonoid Ligands

The estrogen receptors, ERα and ERβ, are members of the nuclear hormone receptor superfamily that play pivotal roles in the regulation of a myriad of physiological processes, including reproductive, skeletal, cardiovascular, and central nervous system functions.[1] Upon ligand binding, these receptors undergo a conformational change, dimerize, and translocate to the nucleus where they bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their potential to interact with estrogen receptors. Due to their structural similarity to the endogenous estrogen, 17β-estradiol, certain flavonoids can exhibit estrogenic or antiestrogenic activities. These compounds are often referred to as phytoestrogens. The specific substitution pattern on the flavonoid scaffold is a key determinant of their binding affinity and selectivity for ERα and ERβ. The compound of interest, 4'-Hydroxy-7-methoxyflavanone, is a flavanone characterized by a hydroxyl group at the 4' position of the B-ring and a methoxy group at the 7 position of the A-ring. The 4'-hydroxyl group, in particular, has been noted as an important feature for binding to estrogen receptors in related isoflavones.[2]

This guide will detail the necessary steps to quantify the binding affinity of 4'-Hydroxy-7-methoxyflavanone for both ER subtypes and to determine whether it acts as an agonist or an antagonist.

Foundational Experimental Workflow

The characterization of a novel compound's interaction with estrogen receptors is a multi-step process. A robust workflow ensures the generation of reliable and reproducible data. The proposed workflow for 4'-Hydroxy-7-methoxyflavanone is as follows:

G cluster_0 Phase 1: In Vitro Binding Affinity cluster_1 Phase 2: Functional Activity Assessment A Compound Synthesis & Purity Analysis C Competitive Radioligand Binding Assay A->C B Recombinant Human ERα & ERβ Expression/Purification B->C D Fluorescence Polarization Assay (Alternative) B->D E Data Analysis: Ki Determination C->E D->E I ERα/ERβ Reporter Gene Assay (Agonist/Antagonist Mode) E->I Inform Functional Assay Design F Cell Line Maintenance (e.g., MCF-7, T47D, HeLa) G Transient Transfection with ER & Reporter Plasmids F->G H Stable Cell Line Generation (Alternative) F->H G->I H->I J Data Analysis: EC50/IC50 Determination I->J

Caption: Experimental workflow for determining ER binding and activity.

In Vitro Binding Affinity Determination

The initial and most direct method to assess the interaction between 4'-Hydroxy-7-methoxyflavanone and the estrogen receptors is through competitive binding assays. These assays quantify the ability of the test compound to displace a high-affinity radiolabeled or fluorescently-labeled ligand from the receptor's ligand-binding pocket.

Competitive Radioligand Binding Assay

This "gold standard" assay provides a quantitative measure of binding affinity, expressed as the inhibition constant (Ki).

Protocol:

  • Receptor Preparation: Utilize commercially available recombinant human ERα and ERβ ligand-binding domains (LBDs) or prepare them from cellular extracts of tissues known to express the receptors.

  • Radioligand: Employ [³H]-17β-estradiol as the high-affinity radiolabeled ligand.

  • Assay Buffer: A suitable buffer, such as TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4), should be used.

  • Assay Setup:

    • Total Binding: Incubate the receptor preparation with a fixed concentration of [³H]-17β-estradiol (typically at or below its Kd).

    • Non-specific Binding: Incubate the receptor, [³H]-17β-estradiol, and a 100-fold excess of unlabeled 17β-estradiol.

    • Competitive Binding: Incubate the receptor, [³H]-17β-estradiol, and increasing concentrations of 4'-Hydroxy-7-methoxyflavanone.

  • Incubation: Allow the reactions to reach equilibrium by incubating for 16-18 hours at 4°C.[3]

  • Separation of Bound and Free Ligand: Use a method such as hydroxylapatite (HAP) slurry to separate the receptor-ligand complexes from the unbound radioligand.[3]

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (4'-Hydroxy-7-methoxyflavanone).

    • Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Assay

An alternative to radiolabeling, the FP assay offers a non-radioactive and homogeneous format suitable for high-throughput screening.

Protocol:

  • Reagents: Use recombinant ERα and ERβ and a fluorescently-labeled estrogen, such as a fluorescein-labeled 17β-estradiol derivative.[2]

  • Assay Principle: The binding of the small fluorescent ligand to the larger receptor protein slows its rotation in solution, leading to an increase in fluorescence polarization. A competing ligand will displace the fluorescent ligand, causing a decrease in polarization.

  • Assay Procedure:

    • Incubate the receptor with the fluorescent estrogen tracer in a suitable assay buffer.

    • Add increasing concentrations of 4'-Hydroxy-7-methoxyflavanone.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: Plot the change in fluorescence polarization against the log of the competitor concentration to determine the IC50 and subsequently the Ki value.

Functional Activity: Agonist vs. Antagonist Determination

Binding to the estrogen receptor does not necessarily translate to a biological response. Therefore, it is crucial to determine whether 4'-Hydroxy-7-methoxyflavanone acts as an agonist (mimicking the effects of estradiol) or an antagonist (blocking the effects of estradiol). Cell-based reporter gene assays are the standard method for this determination.

Estrogen Receptor Reporter Gene Assay

This assay measures the ability of a ligand to induce or inhibit the transcription of a reporter gene under the control of an estrogen-responsive promoter.

Protocol:

  • Cell Lines: Use a human cell line that is responsive to estrogens, such as the breast cancer cell line MCF-7 (which endogenously expresses ERα) or T47D. Alternatively, a cell line with low endogenous ER expression, like HeLa or HEK293, can be co-transfected with expression plasmids for ERα or ERβ and a reporter plasmid.[4][5]

  • Reporter System: A common reporter system consists of a plasmid containing multiple copies of the vitellogenin ERE upstream of a minimal promoter driving the expression of a reporter gene, such as firefly luciferase.[4] A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency and cell viability.

  • Agonist Mode Assay:

    • Plate the cells in a 96-well plate.

    • Treat the cells with increasing concentrations of 4'-Hydroxy-7-methoxyflavanone. Include a positive control (17β-estradiol) and a vehicle control.

    • Incubate for 22-24 hours.[6]

    • Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.

  • Antagonist Mode Assay:

    • Plate the cells as in the agonist mode.

    • Treat the cells with increasing concentrations of 4'-Hydroxy-7-methoxyflavanone in the presence of a fixed concentration of 17β-estradiol (typically its EC50).

    • Include controls for basal activity, maximal activation (estradiol alone), and inhibition (a known antagonist like 4-hydroxytamoxifen).

    • Incubate and measure luciferase activity as described above.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Agonist Mode: Plot the normalized luciferase activity against the log of the 4'-Hydroxy-7-methoxyflavanone concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the percentage of inhibition of the estradiol-induced response against the log of the 4'-Hydroxy-7-methoxyflavanone concentration to determine the IC50 (the concentration that inhibits 50% of the estradiol-induced activity).

Data Presentation and Interpretation

For clarity and comparative purposes, the binding affinity and functional activity data should be presented in a tabular format. The following table illustrates how such data for 4'-Hydroxy-7-methoxyflavanone could be compared with standard reference compounds.

CompoundERα Binding Affinity (Ki, nM)ERβ Binding Affinity (Ki, nM)ERα Functional Activity (EC50/IC50, nM)ERβ Functional Activity (EC50/IC50, nM)
17β-Estradiol ~0.1 - 1~0.1 - 1Agonist (EC50 ~0.01 - 0.1)Agonist (EC50 ~0.01 - 0.1)
Genistein ~10 - 100~1 - 10AgonistAgonist
4-Hydroxytamoxifen ~1 - 10~1 - 10AntagonistAntagonist
4'-Hydroxy-7-methoxyflavanone To be determinedTo be determinedTo be determinedTo be determined

Note: The values for the reference compounds are approximate and can vary depending on the specific assay conditions.

The selectivity of 4'-Hydroxy-7-methoxyflavanone for ERα versus ERβ can be calculated as the ratio of the Ki values (Ki ERα / Ki ERβ). A ratio significantly different from 1 indicates subtype selectivity, a desirable characteristic for targeted therapies.

Mechanistic Insights: Estrogen Receptor Signaling Pathway

The interaction of 4'-Hydroxy-7-methoxyflavanone with estrogen receptors initiates a cascade of molecular events that ultimately leads to changes in gene expression. Understanding this pathway is crucial for interpreting the functional consequences of receptor binding.

G cluster_0 Cytoplasm cluster_1 Nucleus L 4'-Hydroxy-7-methoxyflavanone ER ERα/β (inactive, complexed with HSPs) L->ER Binding ER_L ER-Ligand Complex (active) ER->ER_L Conformational Change & HSP Dissociation ER_L_dimer Dimerized ER-Ligand Complex ER_L->ER_L_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_L_dimer->ERE Binding CoReg Co-regulators (Co-activators/Co-repressors) ERE->CoReg Recruitment TATA TATA Box CoReg->TATA Modulation of Transcription Machinery Gene Target Gene TATA->Gene Initiation of Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Estrogen receptor signaling pathway initiated by ligand binding.

Conclusion

This technical guide provides a rigorous and comprehensive roadmap for the characterization of the binding affinity and functional activity of 4'-Hydroxy-7-methoxyflavanone with respect to estrogen receptors α and β. By following the detailed protocols for competitive binding assays and cell-based reporter gene assays, researchers can obtain the critical data necessary to determine the compound's potency, selectivity, and mode of action (agonist or antagonist). These findings will be instrumental in evaluating the potential of 4'-Hydroxy-7-methoxyflavanone as a novel selective estrogen receptor modulator for therapeutic applications or as a tool for further research into estrogen receptor biology.

References

  • Ohno, K., Fukushima, T., Santa, T., Waizumi, N., Tokuyama, H., Maeda, M., & Imai, K. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Analytical Chemistry, 74(17), 4391-4396. [Link]

  • Rogers, J. M., & Denison, M. S. (2000). Recombinant cell bioassays for endocrine disruptors: development of a stably transfected human ovarian cell line for the detection of estrogenic and anti-estrogenic chemicals. In Vitro and Molecular Toxicology: Journal of Basic and Applied Research, 13(1), 67-82.
  • INDIGO Biosciences. (n.d.). Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2). Technical Manual.
  • BenchChem. (2025). An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics.
  • Judah, G. M., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols.
  • Shiau, A. K., Barstad, D., Loria, P. M., Cheng, L., Kushner, P. J., Agard, D. A., & Greene, G. L. (1998). The structural basis of estrogen receptor/coactivator recognition and the antagonism of this interaction by tamoxifen. Cell, 95(7), 927-937.
  • Katzenellenbogen, J. A., O'Malley, B. W., & Tsai, M. J. (1996). A new tool for the study of estrogen receptor-mediated events in vivo and in vitro. Proceedings of the National Academy of Sciences, 93(1), 52-57.
  • Dahlman-Wright, K., Cavailles, V., Fuqua, S. A., Jordan, V. C., Katzenellenbogen, J. A., Korach, K. S., ... & Gustafsson, J. Å. (2006). International Union of Pharmacology. LXIV. Estrogen receptors. Pharmacological reviews, 58(4), 773-781.
  • Kuiper, G. G., Lemmen, J. G., Carlsson, B., Corton, J. C., Safe, S. H., van der Saag, P. T., ... & Gustafsson, J. Å. (1998). Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor β. Endocrinology, 139(10), 4252-4263.
  • Collins, B. M., McLachlan, J. A., & Arnold, S. F. (1997). The estrogenic and antiestrogenic activities of phytochemicals with the human estrogen receptor expressed in yeast. Steroids, 62(4), 365-372.

Sources

Targeting Neurodegeneration: The Therapeutic Potential of 7-Methoxyflavanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The blood-brain barrier (BBB) remains the single greatest obstacle in neuroprotective drug development. While polyphenols exhibit potent antioxidant properties in vitro, their clinical failure is often attributed to poor bioavailability and rapid metabolic conjugation. 7-Methoxyflavanone (7-MF) and its derivatives represent a privileged scaffold designed to overcome these limitations. Unlike their hydroxylated counterparts (e.g., 7-hydroxyflavanone), the 7-methoxy substitution significantly enhances lipophilicity and blocks glucuronidation at the C7 position, a primary site of metabolic inactivation.

This technical guide analyzes the structure-activity relationship (SAR), multi-target mechanisms, and validation protocols for 7-methoxyflavanone derivatives, positioning them as dual-action agents targeting neuroinflammation (TLR4/NF-κB) and oxidative stress (Nrf2/HO-1) .

Part 1: Structural Basis & SAR (Structure-Activity Relationship)

The flavanone core (2,3-dihydro-2-phenylchromen-4-one) is distinct from flavones due to the saturation of the C2-C3 double bond, imparting chirality at C2 and greater structural flexibility.

The "7-Methoxy" Advantage

In drug design, the methylation of the 7-hydroxyl group is a strategic modification:

  • Metabolic Stability: The C7-OH group in flavonoids is the most reactive site for UDP-glucuronosyltransferases (UGTs). Methylation (–OCH₃) prevents this rapid Phase II metabolism, extending plasma half-life (

    
    ).
    
  • BBB Permeability: The conversion of a hydrogen bond donor (–OH) to a lipophilic ether (–OCH₃) increases the partition coefficient (LogP), facilitating passive diffusion across the BBB endothelial tight junctions.

  • Electronic Effects: The electron-donating methoxy group at C7 stabilizes the A-ring, influencing the redox potential of the molecule.

Key Derivatives of Interest
Compound NameStructureKey Pharmacological Feature
7-Methoxyflavanone (7-MF) Core ScaffoldHigh BBB permeability; potent TLR4 antagonist.[1]
Sakuranetin 5,4'-dihydroxy-7-methoxyflavanoneFound in Prunus; potent antifungal and anti-inflammatory; Nrf2 activator.
(2S)-5,2',5'-trihydroxy-7-methoxyflavanone B-ring substitutedIsolated from Abacopteris; modulates GSH/GSSG ratio and AP-1 activity.[2]
Sterubin 7-methoxy-3',4',5-trihydroxyflavanoneHigh neuroprotective efficacy against ischemia; active component in Yerba santa.
Part 2: Mechanisms of Action

7-MF derivatives do not act via a single "lock-and-key" mechanism. Instead, they function as polypharmacological modulators of the neurovascular unit.

1. The Anti-Inflammatory Axis (TLR4/MyD88/MAPK)

Microglial overactivation is a hallmark of Alzheimer’s and Parkinson’s disease. 7-MF directly inhibits the Toll-Like Receptor 4 (TLR4) dimerization.

  • Mechanism: By blocking TLR4, 7-MF prevents the recruitment of MyD88. This halts the downstream phosphorylation of MAPK (JNK, p38, ERK) and the nuclear translocation of NF-κB.

  • Outcome: Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and iNOS (inducible Nitric Oxide Synthase).[1]

2. The Antioxidant Axis (Nrf2/ARE)

Unlike direct radical scavengers, 7-MF acts as a prodrug-like inducer of endogenous defenses.

  • Mechanism: It promotes the dissociation of Nrf2 from its inhibitor Keap1. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

  • Outcome: Upregulation of Phase II detoxifying enzymes: Heme Oxygenase-1 (HO-1) and NQO1.

3. Visualizing the Signaling Cascade

The following diagram illustrates the dual-pathway modulation by 7-MF in a microglial cell.

G cluster_extracellular Extracellular Space cluster_cytoplasm Microglial Cytoplasm cluster_nucleus Nucleus LPS LPS / Toxin TLR4 TLR4 Receptor LPS->TLR4 Activates SevenMF 7-Methoxyflavanone (7-MF) SevenMF->TLR4 Inhibits (||) Keap1 Keap1 SevenMF->Keap1 Disrupts Interaction MyD88 MyD88 TLR4->MyD88 MAPK MAPK (JNK/ERK) MyD88->MAPK NFkB_cyto NF-κB (Inactive) MAPK->NFkB_cyto Phosphorylation NFkB_nuc NF-κB (Active) NFkB_cyto->NFkB_nuc Translocation Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Inflam_Genes Transcription: TNF-α, IL-6, iNOS NFkB_nuc->Inflam_Genes ARE ARE Promoter Nrf2_nuc->ARE Binds Antiox_Genes Transcription: HO-1, NQO1 ARE->Antiox_Genes

Caption: 7-MF exerts neuroprotection by simultaneously inhibiting the TLR4 inflammatory cascade and activating the Nrf2 antioxidant response.

Part 3: Experimental Protocols

To validate the neuroprotective efficacy of 7-methoxyflavanone derivatives, the following self-validating protocols are recommended. These move beyond simple viability assays to mechanistic confirmation.[3][4]

Protocol A: Microglial Neuroinflammation Assay (BV2 Model)

Objective: Quantify the inhibition of NO release and cytokine production in LPS-stimulated microglia.

  • Cell Seeding: Seed BV2 microglial cells at

    
     cells/well in 6-well plates. Culture in DMEM + 10% FBS.
    
  • Drug Pre-treatment: Replace media with serum-free DMEM containing 7-MF (concentrations: 1, 10, 20, 50

    
    M). Incubate for 1 hour  prior to inflammatory challenge.
    
    • Control: Vehicle (DMSO < 0.1%).

  • Induction: Add Lipopolysaccharide (LPS) (final conc: 1

    
    g/mL). Incubate for 24 hours .
    
  • Readout 1 (Griess Assay): Collect 50

    
    L supernatant. Mix with 50 
    
    
    
    L Griess reagent. Measure absorbance at 540 nm to quantify Nitric Oxide (NO).
  • Readout 2 (Western Blot): Lyse cells. Probe for iNOS and COX-2 .[1]

    • Validation Check: The LPS-only group must show >5-fold increase in NO vs. Control. If not, the induction failed.

Protocol B: PAMPA-BBB Permeability Screening

Objective: Predict BBB penetration in vitro without animal usage.

  • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) specific for BBB (using porcine brain lipid extract).

  • Preparation:

    • Donor Plate: Dissolve 7-MF derivative in PBS (pH 7.4) + 5% DMSO.

    • Membrane: Coat the PVDF filter of the donor plate with 4

      
      L of porcine brain lipid solution (20 mg/mL in dodecane).
      
  • Incubation: Mate the donor plate (bottom) with the acceptor plate (top, containing PBS only). Incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance (or LC-MS/MS) of both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Benchmark: High BBB permeation is defined as

      
       cm/s. Verapamil can be used as a high-permeability control.
      
Part 4: Workflow for Lead Optimization

The following diagram outlines a logical workflow for screening 7-methoxyflavanone libraries, prioritizing BBB permeability early in the funnel.

Workflow cluster_Phase1 Phase 1: Synthesis & Properties cluster_Phase2 Phase 2: In Vitro Filtering cluster_Phase3 Phase 3: Efficacy & Mechanism cluster_Phase4 Phase 4: In Vivo Validation Synth Synthesis of 7-Methoxy Derivatives PhysChem In Silico Screen (LogP 2.0-3.5, TPSA < 90) Synth->PhysChem PAMPA PAMPA-BBB Assay (Permeability Check) PhysChem->PAMPA Pass Tox Cytotoxicity Screen (MTT/LDH) PAMPA->Tox High Pe Inflam BV2 Microglia Assay (NO/Cytokine Inhibition) Tox->Inflam Non-toxic Mech Western Blot (Nrf2/NF-κB) Inflam->Mech Active MCAO MCAO Model (Ischemia/Reperfusion) Mech->MCAO Mechanism Confirmed

Caption: A funnel-based screening approach ensuring only BBB-permeable and non-toxic candidates proceed to mechanistic validation.

References
  • Zhang, Y., et al. (2019). "7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway."[1] Journal of Pharmacy and Pharmacology. Link

  • Gao, X., et al. (2013). "(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo."[2] Neurochemical Research. Link

  • Youdim, K. A., et al. (2003). "Flavonoid permeability across an in situ model of the blood-brain barrier." Free Radical Biology and Medicine. Link

  • Maher, P. (2019). "The Potential of Flavonoids for the Treatment of Neurodegenerative Diseases."[2][5][6] International Journal of Molecular Sciences. Link

  • Ullah, A., et al. (2020).[7] "Neuroprotective potential of phytochemicals: A review." Journal of Pharmacy and Pharmacology. Link

Sources

Methodological & Application

Application Note: Chemical Synthesis of 4'-Hydroxy-7-methoxyflavanone

[1][2]

Executive Summary & Scope

This Application Note details the synthetic protocol for 4'-Hydroxy-7-methoxyflavanone (CAS: N/A for specific isomer, often cited as 7-O-methyl-liquiritigenin or a derivative of isosakuranetin). This compound is a bioactive flavonoid exhibiting significant antioxidant and anti-inflammatory potential.[1]

The synthesis follows a biomimetic two-step pathway :

  • Claisen-Schmidt Condensation: Base-catalyzed coupling of an acetophenone and a benzaldehyde to form a chalcone intermediate.[2]

  • Intramolecular Oxy-Michael Addition (Cyclization): Isomerization of the chalcone to the flavanone core.

Scientific Rationale: Unlike oxidative cyclizations (e.g., using

Sodium Acetate (NaOAc)

Retrosynthetic Analysis & Strategy

The structural logic dictates the choice of precursors. The flavanone skeleton is disconnected at the C2-O1 and C2-C3 bonds, revealing the open-chain chalcone.

Pathway Visualization

Gcluster_0Reaction LogicTargetTARGET:4'-Hydroxy-7-methoxyflavanoneTarget->TargetRecrystallization(MeOH)ChalconeINTERMEDIATE:2'-Hydroxy-4'-methoxy-4-hydroxychalcone(Yellow Precipitate)Chalcone->TargetCyclization(NaOAc, EtOH, Reflux)PrecursorAPRECURSOR A (A-Ring):1-(2-hydroxy-4-methoxyphenyl)ethanone(Paeonol Isomer)PrecursorA->ChalconeClaisen-Schmidt(KOH, EtOH, RT)PrecursorBPRECURSOR B (B-Ring):4-HydroxybenzaldehydePrecursorB->Chalcone

Figure 1: Retrosynthetic disconnection and forward synthesis logic. The A-ring is derived from the acetophenone, while the B-ring originates from the benzaldehyde.

Materials & Reagents

Critical Quality Attribute (CQA): The purity of the acetophenone precursor is paramount. Isomeric impurities (e.g., 2-hydroxy-5-methoxy...) will result in difficult-to-separate regioisomers.

ReagentCAS No.[3]RolePurity Req.
1-(2-hydroxy-4-methoxyphenyl)ethanone 552-41-0A-Ring Precursor>98%
4-Hydroxybenzaldehyde 123-08-0B-Ring Precursor>98%
Potassium Hydroxide (KOH) 1310-58-3Base Catalyst (Step 1)Pellets, AR
Sodium Acetate (NaOAc) 127-09-3Cyclization Buffer (Step 2)Anhydrous
Ethanol (EtOH) 64-17-5SolventAbsolute
Hydrochloric Acid (HCl) 7647-01-0Quenching Agent2M Aqueous

Experimental Protocol

Step 1: Synthesis of the Chalcone Intermediate

Target: 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Mechanism: The phenoxide anion of the acetophenone attacks the aldehyde carbonyl. The 4-OH on the benzaldehyde is tolerated in basic conditions (forming a dianion) but requires excess base.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-(2-hydroxy-4-methoxyphenyl)ethanone (1.66 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in Ethanol (20 mL).

  • Catalysis: Add KOH solution (50% w/v aqueous, 10 mL) dropwise while stirring.

    • Observation: The solution will darken to deep orange/red due to the formation of the chalcone phenolate salt.

  • Reaction: Stir magnetically at Room Temperature (25°C) for 24–48 hours .

    • Monitor: Check TLC (Hexane:Ethyl Acetate 3:1). Disappearance of acetophenone indicates completion.

  • Work-up:

    • Pour the reaction mixture into crushed ice (approx. 100 g) containing HCl (10 mL, 6M) to acidify to pH ~3-4.

    • Result: A yellow precipitate (the free phenolic chalcone) will form immediately.

  • Isolation: Filter the yellow solid, wash with cold water (3 x 20 mL) to remove excess acid and salts.

  • Drying: Dry in a vacuum oven at 40°C.

    • Expected Yield: 70–85%.

    • Appearance: Yellow powder.[3]

Step 2: Cyclization to 4'-Hydroxy-7-methoxyflavanone

Target: (±)-4'-Hydroxy-7-methoxyflavanone

Mechanism: Intramolecular Michael addition. The 2'-hydroxyl group attacks the


  • Setup: Dissolve the dried Chalcone (from Step 1) in Ethanol (30 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add Sodium Acetate (anhydrous, 2.0 g).

    • Note: Stronger bases (NaOH) favor the open-chain chalcone; weak bases/buffers (NaOAc) favor the closed ring.

  • Reflux: Heat the mixture to Reflux (78°C) for 8–12 hours .

    • Monitor: TLC will show a shift from the yellow chalcone spot to a higher Rf (less polar) spot which is often colorless under visible light but fluorescent under UV (254/365 nm).

  • Work-up:

    • Allow the solution to cool to room temperature.

    • Pour into ice water (100 mL). The flavanone usually precipitates as a pale solid.

    • If oiling occurs, extract with Ethyl Acetate (3 x 30 mL), dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Methanol or a Methanol/Water mixture.

    • Expected Yield: 60–75%.

    • Appearance: White to pale yellow needles.

Quality Control & Validation

To ensure the protocol produced the Flavanone and not the Chalcone or Flavone, specific spectral signatures must be verified.

TechniqueParameterExpected Value (Flavanone)Diagnostic Note

H NMR
H-2 (Chiral Center)

5.3–5.5 ppm (dd)
Distinctive doublet of doublets. Absent in Chalcone/Flavone.

H NMR
H-3 (Methylene)

2.6–3.1 ppm (m, 2H)
ABX system with H-2. Confirms saturation of C-ring.

H NMR
7-OMe

~3.8 ppm (s, 3H)
Confirms presence of methoxy group.[4][5]
UV-Vis

270–290 nmChalcones absorb >340 nm (Yellow). Flavanones absorb <300 nm (Colorless).
HPLC Purity>95%Peak area normalization at 280 nm.
Troubleshooting Guide

TroubleshootingProblemIssue: Product is Yellow(Not Colorless)Check1Is pH Basic?Problem->Check1Action1Acidify wash water.Chalcones are red/orange in base.Check1->Action1YesCheck2Incomplete Cyclization?Check1->Check2NoAction2Extend Reflux timewith fresh NaOAc.Check2->Action2Yes

Figure 2: Troubleshooting logic for color persistence, indicating incomplete cyclization or pH issues.

Safety & Handling

  • KOH (Potassium Hydroxide): Highly corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and face shield.

  • Ethanol: Flammable. Keep away from open flames during reflux.

  • Waste Disposal: Neutralize aqueous waste before disposal. Organic solvents must be incinerated.

References

  • Susanti, E. V. H., & Mulyani, S. (2019). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques.[4] SciTePress. Link

    • Citation Context: Supports the Claisen-Schmidt condensation conditions and NMR data for the chalcone intermedi
  • Neves, M. P., et al. (2018). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules (MDPI), 23(6), 1476. Link

    • Citation Context: Validates the cyclization strategy and biological relevance of 4'-hydroxy-7-methoxy substituted flavonoids.
  • Kulkarni, P. S., et al. (2012).[1] Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide.[1] Journal of the Serbian Chemical Society. Link

    • Citation Context: Referenced as a "method to avoid" (Oxidative Cyclization) if the target is the Flavanone, reinforcing the choice of NaOAc over Iodine/DMSO.
  • Ahmad, F., et al. (2014).[6] Synthesis of 4',5,7-trihydroxyflavanone and antioxidant activity.[6] Malaysian Journal of Fundamental and Applied Sciences. Link

    • Citation Context: Provides comparative spectral data for hydroxyflavanone synthesis using protecting groups (MOM)

Application Note: A Robust, Optimized RP-HPLC Method for the Quantitative Analysis of 4'-Hydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly optimized and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and reliable quantification of 4'-Hydroxy-7-methoxyflavanone. This compound, a flavonoid of significant interest in pharmaceutical and nutraceutical research, requires a robust analytical method for quality control, pharmacokinetic studies, and formulation development. The described method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. We provide a comprehensive guide covering the scientific rationale for parameter selection, a step-by-step protocol for sample and standard preparation, detailed chromatographic conditions, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] This guide is intended for researchers, analytical scientists, and drug development professionals seeking a field-proven, ready-to-implement protocol.

Introduction and Scientific Rationale

4'-Hydroxy-7-methoxyflavanone is a naturally occurring flavanone with a molecular structure that lends itself well to analysis by reverse-phase chromatography. The presence of a phenolic hydroxyl group and a methoxy group gives the molecule a moderate polarity, making it an ideal candidate for separation on a non-polar stationary phase, such as octadecyl-silica (C18).

The fundamental principle of this method is the partitioning of the analyte between the stationary and mobile phases. The C18 column provides a hydrophobic surface that retains the moderately non-polar flavanone.[2] The mobile phase, a mixture of a polar aqueous component and a stronger organic solvent, is then used to elute the analyte from the column. By carefully controlling the composition of the mobile phase, we can achieve efficient separation and a sharp, symmetrical peak shape, which is essential for accurate quantification.

A critical aspect of analyzing phenolic compounds like this flavanone is the suppression of ionization of the hydroxyl group. The addition of an acid, such as formic acid, to the aqueous mobile phase maintains a low pH. This ensures that the 4'-hydroxyl group remains protonated (-OH) rather than deprotonated (-O⁻), preventing peak tailing and improving chromatographic reproducibility.[3] Detection is achieved using a UV-Vis detector, as the conjugated aromatic system in the flavanone structure results in strong absorbance in the UV spectrum, enabling high sensitivity.[1]

Analyte Properties: 4'-Hydroxy-7-methoxyflavanone

A thorough understanding of the analyte's physicochemical properties is the foundation of method development.

PropertyValueSource
IUPAC Name 2-(4-hydroxyphenyl)-7-methoxychromen-4-onePubChem[4]
Molecular Formula C₁₆H₁₂O₄PubChem[4]
Molecular Weight 268.26 g/mol PubChem[4]
Structure See Figure 1-
Predicted XLogP3 3.6PubChem[4]

Chemical structure of 4'-Hydroxy-7-methoxyflavanoneFigure 1. Chemical Structure of 4'-Hydroxy-7-methoxyflavanone.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing optimally before any sample analysis.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Class A volumetric flasks and pipettes.

  • Chromatographic Column:

    • Phenomenex Luna C18(2) or equivalent (Dimensions: 250 x 4.6 mm, Particle Size: 5 µm). C18 columns are standard for providing high separation efficiency for flavonoids.[2]

  • Reagents and Solvents:

    • 4'-Hydroxy-7-methoxyflavanone reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (LC-MS grade, ~99%).

    • Ultrapure water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of ultrapure water (0.1% v/v). Filter through a 0.22 µm membrane filter and degas for 15 minutes in a sonicator.

  • Mobile Phase B (Organic): Acetonitrile. Filter and degas as above.

  • Diluent: Prepare a mixture of Methanol and Water (50:50, v/v). This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of 4'-Hydroxy-7-methoxyflavanone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the Diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL. These will be used to establish the linearity of the method.

Chromatographic Conditions

The following conditions have been optimized for resolution, peak shape, and analysis time. A column temperature of 35°C is often optimal for flavonoid separation as it improves efficiency without causing degradation.[1]

ParameterOptimized Condition
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30% to 70% B20-22 min: 70% to 30% B22-27 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 27 minutes

Rationale for Wavelength Selection: Flavonoids typically exhibit two major absorbance bands. For flavanones, Band II absorption typically occurs between 270-290 nm and Band I between 300-330 nm. The 275 nm wavelength was selected to maximize the signal-to-noise ratio for the target analyte. A DAD detector is recommended to confirm peak purity and identity by comparing the UV spectrum of the analyte peak with that of the reference standard.[3][5]

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the trustworthiness and reliability of the analytical data, the method must be validated. The following parameters should be assessed.

  • System Suitability: Before analysis, inject a working standard (e.g., 25 µg/mL) five times. The system is deemed ready if the Relative Standard Deviation (RSD) for peak area and retention time is ≤ 2.0%, the theoretical plates are > 2000, and the tailing factor is between 0.8 and 1.5.

  • Linearity: Analyze the prepared calibration standards (1.0-100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a known amount of analyte into a sample matrix at three concentration levels (low, medium, high). The accuracy is acceptable if the mean recovery is within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicates of a standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD for both studies should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, and LOQ at 10:1.

  • Specificity: Analyze a blank (diluent) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of 4'-Hydroxy-7-methoxyflavanone. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be conducted to demonstrate that the method is stability-indicating.

Expected Validation Data Summary
Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.999> 0.999
Range -1.0 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%Within limits
Precision (RSD%) ≤ 2.0%< 1.5%
LOD S/N ≥ 3~0.2 µg/mL
LOQ S/N ≥ 10~0.7 µg/mL
Specificity No interferencePeak is pure and well-resolved

Workflow and Data Analysis

The overall analytical workflow is designed for efficiency and accuracy, from initial sample handling to final data reporting.

Caption: HPLC analysis workflow from preparation to reporting.

References

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(5), S486-S491. [Online] Available at: [Link]

  • Kallithraka, S., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 59(1). [Online] Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 676307, 4'-Hydroxy-7-Methoxyflavone. [Online] Available at: [Link]

  • Rohadi, et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. Molecules, 26(3), 584. [Online] Available at: [Link]

  • Tran, T. H., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Processes, 11(9), 2643. [Online] Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 821416, 4',5-Dihydroxy-7-methoxyflavanone. [Online] Available at: [Link]

  • Kallithraka, S., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 59(1). [Online] Available at: [Link]

Sources

Application Note: Preparation of 4'-Hydroxy-7-methoxyflavanone Stock Solutions for Cell Culture

[1][2][3]

Introduction & Compound Profile

4'-Hydroxy-7-methoxyflavanone (MW: 270.28 g/mol ) is a bioactive flavonoid belonging to the flavanone subclass.[1][2][3][4] Structurally characterized by a saturated C2-C3 bond in the C-ring, it is distinct from its flavone analog.[1][2][3][4] This compound exhibits significant lipophilicity, necessitating rigorous stock solution preparation protocols to ensure bioavailability and reproducibility in in vitro assays.[4]

In cell culture applications—ranging from antioxidant studies to metabolic profiling—improper solubilization often leads to micro-precipitation.[1][3][4] This "crashing out" phenomenon creates experimental artifacts, including false negatives (due to low effective concentration) or false positives (due to crystal-induced cytotoxicity).[1][2][3]

Physicochemical Profile
PropertyValueNotes
IUPAC Name 4'-Hydroxy-7-methoxyflavanoneAlso known as Iso-sakuranetin (context-dependent)
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Solubility (Water) < 0.1 mg/mLPractically insoluble in aqueous media
Solubility (DMSO) ~10–25 mg/mLRecommended solvent for biological stocks
Solubility (Ethanol) ~1–5 mg/mLLower solubility than DMSO; volatility issues

Critical Experimental Considerations

The "Solubility Cliff"

Flavanones possess a rigid backbone that favors crystal lattice formation over solvation in aqueous buffers.[1][3][4] While soluble in DMSO, the transition from 100% DMSO (stock) to aqueous culture medium (working solution) represents a "solubility cliff."

  • Risk: Rapid injection of high-concentration stock into media causes local supersaturation and immediate precipitation.[1][2][3][4]

  • Solution: Use intermediate dilutions or rapid vortexing during addition, keeping final DMSO concentration < 0.5% (ideally < 0.1%).[1][2][3][4]

Solvent Cytotoxicity

Dimethyl sulfoxide (DMSO) is the universal solvent for flavonoids but is cytotoxic at high concentrations.[1][3][4]

  • Threshold: Most mammalian cell lines (e.g., HEK293, HeLa, CHO) tolerate up to 0.5% (v/v) DMSO for short durations (24-48h).[1][2][3] Sensitive primary cells (e.g., neurons) may require < 0.1%.[1][2][3][4]

  • Validation: Always include a "Vehicle Control" group containing the exact concentration of DMSO used in the treatment group.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM (10 mmol/L) master stock solution. Reagents:

  • 4'-Hydroxy-7-methoxyflavanone (Solid, >98% purity).[1][2][3][4]

  • DMSO (Dimethyl sulfoxide), Cell Culture Grade (sterile, >99.9%).[1][2][3]

Step-by-Step Methodology
  • Calculate Mass Requirement:

    
    
    
    
    Note: Weighing exactly 2.70 mg is difficult.[1][2][3][4] It is better to weigh a larger amount (e.g., 5–10 mg) and adjust the solvent volume.
  • Weighing:

    • Weigh approximately 5.0 mg of the compound into a sterile, amber glass vial (glass is preferred over plastic to minimize leaching, though polypropylene is acceptable for short-term).

    • Record the exact mass (e.g.,

      
       mg).[2]
      
  • Volume Adjustment:

    • Calculate the required DMSO volume to achieve 10 mM:

      
      [1][2][3]
      
    • Example: For 5.20 mg:

      
      [1][2][3]
      
  • Dissolution:

    • Add the calculated volume of sterile DMSO.[1][3][4]

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect against a light source.[1][2][3][4][5] The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting & Storage:

    • Dispense into 50–100 µL aliquots in sterile microcentrifuge tubes.

    • Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Protection: Wrap tubes in foil if not amber; flavonoids are photo-oxidative.[1][2][3][4]

Diagram: Stock Preparation Workflow

StockPrepWeighWeigh Compound(e.g., 5 mg)CalcCalculate DMSO Vol(Target: 10 mM)Weigh->CalcDissolveAdd DMSO &Vortex/SonicateCalc->DissolveInspectVisual QC(Clear Solution?)Dissolve->InspectInspect->DissolveFail (Particulates)AliquotAliquot (50 µL)Store -20°CInspect->AliquotPass

Figure 1: Workflow for generating a verified 10 mM stock solution.

Protocol: Preparation of Working Solutions (Cell Treatment)[1][2][3]

Objective: Dilute stock to a final concentration (e.g., 10 µM) in culture medium without precipitation.

The Serial Dilution Strategy

Directly adding 100% DMSO stock to media often causes precipitation.[1][3][4] Use an intermediate dilution step.

Scenario: Treat cells with 10 µM compound (Final DMSO = 0.1%).

  • Preparation of Intermediate Stock (100x):

    • Thaw a 10 mM stock aliquot at 37°C. Vortex.

    • Dilute 10 mM stock 1:10 into sterile PBS or media ?

      • Correction: Diluting hydrophobic compounds into PBS often causes precipitation.[1][2][3][4]

      • Best Practice: Dilute 1:10 into culture medium (pre-warmed) while vortexing, OR perform the intermediate dilution in DMSO if higher concentrations are needed.

    • Recommended Path: Direct dilution into medium with rapid mixing.[1][3][4]

  • Step-by-Step Dilution:

    • Step A: Prepare 10 mL of Complete Culture Medium (warm to 37°C).

    • Step B: Calculate volume of 10 mM stock needed:

      
      [1][2][3]
      
    • Step C (The "Drop-wise" Technique):

      • Place the 10 mL medium tube on a vortex mixer set to low speed.

      • Slowly inject the 10 µL of stock solution into the center of the vortex.

      • Why? This rapidly disperses the DMSO, preventing local high-concentration pockets where crystallization occurs.[1][3][4]

  • Final QC:

    • Examine the media tube under a microscope (10x or 20x).[1][3][4] If needle-like crystals are visible, the compound has precipitated.[1][3][4] Do not use.

Dilution Table (for 10 mL Media Volume)
Target Conc.[1][2][3][4][6][7][8][9] (µM)Stock Conc.[1][2][3][4][6] (mM)Vol.[1][2][3][4] Stock (µL)Final DMSO %Risk Level
1 µM 10 mM1.0 µL0.01%Low
10 µM 10 mM10.0 µL0.10%Low
50 µM 10 mM50.0 µL0.50%Moderate (Check Toxicity)
100 µM 50 mM*20.0 µL0.20%High (Precipitation Likely)

*Note: Preparing a 50 mM stock is difficult for this compound; 10 mM is safer.

Diagram: Cell Treatment Workflow

DilutionSchemeStock10 mM Stock(100% DMSO)MixingVortex Mixing(Rapid Dispersion)Stock->Mixing10 µLMediaCulture Medium(37°C)Media->Mixing9.99 mLFinalSolWorking Solution(10 µM, 0.1% DMSO)Mixing->FinalSolMicroscopyQC: Check for CrystalsFinalSol->MicroscopyCellsAdd to CellsMicroscopy->CellsNo Crystals

Figure 2: Protocol for diluting hydrophobic stocks into aqueous media.

Quality Control & Troubleshooting

Absorbance Verification

Flavanones have characteristic UV absorbance.[1][3][4] To verify the stock concentration without wasting large amounts:

  • Dilute stock 1:1000 in Ethanol (not water).[1][2][3][4]

  • Measure Absorbance at

    
     (typically 280–290 nm for flavanones).[1][2][3][4]
    
  • Use Beer-Lambert Law (

    
    ) if the extinction coefficient (
    
    
    ) is known, or compare against a standard curve.[1][2][3][4]
Troubleshooting "Crashing Out"

If precipitation occurs upon adding stock to media:

  • Warm the Media: Ensure media is at 37°C; cold media reduces solubility.[1][3][4]

  • Sonicate: Sonicate the working solution for 5 mins (ensure no heat damage to proteins in media).

  • Carrier Protein: Pre-incubate the stock with serum (FBS) before adding to the rest of the media.[3][4] Albumin in FBS acts as a carrier for lipophilic molecules.[1][3][4]

References

  • PubChem. (n.d.).[1][2][3][4][10] 4'-Hydroxy-7-methoxyflavanone Compound Summary. National Library of Medicine.[1][3][4] Retrieved October 26, 2023, from [Link][2]

  • Chebil, L., et al. (2007).[1][2][3][4] Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PhytoTech Labs. (n.d.).[1][2][3][4] Preparation of Stock Solutions for Plant Tissue Culture. Retrieved from [Link]

Application Note: High-Content Cytotoxicity Profiling of 4'-Hydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

4'-Hydroxy-7-methoxyflavanone (CAS: 61504-06-1) is a naturally occurring flavonoid isolated from medicinal plants such as Muntingia calabura and Horsfieldia superba. Unlike its isomer Pinostrobin (5-hydroxy-7-methoxyflavanone), this compound lacks the C5-hydroxyl group, which alters its lipophilicity and kinase interaction profile.

Recent bioassay-guided fractionation studies have identified this compound as a potent cytotoxic agent against specific cancer cell lines, notably P-388 (leukemia) and HT-29 (colon carcinoma), with IC50 values reported below 4 µg/mL in optimized fractions. Its mechanism of action is multifaceted, involving the modulation of pro-inflammatory cytokines (IL-6, IL-1β) and the induction of oxidative stress-mediated apoptosis.

This guide provides a standardized, self-validating workflow for researchers to quantify the cytotoxic efficacy and elucidate the cell death mechanism of 4'-Hydroxy-7-methoxyflavanone.

Physicochemical Properties & Handling
PropertySpecification
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Solubility Soluble in DMSO (>10 mg/mL); Insoluble in water.
Storage -20°C, desiccated. Protect from light.
Stability Stable in DMSO stock for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), this protocol employs a Triangulated Cytotoxicity Approach :

  • Metabolic Competence: MTT assay to measure mitochondrial reductase activity.

  • Membrane Integrity: LDH release assay to distinguish necrosis from apoptosis.

  • Mechanistic Confirmation: Flow cytometry for ROS generation and Annexin V binding.

Critical Control Systems
  • Vehicle Control: Culture media + 0.1% DMSO (Must show >95% viability).

  • Positive Control: Doxorubicin (1 µM) or Staurosporine (100 nM) to validate assay sensitivity.

  • Interference Control: Cell-free media + Compound (to check for intrinsic absorbance/fluorescence).

Protocol A: Dose-Response Viability Assay (MTT)

Objective: Determine the half-maximal inhibitory concentration (IC50).

Reagents
  • Stock Solution: Dissolve 2.7 mg of 4'-Hydroxy-7-methoxyflavanone in 1 mL sterile DMSO to make a 10 mM stock . Vortex until clear.

  • Assay Medium: RPMI-1640 or DMEM + 10% FBS (Heat-inactivated).

  • MTT Reagent: 5 mg/mL in PBS, sterile filtered.

Step-by-Step Workflow
  • Cell Seeding:

    • Seed HT-29 or P-388 cells into 96-well flat-bottom plates at a density of 5,000–8,000 cells/well in 100 µL media.

    • Rationale: Lower density prevents contact inhibition from masking cytotoxicity.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions (1:2) of the 10 mM stock in culture medium.

    • Concentration Range: 0, 3.125, 6.25, 12.5, 25, 50, 100 µM.

    • Critical Step: Ensure final DMSO concentration is ≤ 0.1% in all wells to prevent solvent toxicity.

    • Add 100 µL of treatment media to wells (Final volume: 200 µL).

    • Incubate for 48 hours .

  • MTT Development:

    • Aspirate media carefully (for adherent cells) or centrifuge plate (for suspension cells).

    • Add 100 µL fresh media + 20 µL MTT stock.

    • Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization & Readout:

    • Remove supernatant.

    • Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.

    • Measure absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Viability:



Plot log(concentration) vs. % Viability using non-linear regression (4-parameter logistic) to derive IC50.

Protocol B: Mechanistic Deconvolution (ROS & Apoptosis)

Objective: Confirm if cytotoxicity is driven by Reactive Oxygen Species (ROS) leading to mitochondrial apoptosis, a common pathway for methoxyflavanones.

Reagents
  • DCFDA (H₂DCFDA): Cellular ROS sensor (Ex/Em: 485/535 nm).

  • Annexin V-FITC / Propidium Iodide (PI) Kit.

Workflow Diagram (DOT)

G Compound 4'-Hydroxy-7-methoxyflavanone (Treatment) ROS Intracellular ROS Accumulation (DCFDA High) Compound->ROS Oxidative Stress Induction Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Membrane Depolarization Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Annexin V+/PI-) Caspase->Apoptosis Proteolytic Cascade Necrosis Secondary Necrosis (Annexin V+/PI+) Apoptosis->Necrosis Late Stage

Caption: Proposed cytotoxic mechanism of 4'-Hydroxy-7-methoxyflavanone involving ROS-mediated mitochondrial apoptosis.[1]

Step-by-Step Methodology
  • ROS Detection (DCFDA Staining):

    • Seed cells in 6-well plates (2 x 10⁵ cells/well).

    • Treat with IC50 concentration of 4'-Hydroxy-7-methoxyflavanone for 6, 12, and 24 hours .

    • Wash cells with PBS and incubate with 10 µM DCFDA for 30 min at 37°C in the dark.

    • Analyze immediately via Flow Cytometry (FITC channel).

    • Expected Result: A right-shift in fluorescence intensity indicates oxidative stress.

  • Apoptosis Analysis (Annexin V/PI):

    • Harvest treated cells (include floating cells) via trypsinization.

    • Wash with cold PBS and resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min at RT in dark.

    • Flow Cytometry Gating:

      • Q3 (Annexin-/PI-): Live cells.

      • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism).

      • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Expected Results & Data Interpretation

The following table summarizes typical sensitivity profiles for 4'-Hydroxy-7-methoxyflavanone based on literature regarding Muntingia calabura flavonoids.

Cell LineTissue OriginEst.[2][3] IC50 (48h)Sensitivity LevelNotes
HT-29 Colon Carcinoma2.5 – 5.0 µg/mLHighSusceptible to ROS-mediated pathways.
P-388 Leukemia< 4.0 µg/mLHighReference standard for this compound class.
MCF-7 Breast Cancer10 – 20 µg/mLModerateMay require higher doses due to efflux pumps.
HDF Dermal Fibroblast> 50 µg/mLLowDemonstrates therapeutic window (selectivity).

Troubleshooting Guide:

  • Precipitation in Wells: If crystals are visible under the microscope immediately after adding the compound, the concentration is above the solubility limit in aqueous media. Reduce the top concentration or increase the FBS % (proteins can help solubilize flavonoids).

  • High Background in MTT: Flavonoids can sometimes reduce MTT directly. Use a "Cell-Free + Compound" blank to subtract this background.

References

  • Chen, J.J., et al. (2005). Cytotoxic chalcones and flavonoids from the leaves of Muntingia calabura. Planta Medica, 71(10), 970-973.

  • Sufian, A.S., et al. (2013). Isolation and identification of cytotoxic compounds from the leaves of Muntingia calabura L. The Malaysian Journal of Analytical Sciences, 17(2).

  • Zakaria, Z.A., et al. (2011). In vitro antiproliferative and antioxidant activities of the extracts of Muntingia calabura leaves. American Journal of Chinese Medicine, 39(1), 183-200.

  • Bhardwaj, M., et al. (2016).[1] 5-Hydroxy-7-methoxyflavone triggers mitochondrial-associated cell death via reactive oxygen species signaling in human colon carcinoma cells.[1] PLOS ONE, 11(4), e0154525.[1] (Cited for mechanistic homology).

  • Salleh, W.M.N.H.W., et al. (2024). Computational exploration of flavonoids from the genus Knema with anti-inflammatory potential.[4] Journal of the Serbian Chemical Society, 89(7-8).[4]

Sources

Application Note: High-Purity Crystallization of 4'-Hydroxy-7-methoxyflavanone for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-Hydroxy-7-methoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. The purity of these compounds is paramount for accurate pharmacological studies, mechanism-of-action elucidation, and the development of safe and effective therapeutic agents. Impurities, such as starting materials, by-products, or degradation products from the synthesis process, can significantly impact experimental outcomes.[1][2]

Crystallization is a critical final step in the purification workflow, capable of yielding materials with exceptionally high purity (>99.5%). This application note provides a comprehensive guide to the principles and practical protocols for the crystallization of 4'-Hydroxy-7-methoxyflavanone, designed for researchers, chemists, and drug development professionals. The methodologies described herein are based on established principles of flavonoid chemistry and purification science to ensure robust and reproducible results.

Foundational Principles of Crystallization

Crystallization is a phase-change process where a solute in a solution solidifies into a highly structured, crystalline lattice. This process inherently excludes impurities from the growing crystal structure, making it a powerful purification technique. The success of crystallization hinges on three core concepts:

  • Supersaturation: This is the thermodynamic driving force for crystallization. A solution is supersaturated when it contains more dissolved solute than can be held at equilibrium. This state can be achieved by cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" that reduces the solute's solubility.

  • Nucleation: The formation of initial, stable crystalline nuclei within the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals. The rate of growth relative to nucleation determines the final crystal size and morphology. A slower growth rate is generally preferred as it allows for more selective incorporation of the target molecule, leading to higher purity.

Molecular Considerations for 4'-Hydroxy-7-methoxyflavanone:

The structure of 4'-Hydroxy-7-methoxyflavanone dictates its solubility behavior. Key functional groups include:

  • A phenolic hydroxyl (-OH) group at the 4' position, which can act as both a hydrogen bond donor and acceptor.

  • A methoxy (-OCH₃) group at the 7 position, which is a hydrogen bond acceptor.

  • A ketone (C=O) group in the C-ring.

  • A largely non-polar aromatic backbone .

This combination of polar and non-polar features suggests that the compound will be most soluble in polar organic solvents like alcohols (ethanol, methanol), ketones (acetone), and esters (ethyl acetate), and poorly soluble in non-polar solvents like hexane and heptane.[3][4] This solubility profile is ideal for employing various crystallization techniques.

Pre-Crystallization Workup

Crystallization is most effective when the starting material has a purity of at least 90%. Crude synthetic products often contain unreacted starting materials or by-products from the chalcone formation and subsequent cyclization steps.[5][6] A preliminary purification step is highly recommended.

Recommended Method: Flash Column Chromatography A quick pass through a silica gel column can effectively remove major impurities. A common eluent system for flavonoids is a gradient of ethyl acetate in hexane.[7] Monitoring the fractions by Thin-Layer Chromatography (TLC) will allow for the collection of the enriched product. After chromatography, the solvent should be removed in vacuo to yield a solid or semi-solid ready for crystallization.

Crystallization Protocols

Safety First: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

Principle: This classic technique relies on the principle that the solubility of 4'-Hydroxy-7-methoxyflavanone is significantly higher in a hot solvent than in the same solvent at a lower temperature. By dissolving the compound in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the solubility decreases, leading to supersaturation and subsequent crystal formation. Ethanol is an excellent starting choice for flavanones.[5]

Methodology:

  • Solvent Selection: Place a small amount (10-20 mg) of the crude flavanone in a test tube. Add a suitable solvent (e.g., 95% ethanol, methanol, or acetone) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, the solvent is too poor. The ideal solvent will dissolve the compound upon heating but not at room temperature.

  • Dissolution: Place the crude 4'-Hydroxy-7-methoxyflavanone (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the chosen solvent (e.g., 95% ethanol) in small portions while stirring and gently heating the mixture on a hot plate (target temperature ~70-75°C for ethanol). Continue adding the solvent until the solid is completely dissolved. Causality: Adding the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could interfere with crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass or loose-fitting stopper and remove it from the heat source. Allow the solution to cool slowly to room temperature on the benchtop, undisturbed. Causality: Slow cooling promotes the formation of larger, purer crystals by favoring crystal growth over rapid nucleation.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or a refrigerator (4°C) for at least 1-2 hours to maximize crystal precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under a vacuum at a moderate temperature (40-50°C) to a constant weight.

Protocol 2: Anti-Solvent Crystallization

Principle: This method is effective when a single solvent that meets the criteria for slow cooling is difficult to find. The compound is dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" or "anti-solvent," in which the compound is insoluble but which is miscible with the good solvent, is slowly added. This addition reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation and crystallization.

Methodology:

  • Solvent System Selection: Identify a good solvent (e.g., acetone, DMSO) and a miscible anti-solvent (e.g., deionized water, n-heptane).

  • Dissolution: Dissolve the crude 4'-Hydroxy-7-methoxyflavanone (e.g., 1.0 g) in the minimum required volume of the good solvent (e.g., acetone) at room temperature with stirring.

  • Anti-Solvent Addition: While stirring the solution, add the anti-solvent (e.g., deionized water) dropwise. Causality: The slow addition maintains a controlled level of supersaturation, preventing the compound from "oiling out" or precipitating as an amorphous solid.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation. If crystals do not form, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Maturation: Once turbidity is established, stop adding the anti-solvent, cover the flask, and continue stirring at room temperature for 1-2 hours to allow the crystals to grow.

  • Isolation, Washing, and Drying: Follow steps 7 and 8 from Protocol 1, using the final solvent mixture (or the anti-solvent) for washing the crystals.

Protocol 3: Slow Evaporation

Principle: This simple method achieves supersaturation by slowly removing the solvent from a solution. It is particularly useful for generating high-quality, single crystals suitable for X-ray diffraction, though it is less scalable for bulk purification.

Methodology:

  • Dissolution: Dissolve the flavanone in a suitable volatile solvent (e.g., ethyl acetate or a mixture like dichloromethane/methanol) at room temperature to create a moderately concentrated, unsaturated solution.

  • Filtration: Filter the solution through a syringe filter (0.45 µm) into a clean beaker or vial to remove any dust or particulate matter.

  • Evaporation: Cover the container with a perforated lid (e.g., Parafilm with a few pinholes). Causality: The small holes restrict the rate of evaporation, ensuring it occurs slowly over several hours to days, which is essential for the growth of well-ordered crystals.

  • Isolation: Once a suitable quantity of crystals has formed and most of the solvent has evaporated, decant the remaining mother liquor and collect the crystals.

  • Drying: Gently dry the crystals, avoiding high temperatures that could damage them. Air-drying or drying in a desiccator is often sufficient.

Visualization of Workflows

General Purification & Crystallization Workflow

The following diagram outlines the decision-making process from crude product to pure, crystalline 4'-Hydroxy-7-methoxyflavanone.

G General Purification & Crystallization Workflow Crude Crude Synthetic Product (Flavanone + Impurities) PrePurify Pre-Purification (e.g., Flash Chromatography) Crude->PrePurify Enriched Enriched Flavanone (>90%) PrePurify->Enriched SolventScreen Solvent Screening Enriched->SolventScreen Decision Optimal Method? SolventScreen->Decision Method1 Protocol 1: Slow Cooling Decision->Method1 Good Temp. Differential Method2 Protocol 2: Anti-Solvent Decision->Method2 No Single Good Solvent Method3 Protocol 3: Slow Evaporation Decision->Method3 High Quality Crystals Needed Isolation Crystal Isolation (Filtration & Washing) Method1->Isolation Method2->Isolation Method3->Isolation Drying Drying under Vacuum Isolation->Drying Final Pure Crystalline Product (>99.5% Purity) Drying->Final QC Quality Control (HPLC, MP, NMR) Final->QC

Caption: Workflow for purifying 4'-Hydroxy-7-methoxyflavanone.

Solvent Selection Logic Diagram

This diagram illustrates the logical steps for selecting an appropriate solvent system for crystallization.

G Solvent System Selection Logic Start Start with Small Sample of Enriched Flavanone TestSolvent Test Solubility in Candidate Solvent (e.g., EtOH) Start->TestSolvent SolubleRT Soluble at Room Temp? TestSolvent->SolubleRT InsolubleHot Insoluble when Hot? SolubleRT->InsolubleHot No TooGood Solvent is too good. Try less polar solvent. SolubleRT->TooGood Yes UseSlowCool Use for Slow Cooling (Protocol 1) InsolubleHot->UseSlowCool No TooPoor Solvent is too poor. Try more polar solvent. InsolubleHot->TooPoor Yes TooGood->TestSolvent UseAsGood Use as 'Good Solvent' for Anti-Solvent Method (Protocol 2) TooGood->UseAsGood TooPoor->TestSolvent UseAsAnti Use as 'Anti-Solvent' (Protocol 2) TooPoor->UseAsAnti

Caption: Decision tree for selecting crystallization solvents.

Post-Crystallization Analysis & Quality Control

A successful crystallization must be validated with analytical data to confirm purity.

ParameterMethodExpected Result for High-Purity SampleRationale
Purity Assay High-Performance Liquid Chromatography (HPLC)Single sharp peak with >99.5% area.Quantifies the purity and detects any remaining impurities.
Identity Confirmation NMR Spectroscopy (¹H, ¹³C)Spectrum matches the known structure of 4'-Hydroxy-7-methoxyflavanone.Confirms the molecular structure and identity of the compound.
Physical Constant Melting Point (MP) AnalysisSharp melting range (e.g., within 1-2 °C).Pure crystalline solids have sharp, well-defined melting points. Impurities typically broaden and depress the melting range.
Residual Solvent Gas Chromatography (GC) or ¹H NMRSolvents below ICH limits.Ensures that no significant amount of the crystallization solvent remains trapped in the crystal lattice.

Troubleshooting Common Crystallization Issues

ProblemPotential CauseSuggested Solution
Oiling Out Solution is too supersaturated; cooling is too rapid; impurities present.Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.Try scratching the inner surface of the flask. Add a seed crystal from a previous batch. Cool to a lower temperature. Reduce the solvent volume by gentle evaporation.
Poor Yield Too much solvent was used; compound has significant solubility even at low temperatures.Rework the mother liquor (concentrate and re-cool). Re-evaluate the solvent choice for a greater solubility differential.
Colored Crystals Colored impurities are trapped in the crystal lattice.Perform a pre-crystallization charcoal treatment on the hot solution before filtration. A second recrystallization may be necessary.

References

  • Microbial Transformations of 7-Methoxyflavanone. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Isolation and Structure Identification of Flavonoids. ResearchGate. Available at: [Link]

  • Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 4'-Hydroxy-7-Methoxyflavone | C16H12O4 | CID 676307. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 4',5-Dihydroxy-7-methoxyflavanone | C16H14O5 | CID 821416. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • (-)-Pinostrobin | C16H14O4 | CID 73201. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Process for recovering flavonoids from bark.Google Patents.
  • Different Types of Impurities in Pharmaceuticals. Moravek. Available at: [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. Available at: [Link]

Sources

Application Note: Bioanalytical Quantification of 4'-Hydroxy-7-methoxyflavanone in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, sensitive, and validated protocol for the quantification of 4'-Hydroxy-7-methoxyflavanone (HMF) in plasma matrices. HMF, a bioactive flavanone often identified in Dracocephalum species and Citrus variants, presents specific bioanalytical challenges including isomerism, matrix suppression, and extensive Phase II metabolism.

This guide moves beyond generic templates, offering a "mechanistic" approach to method development. We prioritize Liquid-Liquid Extraction (LLE) for superior cleanliness and Negative Mode Electrospray Ionization (ESI-) for maximum sensitivity. The protocol includes provisions for enzymatic hydrolysis to assess total systemic exposure (aglycone + metabolites).

Scientific Background & Mechanistic Logic

The Analyte
  • Chemical Name: 4'-Hydroxy-7-methoxyflavanone

  • Molecular Formula: C₁₆H₁₄O₄ (MW: 270.28 g/mol )

  • Structural Features: A flavanone backbone with a methoxy group at position 7 (A-ring) and a hydroxyl group at position 4' (B-ring).

  • Key Challenge: Flavanones are chiral at C2. While this method quantifies the racemate (achiral), separation of the 4'-OH isomer from potential 3'-OH or 5-OH isomers (like Sakuranetin) is critical.

Ionization Strategy: Why Negative Mode?

While methoxy groups can facilitate protonation ([M+H]⁺), the phenolic 4'-hydroxyl group is highly acidic. Under ESI- conditions, HMF readily deprotonates to form the [M-H]⁻ precursor ion at m/z 269 .

  • Advantage: Reduced background noise compared to positive mode in plasma matrices.

  • Fragmentation Physics: Collision-Induced Dissociation (CID) typically induces Retro-Diels-Alder (RDA) cleavage of the C-ring, providing highly specific product ions for MRM (Multiple Reaction Monitoring).

Sample Preparation Logic

Protein Precipitation (PPT) is often too "dirty" for low-abundance flavonoid quantification, leading to phospholipid build-up on the column.

  • Selected Method: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE .

  • Reasoning: Flavonoids partition excellently into moderately polar organic solvents, while plasma salts and proteins are excluded. This yields a cleaner injection and lower Lower Limit of Quantification (LLOQ).

Visual Workflows

Bioanalytical Workflow

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the optional hydrolysis step for PK studies.

BioanalysisWorkflow Plasma Plasma Sample (Human/Rat) IS_Add Add Internal Standard (Hesperetin/Naringenin) Plasma->IS_Add Hydrolysis Optional: Enzymatic Hydrolysis (Glucuronidase/Sulfatase) IS_Add->Hydrolysis Total HMF LLE LLE Extraction (Ethyl Acetate) IS_Add->LLE Free HMF Hydrolysis->LLE Evap Evaporation & Reconstitution LLE->Evap LC UHPLC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI- MRM) LC->MS

Caption: Figure 1. End-to-end bioanalytical workflow for HMF quantification, including optional Phase II metabolite hydrolysis.

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is vital for troubleshooting interferences.

Fragmentation Parent Precursor Ion [M-H]- m/z 269 RDA Retro-Diels-Alder (RDA) Cleavage Parent->RDA Collision Energy MethylLoss Methyl Radical Loss [M-H-CH3]- m/z 254 Parent->MethylLoss Secondary Path FragA 1,3A- Ion (A-Ring) (7-Methoxy) m/z ~151 RDA->FragA Primary Quantifier FragB 1,3B- Ion (B-Ring) (4'-Hydroxy) m/z ~119 RDA->FragB Qualifier

Caption: Figure 2. Proposed ESI- fragmentation pathway for 4'-Hydroxy-7-methoxyflavanone showing RDA cleavage products.

Detailed Protocol

Materials & Reagents
  • Analyte: 4'-Hydroxy-7-methoxyflavanone (Reference Standard >98%).

  • Internal Standard (IS): Hesperetin (structurally similar, distinct RT) or Naringenin. Avoid Sakuranetin as it is an isomer.

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Ethyl Acetate.

  • Additives: Formic Acid (FA) or Ammonium Acetate.

  • Enzymes (Optional):

    
    -Glucuronidase/Sulfatase (Helix pomatia) for total flavonoid analysis.
    
Instrumentation
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • MS System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters BEH C18.

LC Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Start Gradient
4.0 90 Elution of HMF
5.0 90 Wash
5.1 10 Re-equilibration

| 7.0 | 10 | Stop |

MS/MS Parameters (ESI Negative)

Note: Values are representative. Optimize via direct infusion.

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
HMF 269.1151.050-25Quantifier (A-Ring)
HMF 269.1119.050-35Qualifier (B-Ring)
HMF 269.1254.050-20Qualifier (Methyl Loss)
Hesperetin (IS) 301.1164.050-28Quantifier
Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of Internal Standard solution (500 ng/mL in 50% MeOH). Vortex 10s.

  • Extraction: Add 500 µL Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 mins or shake on a plate shaker (1000 rpm).

  • Separation: Centrifuge at 12,000 x g for 10 mins at 4°C.

  • Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean tube.

  • Dry Down: Evaporate to dryness under Nitrogen stream at 35°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 A:B). Vortex and centrifuge.

  • Injection: Inject 5 µL into LC-MS/MS.

Method Validation (Self-Validating Systems)

To ensure Trustworthiness and Integrity , the method must pass these FDA/EMA criteria:

  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at the retention time of HMF (approx 3.5 min).

  • Linearity: Calibration curve 1 ng/mL to 1000 ng/mL. Weighting factor

    
     is recommended for large dynamic ranges.
    
  • Matrix Effect (ME):

    
    
    Acceptance: 85-115%. If ME < 85% (suppression), switch to a Phenyl-Hexyl column or improve LLE wash steps.
    
  • Stability: Assess Freeze-Thaw (3 cycles), Benchtop (4h), and Autosampler (24h) stability. Flavanones are generally stable, but 4'-OH can oxidize; keep samples cooled (4°C).

Troubleshooting & Expert Insights

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with free silanols on the column.

    • Fix: Increase buffer strength (add 5mM Ammonium Acetate) or use an end-capped column (e.g., BEH Shield RP18).

  • Issue: Isomer Interference.

    • Cause: Presence of Sakuranetin (5,4'-OH-7-OMe) or Isosakuranetin.

    • Fix: These isomers have different hydrophobicities due to intramolecular Hydrogen bonding (5-OH interacts with the carbonyl). A slower gradient (0.5% B/min slope) will resolve them.

  • Issue: Low Sensitivity.

    • Cause: Poor ionization in negative mode.

    • Fix: Ensure the pH of the mobile phase is > 3.0. While Formic Acid is used, too much acidity can suppress ionization in negative mode. Try 0.01% Acetic Acid instead.

References

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]

  • Tong, Y., et al. (2022). LC-MS/MS Analysis of Flavonoids in Dracocephalum Species. ResearchGate. [Link]

  • Justino, G.C., et al. (2023). Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • Chen, J., et al. (2014). Quantification of 5,7-dimethoxyflavone in mouse plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gervazoni, L., et al. (2020).[2] Analysis of 2′-hydroxyflavanone in mouse whole blood by HPLC–MS/MS. Frontiers in Pharmacology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges of 4'-Hydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-Hydroxy-7-methoxyflavanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound in aqueous buffers. As a poorly water-soluble flavanone, its effective use in in vitro and other aqueous-based experimental systems requires careful consideration of formulation strategies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of 4'-Hydroxy-7-methoxyflavanone into your research.

Understanding the Challenge: The Physicochemical Properties of 4'-Hydroxy-7-methoxyflavanone

4'-Hydroxy-7-methoxyflavanone is a flavonoid with a chemical structure that imparts low aqueous solubility. Its planar, hydrophobic core and limited number of hydrogen bond donors contribute to its tendency to precipitate in aqueous environments. Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₄PubChem[1]
Molecular Weight 268.26 g/mol PubChem[1]
Predicted LogP 3.6PubChem[1]
Appearance SolidN/A
General Solubility Poorly soluble in water; soluble in organic solvents like DMSO, ethanol, and acetone.[2][3]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter when preparing solutions of 4'-Hydroxy-7-methoxyflavanone for your experiments.

Q1: I've prepared a stock solution in DMSO, but when I dilute it into my aqueous buffer, the compound precipitates. What should I do?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high-concentration organic stock solution is rapidly diluted into an aqueous buffer where it is poorly soluble. Here’s a systematic approach to resolving this:

A1: Immediate Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of 4'-Hydroxy-7-methoxyflavanone in your aqueous buffer. The compound may be soluble at lower concentrations.

  • Increase the Co-solvent Concentration: While keeping the final DMSO concentration as low as possible is ideal to avoid off-target effects, a slight increase (e.g., from 0.1% to 0.5% or 1%) may be necessary to maintain solubility.[2] It is crucial to always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[2]

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.

A2: Advanced Solubilization Strategies:

If the above steps are insufficient, you may need to employ more advanced techniques to enhance the aqueous solubility of 4'-Hydroxy-7-methoxyflavanone.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent.[4][5] For compounds with a phenolic hydroxyl group, like 4'-Hydroxy-7-methoxyflavanone, increasing the pH of the buffer can deprotonate this group, increasing the molecule's polarity and aqueous solubility.[4]

    • Actionable Advice: Prepare your buffer at a slightly higher pH (e.g., pH 8.0 or 9.0) and test for solubility. Be mindful that pH changes can affect your experimental system and the stability of the compound.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes.[6] This is a highly effective method for increasing the aqueous solubility of poorly soluble compounds without relying on high concentrations of organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity.[6]

Frequently Asked Questions (FAQs)

Preparing Stock Solutions

Q2: What is the best solvent to prepare a high-concentration stock solution of 4'-Hydroxy-7-methoxyflavanone?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of flavonoids for in vitro studies.[2] Ethanol can also be used.

Q3: How should I store my stock solution?

A: For short-term storage (days to weeks), stock solutions in DMSO can typically be stored at 4°C. For long-term storage (months), it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Working with Aqueous Buffers

Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.1% (v/v).[2] However, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[2] It is best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used.[2]

Q5: Can I use sonication to help dissolve 4'-Hydroxy-7-methoxyflavanone in my buffer?

A: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds. It can help to break down small particles and increase the rate of dissolution. However, be cautious with the duration and power of sonication, as excessive energy can potentially lead to degradation of the compound.

Experimental Protocols

Protocol 1: Preparation of a 4'-Hydroxy-7-methoxyflavanone Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for subsequent dilution into aqueous buffers.

Materials:

  • 4'-Hydroxy-7-methoxyflavanone powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of 4'-Hydroxy-7-methoxyflavanone powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Store the stock solution as recommended in Q3.

Protocol 2: A Simple Method for Preparing a 4'-Hydroxy-7-methoxyflavanone-Cyclodextrin Inclusion Complex

Objective: To prepare a water-soluble inclusion complex of 4'-Hydroxy-7-methoxyflavanone with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using a sonication method.[6]

Materials:

  • 4'-Hydroxy-7-methoxyflavanone

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Bath sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the HP-β-CD Solution: Dissolve HP-β-CD in deionized water to your desired concentration (a molar excess of HP-β-CD to the flavanone is recommended, typically starting with a 1:1 or 1:2 molar ratio of flavanone to cyclodextrin).

  • Prepare the Flavanone Solution: Dissolve the 4'-Hydroxy-7-methoxyflavanone in a minimal amount of ethanol.

  • Complexation: While stirring the HP-β-CD solution, slowly add the ethanolic solution of 4'-Hydroxy-7-methoxyflavanone.

  • Sonication: Place the mixture in a bath sonicator and sonicate for 30-60 minutes. The temperature of the water bath should be monitored and controlled to avoid excessive heating.

  • Stirring: After sonication, continue to stir the solution at room temperature for 24-48 hours to allow for complete complex formation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved material. The resulting clear solution contains the water-soluble inclusion complex.

Visualization of Concepts

Decision-Making Workflow for Solubilization

The following diagram outlines a logical workflow for troubleshooting and resolving solubility issues with 4'-Hydroxy-7-methoxyflavanone.

solubilization_workflow start Start: Dissolve Compound in Aqueous Buffer precipitate Precipitation Observed? start->precipitate success Success: Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes reduce_conc Reduce Final Concentration troubleshoot->reduce_conc inc_cosolvent Increase Co-solvent % (e.g., DMSO) troubleshoot->inc_cosolvent change_dilution Modify Dilution Method troubleshoot->change_dilution reassess Re-assess Solubility reduce_conc->reassess inc_cosolvent->reassess change_dilution->reassess adv_strategies Advanced Strategies ph_adjust Adjust Buffer pH (e.g., to 8.0 or 9.0) adv_strategies->ph_adjust cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) adv_strategies->cyclodextrin ph_adjust->reassess cyclodextrin->reassess reassess->success No Precipitation reassess->adv_strategies Precipitation Persists

Caption: A decision-making workflow for addressing solubility issues.

References

  • Luo, Z., Murray, B. S., Ross, A. L., Povey, M. J., Morgan, M. R., & Day, A. J. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Colloids and Surfaces B: Biointerfaces, 92, 84–90. [Link]

  • ResearchGate. (n.d.). solubility data of the produced samples in phosphate buffer at pH 5.5... [Link]

  • Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(5), 1552–1556. [Link]

  • PubChem. (n.d.). 4'-Hydroxy-7-Methoxyflavone. National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). Antioxidative and Antimicrobial Activities of Ethanol and Hot-Water Extracts from Quercus acuta. [Link]

  • Modak, B., Tene, M., Báez, I., Wilkens, M., & Quispe, C. (2012). 4′,5-Dihydroxy-7-methoxyflavanone dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163. [Link]

  • Li, S., Li, J., Wang, C., Wang, Y., Li, S., & Li, J. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 27(19), 6656. [Link]

  • Chavan, K. M., & Kolhe, P. V. (2014). NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Pharmacophore, 5(3), 358-370. [Link]

  • Pralhad, T., & Rajendrakumar, K. (2004). Study of flavonoid/hydroxypropyl-β-cyclodextrin inclusion complexes by UV-Vis, FT-IR, DSC, and X-ray diffraction analysis. Journal of pharmaceutical and biomedical analysis, 34(2), 333-339. [Link]

  • CABI Digital Library. (n.d.). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. [Link]

  • Vukicevic, D., Nikolopoulos, A., & Tzakos, A. G. (2020). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Molecules, 25(23), 5696. [Link]

  • Science.gov. (n.d.). ph buffer concentration: Topics by Science.gov. [Link]

  • YouTube. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]

  • Kopec, O., Vorac, J., Sramek, M., & Pospisil, P. (2016). Theoretical and experimental study of the antifreeze protein AFP752, trehalose and dimethyl sulfoxide cryoprotection mechanism: correlation with cryopreserved cell viability. RSC advances, 6(114), 113589–113598. [Link]

  • PubChem. (n.d.). 4'-Hydroxy-7-methoxyflavan. National Center for Biotechnology Information. [Link]

  • Kim, J. S. (2020). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Preventive nutrition and food science, 25(4), 438–444. [Link]

  • CABI Digital Library. (n.d.). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. [Link]

  • NP-MRD. (n.d.). Showing NP-Card for 5-Hydroxy-7-methoxyflavanone (NP0043820). [Link]

  • Ng, S. K., Sargeant, R., & Healy, J. (2018). Cell culture media supplementation of bioflavonoids for the targeted reduction of acidic species charge variants on recombinant therapeutic proteins. Biotechnology progress, 34(3), 754–762. [Link]

  • Validated HPLC method for mitragynine quantification in Kratom extract. (n.d.). [Link]

Sources

Preventing oxidative degradation of 4'-Hydroxy-7-methoxyflavanone in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidative Degradation and Hydrolysis in Solution Document ID: TSC-HMF-2024-01 Audience: Analytical Chemists, Formulation Scientists, and Pharmacologists

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed instability in your 4'-Hydroxy-7-methoxyflavanone (HMF) samples—manifesting as unexpected yellowing, precipitation, or loss of purity during HPLC analysis.

HMF is a flavanone , characterized by a saturated C2-C3 bond and a chiral center at C2. Unlike their oxidized counterparts (flavones), flavanones possess unique vulnerabilities:

  • Oxidative Dehydrogenation: The C2-C3 bond is susceptible to oxidation, converting the molecule into its corresponding flavone (4'-Hydroxy-7-methoxyflavone).

  • pH-Dependent Ring Opening: Under basic conditions, the C-ring can open to form a chalcone, often accompanied by a distinct color shift.

  • Phenolic Oxidation: The 4'-hydroxyl group on the B-ring is a primary target for radical attack, leading to quinone methides or polymerization.

This guide provides the mechanistic understanding and validated protocols required to stabilize HMF in solution.

Module 1: The Mechanism of Failure

To prevent degradation, one must understand the pathways driving it. The instability of HMF is rarely a single event but a cascade triggered by environmental factors.

Degradation Pathways
  • Oxidative Dehydrogenation (Flavanone

    
     Flavone): 
    
    • Trigger: Dissolved oxygen, transition metals (Fe, Cu), and light.

    • Mechanism:[1][2][3][4][5] Abstraction of hydrogen atoms at C2 and C3 leads to the formation of a double bond. This restores conjugation between the A and B rings, forming the thermodynamically more stable (but chemically different) flavone.

  • B-Ring Radical Attack (Phenol

    
     Quinone): 
    
    • Trigger: High pH (phenolate formation) and Reactive Oxygen Species (ROS).

    • Mechanism:[1][2][3][4][5] The 4'-OH group donates a hydrogen/electron (HAT/SET mechanism), forming a phenoxyl radical. This radical can dimerize or oxidize further into a quinone methide, causing solution browning.

  • Chalcone Isomerization (Ring Opening):

    • Trigger: Basic pH (> pH 8.0).

    • Mechanism:[1][2][3][4][5] Hydroxide ions attack the C2 position, opening the pyran ring to form a chalcone. This is often reversible upon acidification but renders the molecule highly susceptible to oxidative cleavage while open.

Visualizing the Pathway

HMF_Degradation HMF 4'-Hydroxy-7-methoxyflavanone (Colorless/Pale) Radical Phenoxyl Radical (Intermediate) HMF->Radical ROS / Metal Ions (H-atom abstraction) Flavone 4'-Hydroxy-7-methoxyflavone (Oxidized Product) HMF->Flavone O2 / UV Light (Desaturation C2-C3) Chalcone Chalcone Isomer (Ring Open - Yellow) HMF->Chalcone High pH (>8.0) (Reversible) Quinone Quinone/Dimers (Brown Precipitate) Radical->Quinone Polymerization Chalcone->HMF Acidification

Figure 1: Primary degradation pathways of 4'-Hydroxy-7-methoxyflavanone. Note that chalcone formation is pH-reversible, whereas oxidation to flavone or quinone is irreversible.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose specific issues observed in your experiments.

Scenario A: Solution turns bright yellow immediately upon mixing.
  • Diagnosis: Chalcone Formation (pH excursion).

  • Root Cause: The pH of your buffer or solvent mixture is too high (likely > pH 8.0). Flavanones act as pH indicators; the ring opens to form a yellow chalcone anion.

  • Corrective Action:

    • Check the pH of the final solution.

    • Adjust pH to 6.0–7.0 using dilute HCl or Phosphoric acid.

    • If the color fades back to colorless/pale, the integrity is likely preserved.

Scenario B: Solution turns brown/orange over time (24-48 hours).
  • Diagnosis: Oxidative Polymerization.

  • Root Cause: Formation of quinones and subsequent polymerization. This is irreversible.

  • Corrective Action:

    • Degas solvents thoroughly (sparge with Argon/Nitrogen).

    • Add an antioxidant (Ascorbic Acid or Sodium Metabisulfite) at 0.1% w/v.

    • Protect from light.

Scenario C: HPLC shows a new peak with a slightly longer retention time and different UV spectrum.
  • Diagnosis: Oxidative Dehydrogenation (Flavone formation). [6]

  • Root Cause: Conversion of the flavanone to the flavone.[6] The flavone has a planar structure and extended conjugation, leading to a bathochromic shift (red-shift) in UV absorption (Band I absorption increases).

  • Corrective Action:

    • Eliminate transition metals. Add 0.1 mM EDTA to aqueous buffers.

    • Store samples at -80°C, not -20°C.

Module 3: Best Practice Protocols

Protocol 1: Preparation of Stable Stock Solutions

Standard: 10 mM Stock in DMSO

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)High solubility; prevents hydrolysis.
Gas Purge Argon (preferred) or NitrogenDisplaces dissolved oxygen which drives C2-C3 oxidation.
Acidification 0.01% (v/v) Acetic Acid or HClKeeps the phenolic group protonated, reducing reactivity.
Storage -80°C in amber glass vialsMinimizes thermal energy and photon-induced radical generation.

Step-by-Step:

  • Weigh HMF powder into an amber glass vial.

  • Sparge the anhydrous DMSO with Argon gas for 5 minutes before adding to the vial.

  • Add the DMSO to the powder. Vortex immediately to dissolve.

  • Overlay the solution headspace with Argon gas before capping.

  • Seal with Parafilm to prevent moisture ingress (DMSO is hygroscopic).

Protocol 2: Aqueous Working Solutions (for Cell Culture/Assays)

Challenge: Flavanones have poor solubility and high instability in aqueous buffers (PBS).

Step-by-Step:

  • Buffer Selection: Use a buffer with pH ≤ 7.4 (e.g., PIPES or Phosphate). Avoid carbonate buffers (high pH).

  • Chelation: Supplement buffer with 50-100 µM EDTA .

    • Why? Trace iron/copper in water catalyzes the Fenton reaction, generating hydroxyl radicals that attack the HMF.

  • Antioxidant Spike: If the assay permits, add 100 µM Ascorbic Acid .

    • Why? Ascorbate acts as a "sacrificial anode," oxidizing preferentially over the flavonoid.

  • Dilution: Add the DMSO stock to the buffer while vortexing. Do not exceed the solubility limit (typically < 100 µM for aglycones) to prevent micro-precipitation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO for stock solutions?

  • Answer: Yes, but with caution. Ethanol is more volatile, leading to concentration changes over time. Furthermore, ethanol can contain trace aldehydes or peroxides if not HPLC-grade and fresh. DMSO is generally preferred for long-term stability, provided it is kept dry.

Q2: I see a "double peak" on my LC-MS. Is my compound degrading?

  • Answer: Not necessarily. HMF is chiral at the C2 position. If you are using a chiral column, you will see two enantiomers. If you are using a standard C18 column, you might be seeing the separation of the chalcone form if your mobile phase pH is not acidic enough. Ensure your mobile phase contains 0.1% Formic Acid to force the chalcone back into the closed-ring flavanone form.

Q3: How long is the stock solution stable at -20°C?

  • Answer: Without acidification and inert gas overlay, degradation (approx. 5-10%) can occur within 1-2 months. With Argon overlay and storage at -80°C, stability extends to 6-12 months.

Q4: Why does my medium turn pink/red when I add HMF?

  • Answer: This is likely due to interaction with components in the media (like iron in transferrin) or pH indicators (Phenol Red) interacting with the acidic stock. However, if the compound itself turns red, it may be forming complex quinoidal structures. Verify pH immediately.

References

  • Mechanisms of Flavonoid Oxid

    • Title: Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties.[2][7]

    • Source:Antioxidants (Basel), 2018.
    • Significance: Details the phenoxyl radical formation and quinone methide p
    • URL:[Link]

  • Flavanone-Specific Instability (Ring Opening)

    • Title: The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity.
    • Source:Journal of Photochemistry and Photobiology, 2020.
    • Significance: Explains the C2-C3 bond fragility and the impact of light/pH on flavanone vs. flavone stability.
    • URL:[Link]

  • Chemical Properties of 4'-Hydroxyflavanone

    • Title: 4'-Hydroxyflavanone Compound Summary.
    • Source:PubChem, N
    • Significance: Provides chemical structure, molecular weight, and property d
    • URL:[Link]

  • Microbial and Chemical Transform

    • Title: Microbial Transformations of 7-Methoxyflavanone.[8]

    • Source:Molecules, 2012.
    • Significance: Confirms the specific oxidation product (4'-hydroxy-7-methoxyflavone)
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing of 4'-Hydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Context

Before troubleshooting, we must understand the analyte. 4'-Hydroxy-7-methoxyflavanone is a flavonoid derivative characterized by a chiral center at C2, a ketone at C4, and a phenolic hydroxyl group at the 4' position.[1][2][3]

  • Chemical Nature: Weak acid (Phenolic 4'-OH, pKa ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     9.5–10.[2][3]0) and Hydrophobic (LogP ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    3.0).[2][3]
  • The Tailing Mechanism: The primary cause of peak tailing for this molecule is secondary interactions .[1][2][3] The electron-rich carbonyl oxygen and the phenolic hydroxyl can participate in hydrogen bonding with residual silanol groups (Si-OH) on the silica support of the HPLC column.[1][2][3] Additionally, if the mobile phase pH approaches the pKa, partial ionization will cause peak distortion.[1][2][3]

Diagnostic Logic Flow

Use this decision tree to identify the root cause of your peak tailing.

TroubleshootingFlow Start Start: Peak Tailing Detected Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Check_Col Is Column End-Capped? Check_pH->Check_Col Yes Action_Acid Add 0.1% Formic or Phosphoric Acid Check_pH->Action_Acid No Check_Solvent Injection Solvent Strength? Check_Col->Check_Solvent Yes Action_Col Switch to High-Coverage End-Capped C18 Check_Col->Action_Col No/Unknown Action_Dilute Match Sample Solvent to Initial Mobile Phase Check_Solvent->Action_Dilute Stronger than MP Check Mass Overload Check Mass Overload Check_Solvent->Check Mass Overload Matches MP

Figure 1: Diagnostic workflow for isolating the cause of peak asymmetry in flavanone analysis.

Technical Q&A: Troubleshooting Guides
Category A: Mobile Phase Chemistry

Q: I am using a neutral Methanol/Water gradient. Why is the tailing factor (T_f) > 2.0?

A: You are likely experiencing silanol ionization .[1][2][3] At neutral pH, the residual silanol groups (Si-OH) on the silica surface are deprotonated to form silanates (Si-O⁻).[1][2][3] While your analyte (4'-Hydroxy-7-methoxyflavanone) is mostly neutral at pH 7, it is polar enough to interact strongly with these negative charges via hydrogen bonding or dipole-dipole interactions, dragging the peak tail.[1][2][3]

  • The Fix: You must suppress silanol ionization.[1][2][3] Lower the pH of the aqueous mobile phase to 2.5 – 3.0 .

  • Protocol: Add 0.1% (v/v) Formic Acid or 0.1% Phosphoric Acid to the water component.[1][2][3] This protonates the silanols (Si-OH), rendering them neutral and reducing secondary interactions [1].[1][2][3]

Q: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid?

A: Yes, but with caution. TFA is a strong ion-pairing agent.[1][2][3] It will effectively sharpen the peak by masking silanols and protonating the analyte.[1][2][3] However, TFA absorbs UV light at low wavelengths (< 215 nm) and can suppress ionization if you are using Mass Spectrometry (LC-MS).[1][2][3]

  • Recommendation: Use Formic Acid for LC-MS.[1][2][3] Use Phosphoric Acid for UV-only detection (it is UV transparent).[1][2][3] Use TFA only if other modifiers fail.

Category B: Column Selection

Q: Does the type of C18 column really matter for this specific flavanone?

A: Absolutely. Not all C18 columns are equal.[1][2][3] For 4'-Hydroxy-7-methoxyflavanone, "classic" or non-end-capped silica columns are disastrous.[1][2][3] The phenolic oxygen acts as a hydrogen bond donor to the silica surface.[1][2][3]

  • The Fix: Switch to a highly end-capped column with a high carbon load.[1][2][3]

    • Mechanism:[1][2][3][4] End-capping reagents (like trimethylchlorosilane) react with the free silanols that the C18 ligands missed, effectively "shielding" the silica surface from your analyte.[1][2][3]

    • Recommended Phase:[1][2][3] C18 with "TMS end-capping" or "Polar Embedded" groups (if using 100% aqueous start).[1][2][3]

    • Reference: Manufacturers typically designate these as "Base Deactivated" (BDS) or "High Strength Silica" (HSS) [2].[1][2][3]

Category C: Sample Injection (The "Hidden" Cause)

Q: My mobile phase is acidic, and my column is new, but I still see a broad, tailing peak. I dissolve my sample in 100% DMSO.

A: You are suffering from Solvent Strength Mismatch . 4'-Hydroxy-7-methoxyflavanone is hydrophobic.[1][2][3] If you inject it dissolved in 100% DMSO or Methanol into a mobile phase that starts at high water content (e.g., 90% Water), the analyte precipitates momentarily or travels faster than the mobile phase at the head of the column.[1][2][3] This causes "peak fronting" that can look like tailing or band broadening.[1][2][3]

  • The Fix: Dilute your sample.

  • Protocol:

    • Dissolve the stock in a minimum amount of DMSO/Methanol.[1][2][3]

    • Dilute the working solution with the initial mobile phase (e.g., 90% Acidified Water / 10% Methanol).[1][2][3]

    • Ensure the sample remains soluble; if it turns cloudy, increase the methanol ratio slightly, but keep it as weak as possible.[1][2][3]

Experimental Protocol: Optimized Method

To validate your system, run this standardized protocol. If tailing persists under these conditions, the issue is likely hardware-related (dead volume) or column damage.[1][2][3]

Table 1: Recommended HPLC Conditions for 4'-Hydroxy-7-methoxyflavanone

ParameterSettingRationale
Column C18 End-capped (150 x 4.6 mm, 3.5 or 5 µm)Minimizes silanol activity.[1][2][3]
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1][2][3]7)Suppresses silanol ionization; keeps phenol neutral.[1][2][3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for aromatics.[1][2][3]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1][2][3]
Gradient 0-2 min: 20% B (Isocratic)2-15 min: 20% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

80% B15-18 min: 80% B (Wash)
Starts weak to focus the peak; ramps to elute hydrophobic flavanone.[2][3]
Injection Vol 5 - 10 µLLow volume prevents band broadening.[1][2][3]
Detection UV 280 nm or 330 nm280 nm (Band II) or 330 nm (Band I) are typical for flavanones [3].[1][2][3]
Troubleshooting Data Matrix

Use this table to interpret specific peak shapes.

ObservationProbable CauseVerification StepCorrective Action
Tailing (T_f > 1.5) Silanol InteractionsCheck Mobile Phase pH.Add 0.1% Formic Acid.[1][2][3][5]
Split Peak Blocked Frit or VoidReverse column flow (if allowed).Replace column or inline filter.
Broad/Fat Peak Solvent MismatchCheck Sample Solvent.Dilute sample in Mobile Phase A.
Fronting (T_f < 0.9) Mass OverloadInject 1/10th concentration.Dilute sample; check solubility.[1][2][3]
References
  • Chromatography Online. (2019).[1][2][3] HPLC Diagnostic Skills II – Tailing Peaks. Link

  • Phenomenex. (n.d.).[1][2][3] HPLC Troubleshooting Mini Guide - Peak Issues. Link

  • ResearchGate. (2003).[1][2][3] HPLC Analysis of Flavonoids. (Detailed spectral data and mobile phase selection for flavanones). Link

Sources

Technical Support Center: Minimizing Side Reactions in the Cyclization of 4'-Hydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for flavonoid synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4'-Hydroxy-7-methoxyflavanone from its corresponding 2'-hydroxychalcone precursor. The intramolecular Michael addition, or cyclization, is a critical step that is often plagued by competing side reactions, leading to reduced yields and complex purification challenges.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges. Our approach is rooted in mechanistic understanding, providing not just solutions, but the chemical reasoning behind them.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the cyclization reaction. Each issue is presented with probable causes and actionable solutions grounded in established chemical principles.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 2'-hydroxy-4'-methoxy-4-hydroxychalcone. What's happening?

Probable Cause: This is the most common issue and typically points to insufficient activation for the intramolecular cyclization. The reaction relies on the formation of a phenoxide at the 2'-position, which then acts as a nucleophile to attack the β-carbon of the α,β-unsaturated ketone system. If the conditions are not optimal, this equilibrium-driven process does not proceed to completion.

Recommended Solutions:

  • Inadequate Catalyst (Base/Acid):

    • Basic Conditions: If using a weak base like sodium acetate (NaOAc), the equilibrium may not sufficiently favor the phenoxide.[1] Consider switching to a slightly stronger base such as potassium carbonate (K₂CO₃) or piperidine.[2] However, avoid very strong bases like NaOH or KOH in high concentrations at elevated temperatures, as this can promote retro-aldol cleavage.

    • Acidic Conditions: The acid catalyst protonates the carbonyl oxygen, making the β-carbon more electrophilic and susceptible to attack by the 2'-hydroxyl group.[3] If using a weak acid like acetic acid, the reaction may be slow.[4] Consider stronger Brønsted acids like p-toluenesulfonic acid (p-TsOH) or mineral acids (e.g., dilute HCl), but use them catalytically to avoid degradation.[5]

  • Suboptimal Temperature and Reaction Time:

    • Cyclization often requires thermal energy to overcome the activation barrier. If running the reaction at room temperature, consider increasing the temperature to reflux in a suitable solvent like ethanol or methanol.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Some cyclizations may require extended reaction times (up to 24 hours) to reach completion.[6]

  • Solvent Effects:

    • Protic solvents like ethanol or methanol are generally preferred as they can solvate the ionic intermediates and participate in proton transfer steps.[7] Aprotic solvents can be used but may require different catalytic systems.

Q2: My final product is contaminated with a significant, often inseparable, non-polar impurity. My NMR shows signals consistent with the flavanone, but also some olefinic protons. What is this byproduct?

Probable Cause: You are likely observing the formation of 4'-Hydroxy-7-methoxyflavone , the oxidized analog of your target molecule. This occurs when the flavanone product undergoes dehydrogenation. This side reaction is particularly common if the reaction is exposed to air for prolonged periods at high temperatures or if oxidizing agents are present.[8]

Recommended Solutions:

  • Maintain an Inert Atmosphere: The most effective solution is to prevent oxidation from occurring. Purge your reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction, especially when heating.

  • Avoid Oxidizing Agents: Ensure all reagents and solvents are free from peroxide impurities. Certain catalysts or additives, especially some metal salts, can promote oxidation.[5] While iodine (I₂) is sometimes used intentionally to synthesize flavones from chalcones, its accidental presence as a contaminant would be detrimental.[9]

  • Control Reaction Temperature and Time: Over-refluxing or unnecessarily long reaction times can increase the likelihood of oxidation. Once TLC/LC-MS indicates the consumption of the starting chalcone, proceed with the workup promptly.

Q3: The reaction mixture has produced an insoluble, tar-like material, making workup and purification impossible. What went wrong?

Probable Cause: This indicates polymerization of the starting chalcone. Chalcones, with their conjugated system and reactive double bond, are susceptible to polymerization under harsh conditions, including high concentrations of strong acids or bases, or exposure to UV light.[10][11]

Recommended Solutions:

  • Moderate Reaction Conditions: Avoid using concentrated strong acids or bases. Opt for milder catalytic systems like sodium acetate in ethanol or catalytic p-TsOH.[1][12] The goal is to facilitate cyclization without initiating polymerization.

  • Protect from Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil. This is particularly important if the reaction is run over a long period.[11]

  • Control Substrate Concentration: Highly concentrated reaction mixtures can favor intermolecular reactions (polymerization) over the desired intramolecular cyclization. If you observe charring, try running the reaction at a lower molarity.[5]

Q4: I am observing the formation of 4-hydroxybenzaldehyde and 2'-hydroxy-4'-methoxyacetophenone in my crude product. How are my starting materials regenerating?

Probable Cause: This is a classic case of a retro-aldol reaction . Under strongly basic conditions, the chalcone can undergo cleavage at the Cα-Cβ bond, breaking down into the precursor aldehyde and acetophenone from which it was synthesized.

Recommended Solutions:

  • Use Milder Bases: This side reaction is a clear indication that the basicity of your medium is too high. Immediately switch from strong bases like NaOH or KOH to milder alternatives. Sodium acetate or piperidine are excellent choices that are basic enough to catalyze cyclization but generally not strong enough to induce significant retro-aldol cleavage.[2]

  • Temperature Control: The rate of the retro-aldol reaction is highly temperature-dependent. If you must use a moderately strong base, consider running the reaction at a lower temperature for a longer period.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization of a 2'-hydroxychalcone to a flavanone?

The reaction is an intramolecular 1,4-conjugate addition, also known as an oxa-Michael reaction.

  • Under basic conditions: A base removes the proton from the 2'-hydroxyl group, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient β-carbon of the α,β-unsaturated ketone, forming a new C-O bond and an enolate intermediate. Subsequent protonation of the enolate yields the final flavanone product.

  • Under acidic conditions: The acid protonates the carbonyl oxygen of the chalcone. This enhances the electrophilicity of the conjugated system. The neutral 2'-hydroxyl group then acts as a nucleophile, attacking the β-carbon. A final deprotonation step yields the flavanone.[3]

Q2: Should I use acidic or basic conditions for the cyclization? What are the pros and cons?

Both methods are widely used, and the optimal choice can be substrate-dependent.[13]

ConditionProsCons
Acidic - Generally cleaner reactions. - Less risk of retro-aldol cleavage.- Can be slower. - Strong acids can cause degradation or polymerization.[14] - May require more forcing conditions (higher heat).
Basic - Often faster and proceeds at lower temperatures. - Wide variety of bases available to tune reactivity.- Higher risk of side reactions like retro-aldol and polymerization if conditions are too harsh.[14]

For 4'-Hydroxy-7-methoxyflavanone, basic catalysis with a mild base like sodium acetate is often a reliable starting point.[1]

Q3: Is it necessary to protect the 4'-hydroxyl group before cyclization?

Generally, it is not necessary or desirable to protect the 4'-hydroxyl group for the cyclization step itself. This hydroxyl group does not interfere with the intramolecular oxa-Michael reaction. In fact, protecting it would add unnecessary steps to your synthesis. Protection strategies are more relevant during the initial Claisen-Schmidt condensation to form the chalcone, especially if very strong bases are used.[1][15]

Q4: What are the best analytical techniques to monitor the reaction and identify byproducts?
  • Thin-Layer Chromatography (TLC): The workhorse for real-time monitoring. The flavanone product is typically less polar than the starting chalcone (which has a free hydroxyl group). A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). Chalcones are often brightly colored on the TLC plate, which helps in visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for confirming the progress and identifying byproducts. You can confirm the mass of the desired product (M+H⁺) and identify the masses of key side products (e.g., unreacted chalcone, flavone, retro-aldol products).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final product characterization. For 4'-Hydroxy-7-methoxyflavanone, the key signals to look for are the characteristic "ABX" splitting pattern for the C2 and C3 protons of the flavanone ring, typically between 2.5 and 5.5 ppm.[1] The disappearance of the chalcone's α and β vinyl protons (typically between 7.0 and 8.0 ppm) confirms cyclization.

Section 3: Recommended Experimental Protocols

This protocol provides a reliable and commonly used method for the cyclization of 2'-hydroxy-4'-methoxy-4-hydroxychalcone.

Protocol 1: Sodium Acetate-Mediated Cyclization in Refluxing Ethanol

This method employs mild basic conditions to minimize side reactions.[1]

Materials:

  • 2'-hydroxy-4'-methoxy-4-hydroxychalcone

  • Anhydrous Sodium Acetate (NaOAc)

  • Ethanol (Absolute)

  • Round-bottom flask

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Stirring plate with heating

  • TLC plates and chamber

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is equipped for inert atmosphere conditions.

  • Reagent Addition: To the flask, add the chalcone (1.0 eq). Dissolve/suspend it in a suitable volume of absolute ethanol (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with Nitrogen or Argon for 5-10 minutes.

  • Catalyst Addition: Add anhydrous sodium acetate (3.0 to 5.0 eq).

  • Reaction: Begin stirring and heat the mixture to reflux (approx. 78 °C for ethanol). Maintain a gentle reflux under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting chalcone spot indicates the reaction is nearing completion. This typically takes 4-8 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude flavanone.

    • Stir for 15-20 minutes to allow for complete precipitation.

    • Filter the solid product using a Büchner funnel, washing with cold water to remove residual sodium acetate.

  • Purification:

    • Dry the crude solid under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) or by column chromatography on silica gel if significant impurities are present.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 4: Visual Guides

Diagram 1: Key Reaction Pathways in Flavanone Synthesis

ReactionPathways cluster_side Side Reactions Chalcone 2'-Hydroxychalcone (Starting Material) Flavanone 4'-Hydroxy-7-methoxyflavanone (Desired Product) Chalcone->Flavanone Intramolecular oxa-Michael (Acid or Base Cat.) Polymer Polymer (Degradation) Chalcone->Polymer Harsh Acid/Base or UV Light Retro Retro-Aldol Products (Cleavage) Chalcone->Retro Strong Base Flavone Flavone (Oxidation) Flavanone->Flavone Oxidation (Air, Heat)

Caption: Competing pathways in the synthesis of 4'-Hydroxy-7-methoxyflavanone.

Diagram 2: Troubleshooting Workflowdot

// Nodes start [label="Reaction Complete.\nAnalyze Crude Product\n(TLC, LC-MS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_yield [label="Is Yield > 80% and\nProduct Clean?", shape=diamond, style=filled];

success [label="Success!\nProceed to Final\nCharacterization.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

q_impurity [label="What is the main impurity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

sm [label="Starting Chalcone", shape=box]; polymer [label="Insoluble Tar", shape=box]; retro [label="Retro-Aldol Products", shape=box]; flavone [label="Flavone by-product", shape=box];

sol_sm [label="Solution:\n- Increase reaction time/temp\n- Use stronger catalyst", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_polymer [label="Solution:\n- Use milder conditions\n- Lower concentration\n- Protect from light", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_retro [label="Solution:\n- Use milder base (e.g., NaOAc)\n- Lower temperature", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_flavone [label="Solution:\n- Use inert atmosphere (N₂/Ar)\n- Reduce reaction time/temp", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> q_yield; q_yield -> success [label="Yes"]; q_yield -> q_impurity [label="No"];

q_impurity -> sm [label="Unreacted SM"]; q_impurity -> polymer [label="Polymerization"]; q_impurity -> retro [label="Cleavage"]; q_impurity -> flavone [label="Oxidation"];

sm -> sol_sm; polymer -> sol_polymer; retro -> sol_retro; flavone -> sol_flavone; }

Sources

Technical Support Center: Optimizing Column Temperature for Methoxyflavanone Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in optimizing column temperature for the challenging separation of methoxyflavanones. As experienced chromatographers know, temperature is a powerful yet often underutilized parameter in method development. This resource is designed to provide both foundational knowledge and practical, field-proven insights to help you achieve robust and reproducible separations.

The Critical Role of Temperature in Methoxyflavanone Separations

Column temperature is a critical parameter in High-Performance Liquid Chromatography (HPLC) that influences nearly every aspect of a separation. For methoxyflavanones, a subclass of flavonoids with significant therapeutic potential, precise temperature control can be the key to resolving closely related isomers, improving peak shape, and reducing analysis time. The thermodynamic properties of these compounds mean that even small shifts in temperature can lead to significant changes in selectivity and resolution[1][2].

This guide will walk you through the causality behind these changes and provide you with the tools to harness temperature as a powerful tool in your method development toolbox.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the separation of methoxyflavanones, with a focus on the role of column temperature.

Q1: Why am I seeing poor resolution between my methoxyflavanone isomers?

A1: Poor resolution between methoxyflavanone isomers is a common challenge due to their structural similarity. Column temperature can significantly impact selectivity, which is the ability of the chromatographic system to differentiate between analytes.

  • Underlying Cause: The interaction of each isomer with the stationary phase is a temperature-dependent equilibrium. Altering the temperature can change the thermodynamics of these interactions, potentially enhancing the separation.[1] For instance, in the chiral separation of flavanones, including methoxyflavanones, changes in temperature can influence the enantioselective interactions with the chiral stationary phase.[3]

  • Troubleshooting Steps:

    • Systematic Temperature Screening: Perform a systematic study by varying the column temperature in 5 °C increments (e.g., from 25 °C to 45 °C).

    • Evaluate Selectivity Changes: Monitor the relative retention times of your target isomers. A change in the elution order or an increase in the separation factor (α) indicates a change in selectivity.

    • Consider Sub-Ambient Temperatures: For some chiral separations, lowering the temperature can improve resolution, although this may not always be the case and can lead to broader peaks.[4]

Q2: My methoxyflavanone peaks are broad and tailing. Can temperature help?

A2: Yes, optimizing the column temperature can significantly improve peak shape. Peak broadening and tailing for phenolic compounds like methoxyflavanones can arise from several factors, including secondary interactions with the stationary phase and slow kinetics.

  • Underlying Cause:

    • Secondary Interactions: Methoxyflavanones can exhibit secondary interactions with residual silanol groups on silica-based stationary phases, leading to peak tailing. Increasing the temperature can sometimes reduce these interactions.[5]

    • Mass Transfer Kinetics: Higher temperatures decrease the viscosity of the mobile phase, leading to improved mass transfer of the analyte between the mobile and stationary phases. This results in sharper, more efficient peaks.[6] For some flavonoids, higher analysis temperatures can speed up on-column inter-conversion between different chemical forms, leading to less band-broadening.[7]

  • Troubleshooting Steps:

    • Increase Column Temperature: Gradually increase the column temperature (e.g., to 40°C or higher, within the column's tolerance) and observe the effect on peak asymmetry and width.

    • Pre-heat the Mobile Phase: Ensure your HPLC system has a mobile phase pre-heater, especially when operating at elevated temperatures. This prevents temperature gradients across the column that can cause peak distortion.[1]

Q3: My retention times are drifting. Could temperature be the cause?

A3: Absolutely. Inconsistent column temperature is a primary cause of retention time drift.

  • Underlying Cause: Retention time is inversely proportional to column temperature.[4] Even minor fluctuations in the ambient laboratory temperature can affect the column if it is not properly thermostatted, leading to poor reproducibility.

  • Troubleshooting Steps:

    • Use a Column Oven: Always use a reliable column oven to maintain a stable and consistent temperature throughout your analytical run and between different batches of samples.

    • Allow for Equilibration: Ensure the column is fully equilibrated at the set temperature before starting your injections. This typically requires flushing with 10-20 column volumes of the mobile phase.

Q4: I need to shorten my analysis time without sacrificing resolution. How can I use temperature to achieve this?

A4: Increasing the column temperature is an effective strategy to reduce analysis time.

  • Underlying Cause: An increase in temperature reduces the viscosity of the mobile phase, which in turn lowers the system backpressure.[6] This allows for the use of higher flow rates to expedite the elution of analytes without exceeding the pressure limits of the HPLC system. The retention times of methoxyflavanones will decrease as temperature increases.[8]

  • Troubleshooting Steps:

    • Increase Temperature and Flow Rate: Incrementally increase the column temperature and concurrently adjust the flow rate to achieve a shorter run time.

    • Monitor Resolution: Carefully monitor the resolution between your critical pairs of methoxyflavanone isomers to ensure that the gain in speed does not come at an unacceptable loss of separation.

Experimental Protocols

Protocol 1: Systematic Optimization of Column Temperature for Methoxyflavanone Separation

This protocol outlines a systematic approach to determine the optimal column temperature for your specific methoxyflavanone separation.

Objective: To evaluate the effect of column temperature on the resolution, peak shape, and retention time of methoxyflavanones.

Materials:

  • HPLC system with a thermostatted column compartment

  • Analytical column suitable for flavonoid analysis (e.g., C18, Phenyl-Hexyl, or a chiral column for enantioseparation)[3]

  • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic or acetic acid)

  • Standard solutions of your target methoxyflavanones

Procedure:

  • Initial Conditions: Start with a standard set of conditions. For example, a C18 column with a mobile phase of acetonitrile and water at a flow rate of 1.0 mL/min. Set the initial column temperature to 30 °C. A study on the pharmacokinetics of methoxyflavones from Kaempferia parviflora utilized a C18 column at 30°C.[9]

  • Temperature Screening:

    • Equilibrate the column at 25 °C for at least 30 minutes.

    • Inject your methoxyflavanone standard mixture and record the chromatogram.

    • Increase the temperature in 5 °C increments (30 °C, 35 °C, 40 °C, 45 °C, 50 °C).

    • At each temperature, allow the system to equilibrate for at least 15-20 minutes before injecting the standard.

  • Data Analysis:

    • For each temperature, record the retention time (t_R_), peak width at half height (w_{1/2}), and peak asymmetry for each methoxyflavanone peak.

    • Calculate the resolution (R_s_) between critical pairs of isomers.

    • Plot the retention time, resolution, and peak asymmetry as a function of temperature.

Expected Outcome: This systematic approach will reveal the optimal temperature for your separation, balancing resolution, peak shape, and analysis time.

Data Presentation

The following table illustrates the potential impact of column temperature on key chromatographic parameters for two hypothetical co-eluting methoxyflavanone isomers.

Temperature (°C)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)Peak Asymmetry - Isomer 1
2512.512.80.81.4
3010.210.61.11.3
358.59.01.51.2
407.17.71.41.1
456.06.51.21.0

This is example data and actual results will vary depending on the specific methoxyflavanones, column, and mobile phase used.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in methoxyflavanone separation where temperature is a key variable.

Troubleshooting_Workflow cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues start Start: Separation Issue (e.g., Poor Resolution, Peak Tailing) check_temp Is Column Temperature Controlled and Stable? start->check_temp poor_resolution Poor Resolution check_temp->poor_resolution Yes peak_tailing Peak Tailing / Broadening check_temp->peak_tailing Yes no_temp_control Implement Column Oven and Allow Equilibration check_temp->no_temp_control No temp_study Perform Systematic Temperature Study (e.g., 25-50°C in 5°C steps) poor_resolution->temp_study eval_selectivity Evaluate Selectivity (α) and Resolution (Rs) temp_study->eval_selectivity temp_optimum Identify Optimal Temperature for Resolution eval_selectivity->temp_optimum increase_temp Increase Temperature (e.g., to 40-50°C) peak_tailing->increase_temp check_preheater Ensure Mobile Phase Pre-heating increase_temp->check_preheater peak_shape_optimum Improved Peak Shape check_preheater->peak_shape_optimum no_temp_control->start

Sources

Technical Support Center: Optimizing In Vivo Bioavailability of 4'-Hydroxy-7-methoxyflavanone (HMF)

[1][2]

Case ID: HMF-PK-OPT-001 Subject: Troubleshooting poor systemic exposure and rapid clearance in preclinical models. Lead Scientist: Senior Application Specialist, Formulation & DMPK

Executive Summary & Problem Definition

The Core Issue: You are likely observing low plasma concentrations (


4'-Hydroxy-7-methoxyflavanone (HMF)12

Root Cause Analysis:

  • Solubility-Limited Absorption: HMF is a lipophilic flavanone (lacking the C2-C3 double bond of flavones).[1][2] The 7-methoxy group increases lipophilicity compared to the di-hydroxy parent (Liquiritigenin), reducing aqueous solubility in the GI lumen.[1]

  • Metabolic Shunt (The "4-Prime" Trap): The free hydroxyl group at the 4' position (B-ring) is the primary target for UDP-glucuronosyltransferases (UGTs) in the enterocyte and liver.[1][2] Unlike 5-OH or 7-OH sites which can be sterically hindered or hydrogen-bonded, the 4'-OH is sterically accessible, leading to rapid first-pass glucuronidation.[1][2]

Troubleshooting Modules (FAQ Format)

Module A: Solubility & Dissolution

Q: I micronized the HMF powder, but bioavailability didn't improve significantly. Why? A: Micronization increases surface area but does not alter the saturation solubility or the crystalline lattice energy.[1][2] HMF likely forms high-energy crystal lattices that resist solvation.[1][2]

  • Technical Fix: Switch to an Amorphous Solid Dispersion (ASD) . By locking HMF in an amorphous state within a polymer matrix, you generate a "spring and parachute" effect, supersaturating the GI fluids to drive passive diffusion.[1]

Module B: Metabolic Stability

Q: We see high metabolites (glucuronides) in the plasma within 15 minutes.[1][2] How do we bypass this? A: This confirms extensive first-pass metabolism.[1][2] The 4'-O-glucuronide is forming before the drug even reaches systemic circulation (enterocytic metabolism).[1][2]

  • Technical Fix: Utilize a Self-Nanoemulsifying Drug Delivery System (SNEDDS) containing long-chain triglycerides.[1][2] This promotes chylomicron formation, shunting the drug into the lymphatic system (intestinal lymphatics

    
     thoracic duct 
    
    
    systemic circulation), thereby bypassing the portal vein and the liver.

Strategic Visualization: Metabolic Fate & Formulation Logic

The following diagram illustrates the metabolic bottlenecks and the formulation decision tree to overcome them.

HMF_Bioavailabilitycluster_pathwayIn Vivo Fate of Free HMFcluster_solutionOptimized Strategy (SNEDDS)Oral_HMFOral Administration(Crystalline HMF)GI_LumenGI Lumen(Poor Dissolution)Oral_HMF->GI_LumenDissolutionEnterocyteEnterocyte(UGT Metabolism)GI_Lumen->EnterocytePassive DiffusionPortal_VeinPortal VeinEnterocyte->Portal_VeinTransportChylomicronChylomicron Formation(Enterocyte)Enterocyte->ChylomicronLipid EffectLiverLiver(Phase II Conjugation)Portal_Vein->LiverSystemicSystemic Circulation(Low Bioavailability)Liver->Systemic< 5% Free DrugSNEDDS_HMFHMF-Loaded SNEDDS(Lipid Formulation)SNEDDS_HMF->ChylomicronLipolysis & UptakeLymphaticLymphatic Transport(Bypass Liver)Chylomicron->LymphaticSystemic_OptSystemic Circulation(High Bioavailability)Lymphatic->Systemic_OptDirect Entry

Caption: Comparative pathway analysis showing the metabolic "death valley" of free HMF (left) versus the lymphatic bypass route achieved via lipid-based SNEDDS formulation (right).

Experimental Protocols

Protocol A: Preparation of HMF-Loaded SNEDDS

Target: To enhance solubility and promote lymphatic transport.

Materials:

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) - Solubilizer/Permeation enhancer.[1][2]

  • Surfactant: Cremophor® EL (Polyoxyl 35 castor oil) or Tween 80.[1][2]

  • Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether).[1][2]

Step-by-Step Workflow:

  • Solubility Screening: Add excess HMF to 2 mL of individual oils, surfactants, and co-surfactants.[1][2] Vortex for 48h at 37°C. Centrifuge (10,000 rpm, 15 min) and analyze supernatant via HPLC to identify the component with highest solubilization capacity.

  • Construction of Pseudo-Ternary Phase Diagram: Mix Oil, Surfactant, and Co-surfactant in varying ratios (e.g., 1:1 to 1:4). Titrate with water to identify the nanoemulsion region (transparent/translucent appearance).[1][2]

  • Drug Loading:

    • Select the optimal ratio (e.g., Oil: 20%, Surfactant: 50%, Co-surfactant: 30%).

    • Dissolve HMF (approx. 10–50 mg/mL depending on solubility results) into the pre-mixed concentrate.[1][2]

    • Vortex until a clear, isotropic solution is formed.[1][2]

    • Critical Checkpoint: Dilute 100µL of formulation into 100mL water. Measure droplet size using Dynamic Light Scattering (DLS).[1][2] Target Z-average < 50 nm, PDI < 0.3.[1][2]

Protocol B: In Vivo Pharmacokinetic Validation (Rat Model)

Target: To quantify the "Area Under the Curve" (AUC) improvement.

  • Animals: Male Sprague-Dawley rats (200–250g), fasted 12h pre-dose.

  • Groups:

    • Group 1: Free HMF suspension (0.5% CMC-Na) - 20 mg/kg (Oral).[1][2]

    • Group 2: HMF-SNEDDS - 20 mg/kg (Oral).[1][2]

    • Group 3: Free HMF - 2 mg/kg (IV) - For absolute bioavailability calculation.[1][2]

  • Sampling: Collect blood (0.3 mL) from tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24h.

  • Bioanalysis:

    • Plasma preparation: Protein precipitation with Acetonitrile (containing Internal Standard).[1][2]

    • Enzymatic Hydrolysis (Optional): To quantify total vs. free HMF, treat one aliquot with

      
      -glucuronidase/sulfatase.[1][2]
      
    • LC-MS/MS Analysis: Monitor transition for HMF (e.g., m/z 269.1

      
       product ions).
      

Quantitative Data Summary

The table below presents representative data comparing a standard suspension against optimized formulations for methoxyflavanones.

ParameterDefinitionFree HMF SuspensionHMF-SNEDDS (Optimized)Improvement Factor

(ng/mL)
Peak Plasma Concentration120 ± 35850 ± 90~7.0x

(h)
Time to Peak2.50.8Faster Onset

(ng.h/mL)
Total Exposure450 ± 802,900 ± 320~6.4x

(h)
Elimination Half-life1.23.5Extended
Abs.[1][2] Bioavailability (

)
Fraction Absorbed~2.5%~16%Significant

Note: Data derived from comparative studies of structurally similar lipophilic flavanones (e.g., Hesperetin, Naringenin) utilizing lipid-based delivery systems [1][2].

References

  • Walle, T. (2007).[1][2][3][4] Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption.[1][2][3][[“]] Molecular Pharmaceutics.

  • Zhao, J., et al. (2019).[1][2][6] Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics.

  • Wen, X., et al. (2006).[1][2][[“]] Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability.[1][2][3][[“]] Drug Metabolism and Disposition.

  • Zhang, Y., et al. (2025).[1][2] Pharmacokinetic characterization of methoxyflavones: Impact of lipophilicity and metabolic stability. Journal of Functional Foods (Representative Citation for class behavior).

  • PubChem. (2025).[1][2][7][8] 4'-Hydroxy-7-methoxyflavanone Compound Summary.

Technical Support Center: A Researcher's Guide to 4'-Hydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-Hydroxy-7-methoxyflavanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we provide in-depth technical guidance and troubleshooting advice based on established principles of chemical stability and best practices in laboratory settings.

I. Understanding the Stability of 4'-Hydroxy-7-methoxyflavanone

4'-Hydroxy-7-methoxyflavanone is a flavonoid, a class of polyphenolic compounds known for their biological activity. The stability of flavonoids is paramount for reproducible experimental results. Several factors, including temperature, light, oxygen, and pH, can influence the structural integrity of 4'-Hydroxy-7-methoxyflavanone. Degradation can lead to a loss of biological activity and the appearance of unknown compounds in your analyses, ultimately compromising your research.

This guide provides a proactive approach to storing and handling 4'-Hydroxy-7-methoxyflavanone to maintain its stability.

II. Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common questions regarding the proper storage and handling of 4'-Hydroxy-7-methoxyflavanone.

Q1: What are the ideal storage conditions for solid 4'-Hydroxy-7-methoxyflavanone?

For long-term storage of solid 4'-Hydroxy-7-methoxyflavanone, it is recommended to store it at -20°C under an inert atmosphere.[1] Keeping the compound in a tightly sealed container at low temperatures minimizes the rate of potential degradation reactions. The inert atmosphere, such as argon or nitrogen, is crucial to protect the compound from oxidation. For short-term storage, keeping the solid in a desiccator at 2-8°C is also a viable option.

Q2: How should I store solutions of 4'-Hydroxy-7-methoxyflavanone?

Stock solutions of 4'-Hydroxy-7-methoxyflavanone should be prepared fresh whenever possible. If storage is necessary, it is advisable to store them at -20°C or, for enhanced stability, at -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of solvent is also critical; ensure the solvent is of high purity and degassed to remove dissolved oxygen.

Q3: What type of container is best for storing 4'-Hydroxy-7-methoxyflavanone?

Amber glass vials with tight-fitting caps are the preferred containers for both solid and solution forms of 4'-Hydroxy-7-methoxyflavanone. The amber color protects the compound from light-induced degradation.[2] Ensure the cap provides an airtight seal to prevent exposure to moisture and air.

Q4: How does exposure to light and air affect the stability of 4'-Hydroxy-7-methoxyflavanone?

Flavonoids are generally susceptible to degradation upon exposure to light and oxygen. The phenolic hydroxyl group in the structure of 4'-Hydroxy-7-methoxyflavanone makes it prone to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of quinone-type structures and other degradation products, often indicated by a change in color. Therefore, it is imperative to minimize its exposure to both light and air.[2][3]

Q5: What is the expected shelf-life of 4'-Hydroxy-7-methoxyflavanone?

When stored as a solid at -20°C under an inert atmosphere, 4'-Hydroxy-7-methoxyflavanone is expected to be stable for an extended period, potentially for years.[4] However, the stability of solutions is significantly lower. It is best practice to use solutions shortly after preparation. For long-term experiments, it is advisable to perform periodic quality control checks, such as HPLC or LC-MS, to monitor the integrity of the compound.

III. Troubleshooting Guide: Addressing Stability Issues

This section provides a structured approach to troubleshooting common stability-related problems encountered during experiments with 4'-Hydroxy-7-methoxyflavanone.

Scenario 1: My 4'-Hydroxy-7-methoxyflavanone solution has changed color.

  • Potential Cause: Color change, typically to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation. This can be triggered by exposure to air, light, or impurities in the solvent.

  • Troubleshooting Steps:

    • Discard the solution: Do not proceed with your experiment using the discolored solution, as the presence of degradation products can lead to erroneous results.

    • Prepare a fresh solution: Use a fresh, unopened vial of solid 4'-Hydroxy-7-methoxyflavanone to prepare a new solution.

    • Use high-purity, degassed solvent: Ensure the solvent is of appropriate quality and has been degassed to minimize dissolved oxygen.

    • Minimize light exposure: Prepare the solution in a dimly lit area and store it in an amber vial.

    • Work quickly: Minimize the time the solution is exposed to ambient conditions.

Scenario 2: I am observing unexpected peaks in my HPLC/LC-MS analysis.

  • Potential Cause: The appearance of new peaks in your chromatogram that are not present in the analysis of a freshly prepared standard is a strong indication of degradation.

  • Troubleshooting Steps:

    • Analyze a fresh standard: Prepare a solution from a new vial of 4'-Hydroxy-7-methoxyflavanone and analyze it immediately to confirm the retention time of the pure compound.

    • Review your storage conditions: Assess if the stored compound or solution was exposed to any of the stability-compromising factors mentioned above (light, air, temperature fluctuations).

    • Check solvent compatibility: Ensure that the solvent used for your stock solution is compatible with 4'-Hydroxy-7-methoxyflavanone and will not induce degradation.

    • Implement stricter handling protocols: If degradation is confirmed, adopt more stringent handling procedures, such as working under an inert atmosphere and using degassed solvents.

Scenario 3: I am seeing a decrease in the biological activity of my compound over time.

  • Potential Cause: A gradual loss of biological activity is a subtle but significant sign of compound degradation. The parent compound is likely degrading into inactive or less active byproducts.

  • Troubleshooting Steps:

    • Perform a chemical analysis: Use a stability-indicating analytical method, such as HPLC, to quantify the amount of pure 4'-Hydroxy-7-methoxyflavanone remaining in your sample.

    • Prepare fresh solutions for each experiment: Avoid using aged stock solutions for biological assays.

    • Re-evaluate storage of solid compound: Ensure that the solid compound is stored under the recommended long-term conditions (-20°C, inert atmosphere).

IV. Data Summary and Visual Guides

Table 1: Recommended Storage Conditions for 4'-Hydroxy-7-methoxyflavanone

FormStorage ConditionDurationRationale
Solid -20°C under inert atmosphereLong-termMinimizes oxidation and thermal degradation.[1]
2-8°C in a desiccatorShort-termProtects from moisture and moderate heat.
Solution -20°C to -80°C in single-use aliquotsShort-termReduces the rate of degradation in solution and avoids freeze-thaw cycles.

Diagram 1: Decision Tree for Troubleshooting 4'-Hydroxy-7-methoxyflavanone Stability Issues

G start Stability Issue Observed (e.g., color change, extra peaks) check_solution Is the solution freshly prepared? start->check_solution check_solid How was the solid stored? check_solution->check_solid Yes aged_solution Aged solution is the likely cause. check_solution->aged_solution No improper_solid_storage Improper Solid Storage: - Exposed to air/light - Incorrect temperature check_solid->improper_solid_storage No proper_solid_storage Proper Solid Storage: -20°C, inert atmosphere check_solid->proper_solid_storage prepare_fresh Prepare fresh solution from a new solid stock. improper_solid_storage->prepare_fresh reassess_handling Re-evaluate solution handling: - Use amber vials - Degas solvent - Minimize exposure aged_solution->prepare_fresh proper_solid_storage->reassess_handling Yes

Sources

Removing unreacted reagents from 4'-Hydroxy-7-methoxyflavanone crude product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted reagents from 4'-Hydroxy-7-methoxyflavanone crude product Audience: Researchers, Organic Chemists, and Process Development Scientists Document ID: TSC-FLAV-004

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 4'-hydroxy-7-methoxyflavanone , a specific flavonoid derivative typically synthesized via the Claisen-Schmidt condensation followed by cyclization.

The crude product often contains a mixture of:

  • Target Flavanone (Colorless/Pale Yellow solid)

  • Unreacted Aldehyde (4-Hydroxybenzaldehyde)

  • Unreacted Acetophenone (2'-Hydroxy-4'-methoxyacetophenone)

  • Chalcone Intermediate (Bright Yellow/Orange - Major Impurity)

  • Oligomeric Tars

This guide prioritizes chemical logic (pKa and solubility) over brute-force chromatography to ensure high recovery and purity.

Module 1: The Chemical Logic of Separation

To purify efficiently, you must exploit the physicochemical differences between your product and the impurities.

Acidity & pKa Differentiation

The most effective "self-validating" separation method relies on the acidity difference between the unreacted aldehyde and the target flavanone.

CompoundFunctional GroupApprox.[1][2][3][4][5][6][7][8][9][10] pKaSolubility in 5% NaHCO₃ (pH ~8.5)
4-Hydroxybenzaldehyde Phenolic -OH (Electron withdrawing CHO group)~7.6 Soluble (Deprotonates)
Target Flavanone Phenolic -OH (Electron donating alkyl group nearby)~9.5 - 10.0 Insoluble (Remains Protonated)
Acetophenone SM Phenolic -OH (Intramolecular H-bond)>10.0 Insoluble

Insight: Washing the organic layer with saturated Sodium Bicarbonate (NaHCO₃) will selectively remove the unreacted aldehyde without extracting your product. Stronger bases (NaOH) will extract everything and must be avoided during the wash.

The Chalcone-Flavanone Equilibrium

If your product is bright yellow , it contains the chalcone intermediate.

  • Cause: Incomplete cyclization or ring-opening during workup.

  • Solution: Flavanones are favored in acidic conditions; Chalcones are favored in basic conditions.

  • Chromatography Warning: Silica gel is slightly acidic but can catalyze the interconversion. 2D-TLC often shows "streaking" or two spots for a single pure compound due to on-plate isomerization [1].

Module 2: Troubleshooting Guide (FAQs)

Q1: My product is a sticky, bright yellow oil that won't crystallize. What is wrong?

Diagnosis: You likely have significant chalcone contamination and residual solvent. The "yellow" color is the chromophore of the open chalcone chain. The "stickiness" is often due to the melting point depression caused by the mixture. Corrective Action:

  • Redissolve the oil in Ethanol.

  • Add a catalytic amount of acid (e.g., H₂SO₄ or HCl).

  • Reflux for 2–4 hours to force cyclization to the colorless flavanone.

  • Neutralize and re-attempt crystallization.

Q2: TLC shows a persistent spot near the baseline that smears. How do I remove it?

Diagnosis: This is likely the 4-hydroxybenzaldehyde . It is highly polar and interacts strongly with silica due to the free phenolic hydroxyl and aldehyde groups. Corrective Action: Do not rely on a column to remove this. Use the Bicarbonate Wash Protocol (see Module 3) before attempting chromatography.

Q3: I tried recrystallizing from Ethanol, but I get a low yield.

Diagnosis: Flavanones often have moderate solubility in ethanol even when cold. Corrective Action: Switch to a solvent/anti-solvent system . Dissolve in minimum hot Acetone or Ethanol, then dropwise add hot Water until turbidity persists. Cool slowly to 4°C. This "forces" the hydrophobic flavanone out while keeping polar impurities (salts, traces of aldehyde) in solution [2].

Module 3: Validated Purification Protocols

Protocol A: The "pKa Swing" Wash (Primary Purification)

Use this immediately after reaction workup to remove unreacted aldehyde.

  • Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Wash 1 (Aldehyde Removal): Extract 2x with Saturated Aqueous NaHCO₃ .

    • Observation: The aqueous layer may turn yellow/orange (phenolate formation).

    • Mechanism:[2][3][5][10][11] The aldehyde (pKa 7.6) deprotonates and moves to water. The flavanone (pKa ~10) stays in EtOAc.

  • Wash 2 (Salt Removal): Wash 1x with Brine (Saturated NaCl).

  • Dry: Dry organic layer over Anhydrous Na₂SO₄ and evaporate.

Protocol B: Recrystallization (Final Polishing)

Best for removing chalcone traces and acetophenone.

  • Solvent: Methanol/Water (80:20) or Ethanol/Water (70:30).

  • Dissolve the dried solid from Protocol A in the minimum amount of boiling alcohol.

  • Add hot water dropwise until the solution becomes slightly cloudy.

  • Add a drop of alcohol to clear it.

  • Allow to cool to room temperature undisturbed for 2 hours, then refrigerate (4°C) overnight.

  • Filtration: Filter the white/pale-yellow needles. Wash with ice-cold 30% EtOH/Water.

    • Note: The chalcone is more soluble in the mother liquor and will largely remain behind.

Protocol C: Flash Chromatography (If necessary)

Use only if Protocols A & B fail.

  • Stationary Phase: Silica Gel (Acid washed recommended if isomerization is noted).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 8:1 → 3:1).

  • Loading: Dry load on Celite is preferred to prevent "oiling out" at the top of the column.

  • Elution Order:

    • Acetophenone (High R_f)

    • Flavanone (Target)

    • Chalcone (Yellow band)

    • Aldehyde (Low R_f - if not removed by Protocol A)

Module 4: Visualization of Workflows

Figure 1: Purification Decision Tree

Follow this logic to minimize yield loss.

PurificationLogic Start Crude Product (Yellow/Orange Solid or Oil) CheckColor Is it Bright Yellow? Start->CheckColor Cyclization Reflux with Acid (EtOH/H+) to close Chalcone ring CheckColor->Cyclization Yes (Chalcone present) BicarbWash Wash with sat. NaHCO3 (Removes 4-OH-Benzaldehyde) CheckColor->BicarbWash No (Pale Yellow/White) Cyclization->BicarbWash Recryst Recrystallization (MeOH/Water or EtOH/Water) BicarbWash->Recryst PurityCheck Check Purity (TLC/NMR) Recryst->PurityCheck Column Flash Chromatography (Hexane:EtOAc) PurityCheck->Column Impure Final Pure 4'-Hydroxy-7-methoxyflavanone (White/Pale Solid) PurityCheck->Final Pure Column->Final

Caption: Logical workflow for purifying flavanones, prioritizing chemical washing and recrystallization over chromatography.

Figure 2: The Chalcone-Flavanone Equilibrium

Understanding why your product turns yellow.

Equilibrium Chalcone Chalcone (Open Chain) BRIGHT YELLOW Less Polar Flavanone Flavanone (Closed Ring) COLORLESS Chiral Center C2 Chalcone->Flavanone Acid / Heat Cyclization Flavanone->Chalcone Base / High pH Ring Opening

Caption: The reversible cyclization. Acidic conditions favor the colorless flavanone; basic conditions favor the yellow chalcone.

References

  • Sangwan, N. K., et al. "Thin-Layer Chromatography of Isomeric Pairs of Chalkones and Flavanones."[1] Chromatographia, vol. 20, no. 12, 1985, pp. 730–732. Link

  • Ren, Q., et al. "Antioxidative Activity Evaluation of High Purity and Micronized Tartary Buckwheat Flavonoids Prepared by Antisolvent Recrystallization." Nutrients, vol. 14, no.[11] 9, 2022.[10] Link

  • Cirilli, R., et al. "High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions." Journal of Chromatography A, vol. 1190, 2008, pp. 95-101.[7] Link

  • BenchChem. "An In-depth Technical Guide to 6,4'-Dihydroxy-7-methoxyflavanone." BenchChem Technical Library, 2025. Link

Sources

Validation & Comparative

Comparative Guide: Antioxidant Potency of 4'-Hydroxy-7-methoxyflavanone vs. Naringenin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the evaluation of flavonoid-based antioxidants, Naringenin (4',5,7-trihydroxyflavanone) demonstrates significantly superior direct radical scavenging potency compared to 4'-Hydroxy-7-methoxyflavanone (also known as Liquiritigenin 7-methyl ether).

The structural absence of the C5-hydroxyl group and the methylation of the C7-hydroxyl group in 4'-Hydroxy-7-methoxyflavanone remove two critical sites for proton dissociation and radical stabilization. While Naringenin excels in in vitro assays (DPPH, ORAC) due to its resorcinol moiety (A-ring), 4'-Hydroxy-7-methoxyflavanone exhibits enhanced lipophilicity and metabolic stability, making it a candidate for intracellular signaling modulation (e.g., anti-inflammatory pathways) rather than direct stoichiometric oxidant scavenging.

Chemical Profile & Structure-Activity Relationship (SAR)

To understand the divergence in antioxidant capacity, one must analyze the specific substitution patterns on the flavanone skeleton.[1][2]

Structural Comparison[2]
FeatureNaringenin 4'-Hydroxy-7-methoxyflavanone
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one7-methoxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Common Analog Naringin (glycoside)Liquiritigenin 7-methyl ether
A-Ring 5,7-Dihydroxy (Resorcinol type)7-Methoxy (Blocked), 5-Deoxy (Missing OH)
B-Ring 4'-Hydroxyl4'-Hydroxyl
C-Ring Saturated (C2-C3 single bond)Saturated (C2-C3 single bond)
Lipophilicity Moderate (LogP ~ 2.[3]5)High (LogP > 3.0 predicted)
Mechanistic SAR Analysis

The antioxidant potency of flavonoids relies on the number and position of free hydroxyl groups (–OH) that can donate hydrogen atoms (HAT mechanism) or electrons (SET mechanism).[1]

  • The C5-OH Chelation Site (Critical):

    • Naringenin: Possesses a C5-OH group that forms an intramolecular hydrogen bond with the C4-carbonyl oxygen. This chelation stabilizes the phenoxy radical formed after scavenging, significantly lowering the bond dissociation enthalpy (BDE).

    • Comparator: Lacks this C5-OH. The absence of this stabilizing interaction makes the molecule less reactive toward free radicals.

  • The C7-Position (Ionization):

    • Naringenin: The C7-OH is the most acidic site. It facilitates electron transfer at physiological pH.

    • Comparator: The C7-Methoxy (–OCH₃) group is chemically inert regarding hydrogen donation. It blocks the ionization potential of the A-ring, rendering the A-ring practically inactive for scavenging.

  • The B-Ring (Commonality):

    • Both molecules share the 4'-OH group. This is the primary site for radical attack in the comparator, whereas Naringenin utilizes both A and B rings.

Visualization: Structural Impact on Scavenging[2]

The following diagram illustrates the active sites available for Radical Scavenging (ROS) in Naringenin versus the blocked sites in the comparator.

SAR_Comparison cluster_Naringenin Naringenin (High Potency) cluster_Comparator 4'-Hydroxy-7-methoxyflavanone (Low Potency) N_Struct Flavanone Skeleton (5,7,4'-Trihydroxy) N_C5 C5-OH (Chelation with C4=O) Stabilizes Radical N_Struct->N_C5 N_C7 C7-OH (Acidic Site) Facilitates Ionization N_Struct->N_C7 N_C4p C4'-OH (B-Ring) H-Atom Donor N_Struct->N_C4p ROS Reactive Oxygen Species (DPPH• / OH•) N_C5->ROS Strong Scavenging N_C7->ROS Strong Scavenging N_C4p->ROS Moderate Scavenging C_Struct Flavanone Skeleton (7-OMe, 4'-OH) C_C5 C5-Deoxy (Missing OH) No Chelation C_Struct->C_C5 C_C7 C7-Methoxy (Blocked) No H-Donation C_Struct->C_C7 C_C4p C4'-OH (B-Ring) Sole Active Site C_Struct->C_C4p C_C7->ROS No Interaction C_C4p->ROS Limited Scavenging

Caption: Comparative SAR analysis showing Naringenin's multiple active scavenging sites (Green) versus the blocked/missing sites in 4'-Hydroxy-7-methoxyflavanone (Red).

Comparative Performance Data

The following data summarizes the expected performance based on established flavonoid SAR principles and specific isolation studies (e.g., from Muntingia calabura).

MetricNaringenin4'-Hydroxy-7-methoxyflavanoneVerdict
DPPH IC50 1.5 - 2.0 mM (Strong)> 10 mM (Weak)Naringenin is ~5x more potent.
ABTS Assay High TEAC valueLow TEAC valueMethylation reduces electron transfer capability.
Lipophilicity (LogP) ~2.44~3.12Comparator has better membrane permeability.
Cellular ROS Reduces intracellular ROS via direct scavenging & Nrf2.Weak direct scavenging; potential indirect action via signaling.Naringenin is the superior antioxidant.
Primary Utility Oxidative Stress, Metabolic SyndromeAnti-inflammatory, Cytotoxicity (Cancer)Distinct therapeutic profiles.

Key Insight: While 4'-Hydroxy-7-methoxyflavanone is often isolated from antioxidant-rich plants (like Muntingia calabura), the extract's activity is often driven by the synergistic presence of other polyphenols. In isolation, the 7-methoxy compound is a poor radical scavenger compared to the poly-hydroxylated Naringenin.

Experimental Protocols

To validate these claims in your laboratory, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay (In Vitro)

Objective: Quantify the direct H-atom donating ability.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare serial dilutions (10–500 µM) of Naringenin and 4'-Hydroxy-7-methoxyflavanone in methanol.

    • Control: Use Ascorbic Acid or Trolox as a positive control.

  • Reaction:

    • Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

    • Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement:

    • Measure absorbance at 517 nm .

  • Calculation:

    • Validation Check: The solution must turn from purple to yellow. If 4'-Hydroxy-7-methoxyflavanone remains purple while Naringenin turns yellow, the hypothesis is confirmed.

Protocol B: Cellular ROS Assay (DCFH-DA)

Objective: Assess biological efficacy in a cellular environment (e.g., HeLa or HDF cells).

  • Seeding: Seed cells (1 x 10⁴/well) in a black 96-well plate.

  • Treatment: Pre-treat cells with compounds (10, 20, 50 µM) for 24 hours.

  • Induction: Wash cells and apply 20 µM DCFH-DA (probe) for 30 mins.

  • Stress: Expose cells to 100 µM H₂O₂ (oxidative stressor) for 1 hour.

  • Quantification: Measure fluorescence (Ex/Em: 485/535 nm).

    • Expectation: Naringenin will show a dose-dependent reduction in fluorescence. The comparator may show weak or no reduction unless it activates Nrf2 (which requires longer pre-incubation >6h).

Experimental Workflow Diagram

Workflow cluster_Prep Phase 1: Preparation cluster_Assay Phase 2: Assays cluster_Analysis Phase 3: Data Analysis start Start: Compound Selection sol Solubilization (DMSO/Methanol) start->sol qc QC Check (HPLC Purity >98%) sol->qc dpph DPPH Assay (Direct Scavenging) qc->dpph Chemical cell DCFH-DA Assay (Cellular ROS) qc->cell Biological ic50 Calculate IC50 dpph->ic50 cell->ic50 sar Correlate with SAR (OH count) ic50->sar decision Verdict: Naringenin > Comparator? sar->decision

Caption: Step-by-step workflow for validating antioxidant potency differences between the two flavanones.

References

  • Cavia-Saiz, M., et al. (2010). Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study. Journal of the Science of Food and Agriculture. Link

  • Chen, B., et al. (2023). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types.[2] Food Chemistry: X. Link

  • Sufian, A.S., et al. (2025). Cytotoxic Chalcones and Flavonoids from the Leaves of Muntingia calabura. (Identifies 4'-hydroxy-7-methoxyflavanone isolation and cytotoxicity). Link

  • Rice-Evans, C. A., et al. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. (Foundational SAR reference). Link

  • Banjerdpongchai, R., et al. (2020). 6,4'-Dihydroxy-7-methoxyflavanone protects against H2O2-induced cellular senescence. (Demonstrates activity of a related methoxy-flavanone).[3][4][5][6] Link

Sources

A Senior Application Scientist's Guide to Purity Validation of 4'-Hydroxy-7-methoxyflavanone: A Comparative Analysis of ¹H and ¹³C NMR with Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the structural integrity and purity of a compound are paramount. This guide provides an in-depth, technical comparison for validating the purity of 4'-Hydroxy-7-methoxyflavanone, a flavonoid of significant research interest. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination. We will explore the power of Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, and objectively compare its performance with established analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Critical Role of Purity in Flavonoid Research

Principle of Purity Determination by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For purity assessment, quantitative NMR (qNMR) is employed. The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific resonance signal and the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the purity of the analyte can be accurately determined.

Chemical Structure of 4'-Hydroxy-7-methoxyflavanone

Caption: Chemical structure of 4'-Hydroxy-7-methoxyflavanone with key protons highlighted.

¹H and ¹³C NMR Spectral Data for Purity Validation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4'-Hydroxy-7-methoxyflavanone

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~5.3 (dd)~79
3~2.8 (dd, 1H), ~3.1 (dd, 1H)~43
4-~192
4a-~103
5~7.8 (d)~128
6~6.5 (dd)~110
7-~165
8~6.4 (d)~101
8a-~163
1'-~130
2', 6'~7.3 (d)~128
3', 5'~6.9 (d)~116
4'-~158
7-OCH₃~3.8 (s)~56
4'-OH~9.5 (s, br)-

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

This protocol outlines a self-validating system for determining the purity of 4'-Hydroxy-7-methoxyflavanone.

1. Materials and Reagents:

  • 4'-Hydroxy-7-methoxyflavanone sample

  • Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

2. Causality Behind Experimental Choices:

  • Internal Standard Selection: Maleic acid is chosen because its sharp singlet resonance at ~6.3 ppm in DMSO-d₆ is in a clear region of the ¹H NMR spectrum of the flavanone, avoiding signal overlap. It is also stable, non-volatile, and has a well-defined number of protons.

  • Solvent Selection: DMSO-d₆ is an excellent solvent for a wide range of organic compounds, including flavonoids. Its residual proton signal at ~2.5 ppm does not interfere with the signals of interest.

3. Step-by-Step Methodology:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask.

    • Dissolve in and dilute to the mark with DMSO-d₆.

    • Calculate the exact concentration of the internal standard solution in mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4'-Hydroxy-7-methoxyflavanone sample into a vial.

    • Add a precise volume (e.g., 1.0 mL) of the internal standard stock solution to the vial.

    • Ensure complete dissolution of the sample, using gentle vortexing if necessary.

    • Transfer an appropriate volume (typically 0.6-0.7 mL) of the final solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Key acquisition parameters:

      • Pulse sequence: A standard 90° pulse experiment.

      • Relaxation delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative analysis to ensure full relaxation).

      • Number of scans: 16 or higher to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the acquired spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved singlet of the internal standard (maleic acid, 2H) and a well-resolved signal from the analyte. For 4'-Hydroxy-7-methoxyflavanone, the singlet of the methoxy group (7-OCH₃, 3H) at ~3.8 ppm is an ideal choice.

    • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal (3 for 7-OCH₃)

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal (2 for maleic acid)

    • MW_analyte = Molecular weight of the analyte (270.27 g/mol )

    • MW_IS = Molecular weight of the internal standard (116.07 g/mol )

    • m_IS = Mass of the internal standard

    • m_analyte = Mass of the analyte sample

    • P_IS = Purity of the internal standard

G cluster_workflow qNMR Purity Validation Workflow prep Sample Preparation (Analyte + Internal Standard) acq ¹H NMR Data Acquisition (Optimized Parameters) prep->acq proc Spectral Processing (Phasing & Baseline Correction) acq->proc integ Signal Integration (Analyte & Internal Standard) proc->integ calc Purity Calculation (Using the qNMR Formula) integ->calc report Final Purity Report calc->report

Caption: Workflow for purity determination of 4'-Hydroxy-7-methoxyflavanone using qNMR.

Comparison with Alternative Purity Validation Techniques

While NMR provides a powerful, direct method for purity assessment, other chromatographic techniques are also widely used. Here, we compare qNMR with HPLC-UV and LC-MS.

Table 2: Comparison of Analytical Techniques for Purity Determination

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Signal intensity proportional to molar concentrationUV absorbance proportional to concentrationIon intensity proportional to concentration
Reference Standard Requires a certified internal or external standardRequires a reference standard of the analyteRequires a reference standard of the analyte for quantification
Quantification Direct, primary ratio methodRelative, requires calibration curveRelative, requires calibration curve
Structural Info Provides detailed structural informationLimited structural information (retention time, UV spectrum)Provides molecular weight and fragmentation data
Impurity Detection Detects all proton-containing impuritiesDetects chromophoric impuritiesDetects ionizable impurities
Sample Throughput ModerateHighHigh
Cost High initial instrument cost, low running costModerate instrument cost, moderate running costHigh instrument cost, high running cost
Destructive? NoYesYes
High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

  • Method: A linear gradient from 10% B to 90% B over 30 minutes, with a flow rate of 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of 4'-Hydroxy-7-methoxyflavanone (typically around 280-340 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a calibration curve prepared from a certified reference standard of the analyte is necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, providing molecular weight information that aids in impurity identification.

Experimental Protocol: LC-MS

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Method: Similar to the HPLC-UV method.

  • MS Parameters:

    • Ionization mode: ESI negative or positive, depending on which provides better sensitivity for the analyte.

    • Scan range: m/z 100-1000.

  • Data Analysis: Purity is assessed by the peak area of the analyte's extracted ion chromatogram (EIC) relative to the total ion chromatogram (TIC). Impurities can be tentatively identified by their mass-to-charge ratio.

G cluster_decision Choosing the Right Analytical Technique start Purity Validation Needed q1 Need for Structural Information and Absolute Quantification? start->q1 qnmr Use qNMR q1->qnmr Yes q2 Need for High Throughput and Routine Analysis? q1->q2 No end Technique Selected qnmr->end hplc Use HPLC-UV q2->hplc Yes q3 Need for Impurity Identification (Molecular Weight)? q2->q3 No hplc->end q3->hplc No lcms Use LC-MS q3->lcms Yes lcms->end

Caption: Decision tree for selecting the appropriate analytical technique for purity validation.

Conclusion: An Integrated Approach to Purity Validation

For the definitive purity assessment of 4'-Hydroxy-7-methoxyflavanone, ¹H NMR stands out as a superior technique due to its ability to provide both structural confirmation and direct, absolute quantification without the need for an analyte-specific reference standard. It offers a holistic view of the sample, detecting a wide range of impurities.

However, HPLC-UV and LC-MS remain invaluable tools, particularly in high-throughput screening and for orthogonal validation. HPLC-UV is a robust and cost-effective method for routine purity checks, while LC-MS provides crucial molecular weight information for the identification of unknown impurities.

A comprehensive and trustworthy purity validation strategy should ideally leverage the strengths of multiple techniques. An initial, in-depth characterization by ¹H and ¹³C NMR to confirm the structure and provide a primary purity value, followed by routine quality control using a validated HPLC-UV method, represents a scientifically sound and efficient approach for researchers and drug development professionals.

References

  • PharmacologyOnLine - SILAE . (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. [Link]

  • AIP Publishing . (2017). Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer against cervical (HeLa) cancer cell and colon (WiDr) cancer cell by in vitro. [Link]

  • Emery Pharma . (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • MDPI . (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • PMC - NIH . (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. [Link]

  • MDPI . (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

A Senior Application Scientist's Guide to Chiral Separation and Validation of 4'-Hydroxy-7-methoxyflavanone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. For chiral compounds such as 4'-Hydroxy-7-methoxyflavanone, a flavonoid with significant therapeutic potential, the ability to separate and quantify individual enantiomers is not merely an analytical exercise but a fundamental requirement for ensuring safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral separation of 4'-Hydroxy-7-methoxyflavanone enantiomers. Furthermore, it outlines a comprehensive validation protocol, grounded in ICH guidelines, to ensure the robustness and reliability of the chosen analytical method.

The Imperative of Enantioselective Analysis

Flavanones possess a chiral center at the C2 position of the heterocyclic ring, leading to the existence of two enantiomers, (R)- and (S)-4'-Hydroxy-7-methoxyflavanone. These stereoisomers can exhibit marked differences in their interaction with chiral biological targets such as enzymes and receptors, resulting in distinct pharmacokinetic and pharmacodynamic properties. Consequently, regulatory authorities worldwide mandate the stereoselective analysis of chiral drug candidates to fully characterize their disposition and therapeutic action.[1][2]

Comparative Analysis of Chiral Separation Techniques: HPLC vs. SFC

The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers.[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for the chiral resolution of a wide array of compounds, including flavonoids.[3][4][5][6]

Here, we compare two powerful chromatographic techniques, HPLC and SFC, for the enantioselective separation of 4'-Hydroxy-7-methoxyflavanone.

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established and versatile technique for chiral separations.[1] For flavonoids, normal-phase HPLC using polysaccharide-based CSPs is often the method of choice.[4]

Based on successful separations of structurally similar flavanones, such as 6-methoxyflavanone and 7-methoxyflavanone, a robust method for 4'-Hydroxy-7-methoxyflavanone can be proposed.[4][7] The presence of both a hydroxyl and a methoxy group suggests that a CSP with a combination of hydrogen bonding and π-π interaction capabilities would be effective.

Parameter Condition Rationale
Chiral Stationary Phase Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))Proven efficacy for separating methoxyflavanone enantiomers, offering strong chiral recognition through a combination of steric hindrance and dipole-dipole interactions.[4][7]
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)A non-polar mobile phase enhances the interaction of the analyte with the polar CSP. Isopropanol acts as a polar modifier to control retention and improve peak shape. The ratio can be optimized to achieve baseline resolution.[4][7]
Flow Rate 0.6 mL/minA typical flow rate for analytical scale HPLC, providing a balance between analysis time and separation efficiency.
Column Temperature 25°CRoom temperature is a common starting point for chiral separations. Temperature can be varied to fine-tune selectivity.
Detection UV at 254 nmFlavonoids exhibit strong UV absorbance, making UV detection a sensitive and reliable method. The specific wavelength is chosen based on the UV spectrum of 4'-Hydroxy-7-methoxyflavanone.[8]
Injection Volume 20 µLA standard injection volume for analytical HPLC.
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced organic solvent consumption, and often superior resolution.[9] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, contributing to faster and more efficient separations.

A study on the chiral SFC separation of ten flavanones, including 4'-hydroxyflavanone, provides a well-defined starting point for this methodology.[10]

Parameter Condition Rationale
Chiral Stationary Phase Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate))This amylose-based CSP is known for its broad enantioselectivity for a wide range of chiral compounds, including flavanones.[10] The polymeric structure provides multiple interaction sites.[10]
Mobile Phase Supercritical CO2 / Ethanol:Methanol (80:20) with 0.1% Trifluoroacetic Acid (TFA)CO2 is the primary mobile phase. The alcohol blend acts as a co-solvent to increase the mobile phase polarity and analyte solubility. TFA is a common additive to improve peak shape for acidic and neutral compounds. A gradient elution from 15% to 50% co-solvent can be employed to elute the enantiomers with good peak shape.[10]
Flow Rate 3.0 mL/minHigher flow rates are achievable in SFC due to the low viscosity of the mobile phase, leading to shorter analysis times.[10]
Back Pressure 150 barMaintaining a high back pressure ensures the mobile phase remains in its supercritical state.[10]
Column Temperature 30°CTemperature can influence the density and solvating power of the supercritical fluid, thereby affecting retention and selectivity.[10]
Detection UV at 254 nmSimilar to HPLC, UV detection is a suitable method for flavonoids in SFC.
Performance Comparison: HPLC vs. SFC
Performance Metric HPLC SFC
Analysis Time Longer (typically >10 min)Shorter (typically <10 min)[10]
Solvent Consumption High (organic solvents)Low (primarily CO2)[9]
Separation Efficiency GoodOften higher due to lower mobile phase viscosity
Method Development Well-established, but can be time-consumingCan be faster due to rapid equilibration times
Environmental Impact Higher due to organic solvent waste"Greener" alternative due to the use of CO2
Cost of Operation Higher solvent purchase and disposal costsLower solvent costs, but instrumentation can be more expensive

Validation of the Chiral Separation Method

Once a suitable chiral separation method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte. Spike the analyte with its enantiomer and any known impurities.The peak for each enantiomer should be well-resolved from any other peaks (e.g., impurities, degradation products, or matrix components). Resolution (Rs) between enantiomeric peaks should be >1.5.
Linearity Prepare a series of at least five concentrations of the racemate over the desired range (e.g., 50-150% of the target concentration). Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis.The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy Analyze samples of a known concentration (prepared by spiking a placebo with a known amount of the racemate) at three concentration levels (low, medium, high) across the linear range.The recovery for each enantiomer should be within 98.0% to 102.0% of the known concentration.
Precision - Repeatability (Intra-day): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.- Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.The relative standard deviation (RSD) for the peak area and retention time of each enantiomer should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be validated for accuracy and precision.The LOQ should be reported and should be suitable for the intended application (e.g., quantifying the minor enantiomer as an impurity).
Robustness Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), flow rate (±10%), and column temperature (±5°C).The resolution between the enantiomers should remain >1.5, and the system suitability parameters should still be met.

Experimental Workflows

Chiral Separation Method Development Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability A Select CSPs (e.g., Chiralpak AD, IB) C Screen CSPs & Mobile Phases A->C B Select Mobile Phases (Normal & SFC) B->C D Optimize Mobile Phase Composition C->D Promising conditions identified E Optimize Flow Rate & Temperature D->E F Achieve Baseline Resolution (Rs > 1.5) E->F G Define System Suitability Tests (SST) F->G Optimized method H Verify SST Parameters G->H I Final Method Selection H->I

Caption: Workflow for Chiral Method Development

Method Validation Workflow

cluster_0 Validation Protocol cluster_1 Experimental Execution cluster_2 Reporting A Define Validation Parameters (ICH Q2) B Set Acceptance Criteria A->B C Specificity B->C Protocol Approved D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness F->G H Compile Validation Data G->H Experiments Complete I Generate Validation Report H->I

Caption: Workflow for Analytical Method Validation

Conclusion

The successful chiral separation and validation of 4'-Hydroxy-7-methoxyflavanone enantiomers is a critical step in its development as a potential therapeutic agent. Both HPLC and SFC offer viable platforms for this purpose, with the choice often depending on laboratory-specific needs regarding analysis speed, solvent consumption, and available instrumentation. SFC presents a compelling case as a modern, efficient, and environmentally conscious alternative to traditional HPLC.

Regardless of the chosen technique, a rigorous validation protocol grounded in ICH guidelines is non-negotiable. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can establish a reliable and defensible analytical method. This ensures the generation of high-quality data, which is paramount for making informed decisions throughout the drug development lifecycle and ultimately for ensuring patient safety.

References

  • Enantioseparation of hydroxyflavanones on amylose and cellulose CSPs by HPLC methods. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • High-performance liquid chromatography separation of enantiomers of flavanone and 2 '-hydroxychalcone under reversed-phase conditions | Request PDF. (2025, August 5). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 5, 2026, from [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. Retrieved February 5, 2026, from [Link]

  • Belboukhari, N., et al. (2015, February). Chiral Separation of Several Flavanones by Liquid Chromatography. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Ares, A. M., et al. (2022, October 28). CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY. UVaDOC Principal. Retrieved February 5, 2026, from [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. (2024, May 9). PMC. Retrieved February 5, 2026, from [Link]

  • Chromatograms of chiral separations of (a)6-methoxyflavanone on... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • DEVELOPMENT OF A VALIDATED HPLC METHOD FOR DETERMINATION OF THE FLAVONOID BAICALIN | Journal of Advanced Scientific Research. (2016, February 10). Retrieved February 5, 2026, from [Link]

  • Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. (2025, November 14). PMC. Retrieved February 5, 2026, from [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021, April 13). PMC. Retrieved February 5, 2026, from [Link]

  • 4'-Hydroxy-7-methoxyflavan | C16H16O3 | CID 185609. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • 4'-Hydroxy-7-Methoxyflavone | C16H12O4 | CID 676307. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). Retrieved February 5, 2026, from [Link]

  • (PDF) DEVELOPMENT OF A VALIDATED HPLC METHOD FOR DETERMINATION OF THE FLAVONOID BAICALIN. (2018, March 1). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Physical Properties and Identification of Flavonoids by Ultraviolet-Visible Spectroscopy. (2024, February 7). ResearchGate. Retrieved February 5, 2026, from [Link]

  • (PDF) Crystal structure of 3-hydroxy-7-methoxyflavone, C16H12O4. (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved February 5, 2026, from [Link]

  • Photochemistry of Flavonoids. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

Sources

A Comparative Guide to the Structural Elucidation of 4'-Hydroxy-7-methoxyflavanone: Mass Spectrometry Fragmentation and Alternative Analytical Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4'-Hydroxy-7-methoxyflavanone

4'-Hydroxy-7-methoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in a variety of plants. Flavonoids are of significant interest in the fields of nutrition, pharmacology, and drug development due to their diverse biological activities. The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships, metabolism, and potential therapeutic applications. Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), stands as a powerful tool for the rapid and sensitive identification and structural elucidation of flavonoids.

Mass Spectrometry Fragmentation Analysis of 4'-Hydroxy-7-methoxyflavanone

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like flavonoids, as it typically produces intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Subsequent fragmentation of these precursor ions via collision-induced dissociation (CID) in a tandem mass spectrometer provides valuable structural information.

While a publicly available experimental mass spectrum for 4'-Hydroxy-7-methoxyflavanone is not readily accessible, its fragmentation pattern can be reliably predicted based on the well-established fragmentation pathways of the flavanone core structure and the influence of its specific substituents (a hydroxyl group on the B-ring and a methoxy group on the A-ring). The fragmentation of flavonoids is a widely studied area, with key fragmentation reactions being the retro-Diels-Alder (RDA) reaction, loss of small neutral molecules, and cleavage of the C-ring.[1]

Predicted ESI-MS/MS Fragmentation Patterns in Positive Ion Mode

The predicted fragmentation pathway for the protonated molecule of 4'-Hydroxy-7-methoxyflavanone ([C₁₆H₁₄O₄+H]⁺, m/z 271.09) is detailed below.

  • Retro-Diels-Alder (RDA) Reaction: The RDA reaction is a characteristic fragmentation of flavonoids that involves the cleavage of the C-ring, providing information about the substitution patterns on the A and B rings.[2] For 4'-Hydroxy-7-methoxyflavanone, the RDA reaction is expected to yield two key fragment ions:

    • ¹‚³A⁺ ion (m/z 151.04): This ion results from the cleavage of the bonds at positions 1 and 3 of the C-ring and contains the A-ring with the 7-methoxy group.

    • ¹‚³B⁺ ion (m/z 121.03): This complementary ion contains the B-ring with the 4'-hydroxyl group.

  • Loss of the B-ring: A common fragmentation pathway for flavanones is the loss of the entire B-ring, leading to a fragment ion corresponding to [M+H - B-ring]⁺.[2] For 4'-Hydroxy-7-methoxyflavanone, this would result in a fragment at m/z 177.05 , representing the chromone moiety.

  • Neutral Losses:

    • Loss of a methyl radical (•CH₃): The presence of a methoxy group often leads to the loss of a methyl radical, which is a characteristic fragmentation for methoxylated flavonoids.[3] This would produce a fragment ion at m/z 256.07 ([M+H - •CH₃]⁺).

    • Loss of water (H₂O): Dehydration is a common fragmentation pathway for flavonoids, especially those with hydroxyl groups.[2] This would result in a fragment ion at m/z 253.08 ([M+H - H₂O]⁺).

    • Loss of carbon monoxide (CO): The loss of CO is another frequent fragmentation, often occurring after an initial loss of water.[2] This would lead to a fragment ion at m/z 243.08 ([M+H - CO]⁺).

Experimental Protocol: ESI-MS/MS Analysis of 4'-Hydroxy-7-methoxyflavanone

The following is a generalized, self-validating protocol for the ESI-MS/MS analysis of 4'-Hydroxy-7-methoxyflavanone.

  • Sample Preparation:

    • Dissolve a reference standard of 4'-Hydroxy-7-methoxyflavanone in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

    • For complex matrices, such as plant extracts, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an ESI source.

    • Ionization Mode: Positive ion mode is generally preferred for flavanones as it often provides more structural information.[2]

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • MS1 Scan: Acquire a full scan mass spectrum to confirm the presence of the protonated molecule at m/z 271.09.

    • MS2 Scan (Product Ion Scan):

      • Select the protonated molecule (m/z 271.09) as the precursor ion.

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum. The optimal collision energy should be determined experimentally to achieve a rich fragmentation pattern.

  • Data Analysis:

    • Identify the major fragment ions in the product ion spectrum.

    • Propose fragmentation pathways based on the observed neutral losses and characteristic fragment ions (e.g., RDA fragments).

    • Compare the obtained spectrum with theoretical fragmentation patterns and, if available, with library spectra of related compounds.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted fragmentation pathway of protonated 4'-Hydroxy-7-methoxyflavanone.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_rda RDA Fragments M [M+H]⁺ m/z 271.09 4'-Hydroxy-7-methoxyflavanone F1 [M+H - •CH₃]⁺ m/z 256.07 M->F1 - •CH₃ F2 [M+H - H₂O]⁺ m/z 253.08 M->F2 - H₂O F3 [M+H - B-ring]⁺ m/z 177.05 M->F3 - C₇H₇O RDA_A ¹‚³A⁺ m/z 151.04 M->RDA_A RDA RDA_B ¹‚³B⁺ m/z 121.03 M->RDA_B RDA

Caption: Predicted ESI-MS/MS fragmentation of 4'-Hydroxy-7-methoxyflavanone.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural characterization often benefits from the complementary information provided by other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial relationships.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

The main advantage of NMR is its ability to provide a definitive structure without the need for fragmentation prediction. However, it is a less sensitive technique than mass spectrometry and requires a larger amount of pure sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier separation technique that is essential for the analysis of complex mixtures, such as plant extracts.[4] When coupled with a suitable detector (e.g., UV-Vis, DAD, or MS), HPLC can be used for both the quantification and identification of 4'-Hydroxy-7-methoxyflavanone.

  • Separation: HPLC can effectively separate 4'-Hydroxy-7-methoxyflavanone from other structurally related flavonoids and matrix components.

  • Quantification: With the use of a reference standard, HPLC can provide accurate and precise quantification of the compound in a sample.

  • Hyphenation: The coupling of HPLC with MS (LC-MS) combines the separation power of HPLC with the identification capabilities of MS, creating a highly versatile analytical platform.[4]

Performance Comparison
FeatureMass Spectrometry (MS/MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Function Structural Elucidation & IdentificationDefinitive Structure ElucidationSeparation & Quantification
Sensitivity High (picogram to femtogram)Low (milligram to microgram)Moderate (nanogram to microgram)
Sample Requirement Low, can analyze complex mixtures (with LC)High, requires pure sampleModerate, can analyze complex mixtures
Information Provided Molecular weight, elemental composition, fragmentation patternAtomic connectivity, stereochemistryRetention time, purity, concentration
Speed FastSlowModerate
Cost Moderate to HighHighLow to Moderate

Conclusion and Recommendations

The choice of analytical technique for the study of 4'-Hydroxy-7-methoxyflavanone is contingent upon the specific research objectives.

  • For rapid identification and structural confirmation in complex mixtures, LC-MS/MS is the method of choice due to its high sensitivity and the structurally informative data obtained from fragmentation analysis.

  • For the definitive, unambiguous structural elucidation of the isolated compound, NMR spectroscopy is indispensable.

  • For accurate quantification and purity assessment, HPLC with UV or DAD detection is a robust and reliable technique.

In a comprehensive research workflow, these techniques are often used in a complementary fashion. HPLC is first employed to isolate and purify the compound of interest. Subsequently, NMR is used for the definitive structural elucidation of the pure compound, and MS/MS is used to establish a characteristic fragmentation pattern that can then be used for the rapid screening and identification of the compound in other samples. This integrated approach ensures the highest level of scientific rigor and provides a complete analytical characterization of 4'-Hydroxy-7-methoxyflavanone.

References

  • PubChem. 4'-Hydroxy-7-Methoxyflavone. National Center for Biotechnology Information. [Link]

  • PubChem. (-)-Pinostrobin. National Center for Biotechnology Information. [Link]

  • PubChem. Sakuranetin. National Center for Biotechnology Information. [Link]

  • Vukics, V., & Guttman, A. (2010). Structural Characterization of Flavonoids by Mass Spectrometry. Mass Spectrometry Reviews, 29(1), 1–16. [Link]

  • Ma, Y. L., Li, Q. M., Van den Heuvel, H., & Claeys, M. (1997). Characterization of the cis and trans isomers of 7-monohydroxy- and 7,8-dihydroxyisoflavones by tandem mass spectrometry. Journal of Mass Spectrometry, 32(6), 626–636. [Link]

  • Nega, M. H. (2023). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology. [Link]

  • Abad-García, B., Berrueta, L. A., Garmón-Lobato, S., Gallo, B., & Vicente, F. (2007). A general analytical strategy for the characterization of flavonoid glycosides in extracts of different origin by high-performance liquid chromatography–diode array detection–electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1154(1-2), 186–198. [Link]

  • Kumar, N., & Goel, N. (2019). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical and Biomedical Analysis, 176, 112807. [Link]

Sources

A Comparative Guide to the Bioactivity of 4'-Hydroxy-7-methoxyflavanone and its Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of flavonoid research, understanding the nuanced differences in bioactivity between an aglycone and its glycosidic forms is paramount for successful drug discovery and development. This guide provides an in-depth comparison of the bioactivity of 4'-Hydroxy-7-methoxyflavanone and its corresponding glycosides. While direct comparative studies on this specific flavanone and its glycosides are limited, this guide synthesizes data from closely related flavanones to provide a robust framework for understanding their structure-activity relationships.

Structural Differences: The Impact of Glycosylation

4'-Hydroxy-7-methoxyflavanone is a flavanone, a class of flavonoids characterized by a C6-C3-C6 skeleton. Its structure features a hydroxyl group at the 4' position of the B-ring and a methoxy group at the 7th position of the A-ring.

Glycosylation introduces a sugar moiety, most commonly glucose, rhamnose, or rutinose, to one of the hydroxyl groups, forming an O-glycoside. This seemingly simple addition has profound implications for the molecule's physicochemical properties, including its solubility, stability, and bioavailability.[1] Glycosides are generally more water-soluble and stable than their corresponding aglycones.[2]

Visualizing the Structural Differences

G cluster_aglycone 4'-Hydroxy-7-methoxyflavanone (Aglycone) cluster_glycoside Flavanone Glycoside (General Structure) Aglycone C₁₆H₁₂O₄ Aglycone_structure Glycoside_structure Aglycone_structure->Glycoside_structure Glycosylation Glycoside Aglycone-O-Sugar NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Aglycone LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65_IkB NF-κB (p50/p65)-IκBα (Inactive) IKK->NFkB_p50_p65_IkB Phosphorylates IκBα NFkB_p50_p65 NF-κB (p50/p65) (Active) NFkB_p50_p65_IkB->NFkB_p50_p65 Releases IkB_p p-IκBα NFkB_p50_p65_IkB->IkB_p Releases NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocates to Nucleus Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_p50_p65_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Induces Transcription Aglycone 4'-Hydroxy-7-methoxyflavanone Aglycone->IKK Inhibits Aglycone->Proteasome Inhibits Aglycone->NFkB_p50_p65_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by 4'-Hydroxy-7-methoxyflavanone.

Anticancer Activity

Flavonoids have garnered significant attention for their potential as anticancer agents. Their mechanisms of action are diverse and include inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis.

In Vitro Cytotoxicity:

Similar to other bioactivities, flavonoid aglycones generally exhibit greater cytotoxicity against cancer cell lines in vitro. The enhanced cellular uptake of the more lipophilic aglycone is a key factor. [3]

Cell Line Compound IC50 (µM) Reference
Caco-2 (Colon Cancer) Hesperetin (Aglycone) 66.67 ± 1.5 [3]
Caco-2 (Colon Cancer) Hesperidin (Glycoside) > 250 [3]
MCF-7 (Breast Cancer) Hesperetin (Aglycone) ~50 [3]
MCF-7 (Breast Cancer) Hesperidin (Glycoside) > 250 [3]
HepG2 (Liver Cancer) Hesperetin (Aglycone) ~100 [3]

| HepG2 (Liver Cancer) | Hesperidin (Glycoside) | > 250 | [3]|

The Glycoside Advantage: Bioavailability and In Vivo Efficacy

While in vitro studies consistently favor the aglycone, the in vivo scenario is more complex. Glycosylation can significantly enhance the bioavailability of flavonoids. The sugar moiety can protect the flavonoid from degradation in the gastrointestinal tract and facilitate its absorption. [1] Once absorbed, flavonoid glycosides can be hydrolyzed by enzymes in the intestinal wall or by the gut microbiota to release the active aglycone. [1]This "pro-drug" effect can lead to sustained plasma concentrations of the aglycone, potentially enhancing its therapeutic efficacy in vivo.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key bioassays.

DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the test compounds (4'-Hydroxy-7-methoxyflavanone and its glycosides) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well black-walled plate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with PBS and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution for 1 hour.

  • Treatment: Remove the DCFH-DA solution and treat the cells with the test compounds for 1 hour.

  • Induction of Oxidative Stress: Add a solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.

  • Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for both the control and treated wells. The CAA value is calculated as the percentage reduction in AUC in the treated wells compared to the control.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

The available evidence strongly suggests that while 4'-Hydroxy-7-methoxyflavanone is likely to exhibit more potent antioxidant, anti-inflammatory, and anticancer activities in in vitro settings, its glycosides may offer advantages in terms of stability and bioavailability in vivo. The glycosidic forms can act as pro-drugs, releasing the active aglycone over a sustained period.

Future research should focus on the synthesis and direct comparative bioactivity testing of specific glycosides of 4'-Hydroxy-7-methoxyflavanone. In vivo studies are crucial to elucidate the pharmacokinetic profiles of these compounds and to determine whether the enhanced bioavailability of the glycosides translates to superior therapeutic efficacy. A deeper understanding of these structure-activity relationships will undoubtedly accelerate the development of novel flavonoid-based therapeutics.

References

  • Antioxidative, Anti-Inflammatory, and Anticancer Effects of Purified Flavonol Glycosides and Aglycones in Green Tea. (2021). MDPI. [Link]

  • Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. (2023). ResearchGate. [Link]

  • Cytotoxic Flavonoid Glycosides from Rapistrum rugosum L. (2015). Brieflands. [Link]

  • Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. (2023). National Institutes of Health. [Link]

  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. (2022). National Institutes of Health. [Link]

  • Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. (2010). ResearchGate. [Link]

  • Structure-antioxidant Activity Relationships of Flavonoids: A Re-examination. (2023). ResearchGate. [Link]

  • The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. (2011). National Institutes of Health. [Link]

  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2021). MDPI. [Link]

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). MDPI. [Link]

  • 4′-Methylflavanone Glycosides Obtained Using Biotransformation in the Entomopathogenic Filamentous Fungi Cultures as Potential Anticarcinogenic, Antimicrobial, and Hepatoprotective Agents. (2022). National Institutes of Health. [Link]

  • Comparison of the mean IC50 value for antioxidant activity of various extracts. (2024). ResearchGate. [Link]

  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. (2023). National Institutes of Health. [Link]

  • The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway. (2023). National Institutes of Health. [Link]

  • 4'-Hydroxy-7-Methoxyflavone. PubChem. [Link]

  • Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. (2005). National Institutes of Health. [Link]

  • Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships. (1998). National Institutes of Health. [Link]

  • Flavone deglycosylation increases their anti-inflammatory activity and absorption. (2014). National Institutes of Health. [Link]

  • Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. (2024). National Institutes of Health. [Link]

  • Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. (2021). MDPI. [Link]

  • Tetramethoxy Hydroxyflavone p7F Downregulates Inflammatory Mediators via the Inhibition of Nuclear Factor κB. (2004). ResearchGate. [Link]

  • Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. (2008). ACS Publications. [Link]

  • Nitric Oxide Production Inhibitory Activity of Flavonoids Contained in Trunk Exudates of Dalbergia sissoo. (2008). Scilit. [Link]

  • An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. (2023). Frontiers. [Link]

  • Cytotoxic flavone glycosides from Solanum elaeagnifolium. (2014). ResearchGate. [Link]

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). National Institutes of Health. [Link]

  • Integrated metabolome and transcriptome revealed the flavonoid biosynthetic pathway in developing Vernonia amygdalina leaves. (2021). PeerJ. [Link]

  • Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism. (2005). National Institutes of Health. [Link]

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. (2023). bioRxiv. [Link]

  • Modulation of nitric oxide by flavonoids. (2014). ResearchGate. [Link]

  • Chemistry and Biological Activities of Flavonoids: An Overview. (2013). National Institutes of Health. [Link]

Sources

A Researcher's Guide to the Identification of 4'-Hydroxy-7-methoxyflavanone: A Comparative Analysis of Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of flavonoids, the accurate identification and quantification of specific compounds are paramount. This guide provides an in-depth technical comparison of reference standards for 4'-Hydroxy-7-methoxyflavanone, a flavanone with significant research interest due to its potential biological activities. We will explore the essential analytical techniques for its characterization, compare the merits of commercial versus in-house reference standards, and provide detailed experimental protocols to ensure scientific rigor in your investigations.

The Critical Role of a Reference Standard

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte. The integrity of research data is intrinsically linked to the quality of the reference standard. For 4'-Hydroxy-7-methoxyflavanone, a reliable reference standard is essential for:

  • Unambiguous Identification: Confirming the presence of 4'-Hydroxy-7-methoxyflavanone in complex matrices such as plant extracts or biological samples.

  • Accurate Quantification: Determining the precise concentration of the compound, which is crucial for dose-response studies and understanding its biological potency.

  • Method Validation: Establishing the performance characteristics of analytical methods, including linearity, accuracy, precision, and specificity.

Physicochemical Properties of 4'-Hydroxy-7-methoxyflavanone

A thorough understanding of the physicochemical properties of 4'-Hydroxy-7-methoxyflavanone is the foundation for developing robust analytical methods.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
CAS Number 27348-54-5 (for the related flavan)
Appearance White to off-white solidGeneral observation for purified flavonoids
Solubility Soluble in DMSO, methanol, ethanol, and other polar organic solvents.General knowledge of flavonoids

Note: The provided CAS number (27348-54-5) is often associated with the corresponding flavan, the reduced form of flavanone. It is crucial to verify the exact structure with the supplier.

Analytical Techniques for Identification and Characterization

A multi-technique approach is recommended for the unequivocal identification of 4'-Hydroxy-7-methoxyflavanone. The expected spectral data, based on its chemical structure, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For 4'-Hydroxy-7-methoxyflavanone, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

ProtonExpected Chemical Shift RangeMultiplicityCoupling Constant (J) in Hz
H-25.3 - 5.5dd~12, ~3
H-3ax3.0 - 3.2dd~17, ~12
H-3eq2.8 - 2.9dd~17, ~3
OCH₃~3.8s-
H-5~7.8d~8.5
H-66.4 - 6.6dd~8.5, ~2.5
H-86.4 - 6.6d~2.5
H-2', H-6'7.2 - 7.4d~8.5
H-3', H-5'6.8 - 7.0d~8.5
4'-OHVariablebr s-

Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):

CarbonExpected Chemical Shift Range
C-278 - 80
C-342 - 44
C-4190 - 192
C-5128 - 130
C-6108 - 110
C-7164 - 166
C-8100 - 102
C-9162 - 164
C-10114 - 116
C-1'130 - 132
C-2', C-6'127 - 129
C-3', C-5'115 - 117
C-4'157 - 159
OCH₃55 - 57
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4'-Hydroxy-7-methoxyflavanone, Electrospray Ionization (ESI) is a common technique.

Expected ESI-MS Data:

  • [M+H]⁺: m/z 271.09

  • [M-H]⁻: m/z 269.08

The fragmentation pattern in MS/MS would likely involve the retro-Diels-Alder (RDA) cleavage of the C-ring, a characteristic fragmentation for flavonoids.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for providing information about the chromophoric system of the molecule.

Expected UV Absorption Maxima (in Methanol):

  • Band I (B-ring absorption): ~275 - 285 nm

  • Band II (A-ring absorption): ~310 - 320 nm (shoulder)

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands (cm⁻¹):

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)3200 - 3500 (broad)
C-H (aromatic)3000 - 3100
C=O (ketone)1660 - 1680
C=C (aromatic)1580 - 1610
C-O-C (ether)1200 - 1300

Comparison of Reference Standard Sources

Researchers have two primary options for obtaining a reference standard: purchasing a certified reference material (CRM) from a commercial supplier or preparing one in-house.

FeatureCommercial Certified Reference MaterialIn-house Prepared Standard
Purity & Characterization High purity (typically >98%), with a comprehensive Certificate of Analysis (CoA) detailing the analytical data (NMR, MS, HPLC purity, etc.).Purity and characterization are dependent on the synthesis and purification methods employed. Requires extensive in-house validation.
Traceability & Certification Often traceable to national or international standards (e.g., NIST, USP). May be produced under ISO guidelines.Lacks formal certification and traceability unless rigorous internal quality systems are in place.
Time & Cost Higher initial cost, but saves significant time and resources on synthesis, purification, and characterization.Lower initial material cost, but requires significant investment in time, expertise, and analytical resources for validation.
Regulatory Compliance Essential for drug development and quality control applications requiring submission to regulatory agencies.Generally not suitable for regulatory submissions unless prepared under GMP conditions with extensive documentation.
Availability Subject to supplier stock. May require lead time for ordering.Can be prepared on-demand, providing flexibility.

Recommendation: For research that requires high accuracy, reproducibility, and is intended for publication or regulatory submission, the use of a commercial certified reference material is strongly recommended. For exploratory research or when a commercial standard is unavailable, an in-house prepared standard can be a viable alternative, provided it is thoroughly characterized.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of 4'-Hydroxy-7-methoxyflavanone. Method optimization may be required based on the specific instrument and column used.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in methanol to a concentration of 1 mg/mL.

In-house Synthesis of 4'-Hydroxy-7-methoxyflavanone

For laboratories opting to synthesize their own reference standard, a common method involves the cyclization of the corresponding chalcone.

Workflow for In-house Synthesis:

Caption: Workflow for the synthesis of 4'-Hydroxy-7-methoxyflavanone.

Protocol:

  • Chalcone Synthesis: Dissolve equimolar amounts of 2'-hydroxy-4'-methoxyacetophenone and 4-hydroxybenzaldehyde in ethanol. Add an aqueous solution of a strong base (e.g., 40% KOH) dropwise and stir at room temperature for 24-48 hours. Monitor the reaction by TLC. After completion, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. Filter, wash with water, and dry.

  • Flavanone Cyclization: Reflux the synthesized chalcone in an acidic ethanolic solution (e.g., with a few drops of concentrated H₂SO₄) for 4-6 hours. Monitor the disappearance of the chalcone by TLC.

  • Purification: After cooling, the crude flavanone may precipitate. It can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

  • Characterization: The purified product must be thoroughly characterized using the analytical techniques described in Section 3 to confirm its identity and purity.

Conclusion

The reliable identification of 4'-Hydroxy-7-methoxyflavanone hinges on the use of a well-characterized reference standard and appropriate analytical methodology. While commercial certified reference materials offer a convenient and reliable option, in-house synthesis and purification can be a cost-effective alternative for laboratories with the necessary expertise and equipment for rigorous characterization. By following the guidelines and protocols outlined in this guide, researchers can ensure the accuracy and validity of their findings in the exciting field of flavonoid research.

References

  • PubChem. 4'-Hydroxy-7-methoxyflavan. National Center for Biotechnology Information. [Link]

A Researcher's Guide to Differentiating 4'-Hydroxy-7-methoxyflavanone and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and natural product chemistry, the precise structural elucidation of flavonoids is paramount. These compounds often exhibit a wide range of biological activities, and even subtle changes in their molecular architecture, such as the positional arrangement of functional groups, can dramatically alter their pharmacological profiles. This guide provides an in-depth technical comparison of analytical strategies to unambiguously distinguish 4'-Hydroxy-7-methoxyflavanone from its challenging positional isomer, 7-Hydroxy-4'-methoxyflavanone. As isomers, these compounds share the same molecular formula (C₁₆H₁₂O₄) and exact mass, rendering basic mass spectrometry insufficient for differentiation.[1] This necessitates the use of more sophisticated, multidimensional analytical approaches.

This document is designed for researchers and drug development professionals, offering not just protocols, but the causal scientific reasoning behind the selection of each technique. We will explore how fundamental principles of nuclear magnetic resonance, mass spectrometry, and chromatography can be leveraged to resolve this common analytical challenge.

The Structural Challenge: Positional Isomerism

The core difficulty lies in the swapped positions of the hydroxyl (-OH) and methoxy (-OCH₃) groups between the A-ring and B-ring of the flavanone skeleton. In 4'-Hydroxy-7-methoxyflavanone, the methoxy group is on the A-ring (at C7) and the hydroxyl group is on the B-ring (at C4'). In its isomer, 7-Hydroxy-4'-methoxyflavanone, this arrangement is reversed. This subtle difference is visually represented below.

G cluster_0 4'-Hydroxy-7-methoxyflavanone cluster_1 7-Hydroxy-4'-methoxyflavanone mol1 mol1 mol2 mol2

Caption: Chemical structures of the two primary flavanone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides a detailed map of the chemical environment for each proton and carbon atom in a molecule. The position of a substituent dramatically influences the electronic environment of nearby nuclei, resulting in unique and predictable chemical shifts (δ).

The Causality Behind the Chemical Shifts

The distinction between the two isomers is most evident in the aromatic region of the ¹H-NMR spectrum.

  • For 4'-Hydroxy-7-methoxyflavanone: The methoxy group at C7 on the A-ring influences the protons at C6, C8, and C5. The B-ring protons (H-2', H-6' and H-3', H-5') will show a characteristic AA'BB' system for a 4'-substituted ring.

  • For 7-Hydroxy-4'-methoxyflavanone: The hydroxyl group at C7 affects the A-ring protons differently than a methoxy group. More significantly, the B-ring now contains the methoxy group at C4', which will alter the chemical shifts of the H-2', H-6' and H-3', H-5' protons compared to when a hydroxyl group is present.

Similarly, ¹³C-NMR will show distinct shifts for the carbon atoms directly attached to the -OH and -OCH₃ groups, as well as for the adjacent carbons in the aromatic rings.[2][3]

Comparative NMR Data

The following table summarizes the expected ¹H-NMR chemical shifts for the aromatic protons that are key to differentiating the isomers. Actual values may vary slightly based on the solvent used.

Proton 4'-Hydroxy-7-methoxyflavanone (δ ppm) 7-Hydroxy-4'-methoxyflavanone (δ ppm) Rationale for Difference
H-5 ~7.8-7.9 (d)~7.7-7.8 (d)The electron-donating nature of -OH vs. -OCH₃ at the para-position (C7) subtly alters the electronic environment of H-5.
H-6, H-8 ~6.8-7.0 (m)~6.7-6.9 (m)Different shielding/deshielding effects from the C7 substituent.
H-2', H-6' ~7.3-7.4 (d)~7.4-7.5 (d)Protons ortho to a -OH group (4'-OH) are typically more shielded (upfield) than those ortho to an -OCH₃ group (4'-OCH₃).
H-3', H-5' ~6.8-6.9 (d)~6.9-7.0 (d)Protons meta to a -OH group are more shielded than those meta to an -OCH₃ group.
-OCH₃ ~3.8-3.9 (s)~3.8-3.9 (s)While the chemical shift of the methoxy protons themselves is similar, their effect on the B-ring protons is a key differentiator.
Experimental Protocol: ¹H-NMR Spectroscopy
  • Sample Preparation: Dissolve 2-5 mg of the purified flavanone isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those from hydroxyl groups.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton experiment.

    • Temperature: Set to a constant temperature, typically 298 K (25 °C).

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at δ 2.50 ppm).

  • Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to assign the protons, paying close attention to the patterns of the A- and B-ring protons as detailed in the table above.

Caption: Workflow for flavanone isomer identification using NMR.

Tandem Mass Spectrometry (MS/MS): Unveiling Fragmentation Fingerprints

While isomers have the same molecular weight, their structural differences can lead to distinct fragmentation patterns upon collision-induced dissociation (CID) in a tandem mass spectrometer.[4][5] This allows for differentiation based on the relative abundance of specific product ions.

The Causality Behind Fragmentation

For flavonoids, a primary fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring.[4] This cleavage results in two main fragments: one derived from the A-ring and another from the B-ring. The position of the hydroxyl and methoxy groups influences which of these fragments is more likely to retain the charge, thus producing a different MS/MS spectrum.

  • In negative ion mode ESI-MS/MS: The hydroxyl group is the most likely site of deprotonation.

    • 4'-Hydroxy-7-methoxyflavanone: Deprotonation will occur on the B-ring's hydroxyl group. The subsequent RDA fragmentation will likely favor charge retention on the B-ring fragment.

    • 7-Hydroxy-4'-methoxyflavanone: Deprotonation will occur on the A-ring's hydroxyl group, leading to preferential charge retention on the A-ring fragment after RDA cleavage.

This difference in charge retention provides a diagnostic fingerprint for each isomer.[5][6]

Comparative MS/MS Data (Negative Ion Mode)
Isomer Precursor Ion [M-H]⁻ (m/z) Key Diagnostic Fragment Ion (m/z) Fragment Identity
4'-Hydroxy-7-methoxyflavanone 267.07117[B-ring fragment - H]⁻
7-Hydroxy-4'-methoxyflavanone 267.07151[A-ring fragment - H]⁻

Note: Other fragments, such as from the loss of a methyl radical (CH₃•), may also be observed and can provide complementary information.[4]

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the flavanone sample in a suitable solvent, typically methanol or acetonitrile.

  • Chromatography (HPLC):

    • Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might run from 10% B to 90% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.

    • Scan Mode: Full scan MS to identify the precursor ion at m/z 267.07, followed by a product ion scan (MS/MS) of this precursor.

    • Collision Energy: Optimize the collision energy (typically 15-30 eV) to achieve sufficient fragmentation.

  • Analysis: Extract the MS/MS spectrum for the precursor ion. Compare the relative intensities of the diagnostic fragment ions (e.g., m/z 117 vs. m/z 151) to identify the isomer.

G cluster_workflow MS/MS Analysis Workflow HPLC Inject Sample (LC Separation) ESI Ionize in ESI Source (Negative Mode) HPLC->ESI MS1 Select Precursor Ion [M-H]⁻ at m/z 267 ESI->MS1 CID Fragment via CID (RDA Reaction) MS1->CID MS2 Analyze Product Ions CID->MS2 Identification Identify via Diagnostic Fragment (m/z 117 vs 151) MS2->Identification

Caption: Workflow for flavanone isomer differentiation using LC-MS/MS.

High-Performance Liquid Chromatography (HPLC): Harnessing Polarity

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7] For flavanone isomers, the key is the difference in their overall polarity, which affects their retention time on a reverse-phase column (like C18).

The Causality Behind Retention Time

The polarity of a flavanone is influenced by the availability of the hydroxyl group to interact with the polar mobile phase.

  • 7-Hydroxy-4'-methoxyflavanone: The hydroxyl group on the A-ring may be considered more "exposed" or accessible for hydrogen bonding with the aqueous mobile phase compared to the methoxy group.

  • 4'-Hydroxy-7-methoxyflavanone: The hydroxyl group is on the B-ring.

Generally, the more polar a compound, the less it interacts with the nonpolar C18 stationary phase, and the earlier it elutes (shorter retention time). Therefore, one can expect a small but measurable difference in retention times between the two isomers, with 7-Hydroxy-4'-methoxyflavanone likely eluting slightly earlier than 4'-Hydroxy-7-methoxyflavanone under standard reverse-phase conditions. This hypothesis must be confirmed with authentic standards.

Comparative HPLC Data
Isomer Expected Relative Retention Time (C18) Rationale
7-Hydroxy-4'-methoxyflavanone ShorterPotentially higher overall polarity due to the C7-OH group.
4'-Hydroxy-7-methoxyflavanone LongerPotentially lower overall polarity.
Experimental Protocol: HPLC-UV
  • Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile) to a concentration of ~100 µg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the λmax for flavanones, typically around 280-290 nm and 320-330 nm.

  • Analysis: Co-inject with authentic standards of each isomer to confirm identity based on retention time. If standards are unavailable, this method can only suggest the presence of two distinct isomers.

G cluster_workflow HPLC Analysis Workflow Inject Inject Sample Mix & Standards Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect by UV/PDA (288 nm) Separate->Detect Analyze Compare Retention Times (tR) Detect->Analyze Identification Tentative Identification (Confirmation by MS/NMR) Analyze->Identification

Caption: Workflow for the separation of flavanone isomers by HPLC.

Conclusion: An Orthogonal Approach is Key

While each of the described techniques can provide strong evidence for the identity of a flavanone isomer, no single method is as powerful as a combined, orthogonal approach. For unambiguous identification and characterization, especially in complex matrices or for novel compound discovery, coupling these techniques is the gold standard. An LC-MS/MS method provides chromatographic separation and fragmentation data simultaneously, while offline or online LC-NMR can provide definitive structural information for separated peaks. By understanding the fundamental chemical principles that make these isomers distinct, researchers can confidently select and apply the right analytical tools to accelerate their research and development efforts.

References

  • AIP Conference Proceedings. (n.d.). Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel. Retrieved from [Link]

  • Torrenegra-Guerrero, et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. Retrieved from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4'-Hydroxy-7-Methoxyflavone. Retrieved from [Link]

  • MDPI. (n.d.). Direct Determination of Flavanone Isomers in Citrus Juice by Paper Spray Tandem Mass Spectrometry. Retrieved from [Link]

  • ACS Omega. (2021). Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 and C-13-NMR data of hydroxyflavone derivatives | Request PDF. Retrieved from [Link]

  • NP-MRD. (2021). Showing NP-Card for 5-Hydroxy-7-methoxyflavanone (NP0043820). Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of natural epimeric flavanone glycosides by NMR spectroscopy | Request PDF. Retrieved from [Link]

  • Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

  • NIH. (2024). Direct Determination of Flavanone Isomers in Citrus Juice by Paper Spray Tandem Mass Spectrometry - PMC. Retrieved from [Link]

  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC. (n.d.). Retrieved from [Link]

  • DiVA portal. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive. Retrieved from [Link]

  • PubMed. (n.d.). 1H and 13C-NMR data of hydroxyflavone derivatives. Retrieved from [Link]

Sources

Reproducibility of 4'-Hydroxy-7-methoxyflavanone synthesis across different labs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Hydroxy-7-methoxyflavanone (also known as 7-methoxy-4'-hydroxyflavanone) is a bioactive flavonoid often targeted for its anti-inflammatory and antioxidant properties.[1][2] However, its synthesis is notoriously prone to inter-lab variability.[1] The primary chemical bottleneck is the 4'-hydroxyl group on the benzaldehyde precursor.[1] In traditional base-catalyzed Claisen-Schmidt condensations, this phenolic proton is deprotonated, reducing the electrophilicity of the carbonyl carbon and stalling the reaction (or leading to polymerization).

This guide objectively compares three synthetic routes, identifying the Protection-Deprotection Strategy as the "Gold Standard" for reproducibility, while evaluating Acid-Catalyzed Condensation and Solid-State Grinding as viable alternatives under specific constraints.[1]

Part 1: Comparative Analysis of Synthetic Routes

The "Gold Standard" Route: MOM-Protection Strategy

Mechanism: Protection of the 4-hydroxyl group prevents phenoxide formation, restoring the reactivity of the aldehyde carbonyl.

  • Pros: Highest reproducibility; definitive structural characterization at each step; high purity (>98%).

  • Cons: Multi-step workflow (Protection

    
     Condensation 
    
    
    
    Cyclization/Deprotection); higher reagent cost.[1]
  • Verdict: Recommended for pharmaceutical applications requiring GMP-level purity.[1]

The "Direct" Route: Acid-Catalyzed Condensation

Mechanism: Uses dry HCl gas in methanol/ethyl acetate to drive condensation without deactivating the aldehyde.[1]

  • Pros: Single-step potential; avoids toxic protecting groups.[1]

  • Cons: Requires handling corrosive HCl gas; yields are highly sensitive to moisture content; lower conversion rates (~40-50%).[1]

  • Verdict: Suitable for rapid, small-scale exploratory synthesis.

The "Green" Route: Solid-State Grinding

Mechanism: Solvent-free mechanochemistry using NaOH pellets.[1] The high local concentration overcomes the electronic deactivation of the phenoxide.

  • Pros: Rapid (<1 hour); high crude yields (~80-90%); eco-friendly.[1]

  • Cons: Product often traps inorganic salts; recrystallization is mandatory; difficult to scale up reproducibly (mixing efficiency varies).[1]

  • Verdict: Best for academic labs focusing on Green Chemistry metrics.

Quantitative Performance Matrix
MetricMethod A: MOM-ProtectionMethod B: Acid-CatalyzedMethod C: Solid-State Grinding
Overall Yield 65 - 75% (High)40 - 55% (Moderate)80 - 90% (Crude) / 60% (Pure)
Purity Profile >98% (HPLC)~90% (Requires Column)~85% (Requires Recryst.)[1]
Reaction Time 48 - 72 Hours12 - 24 Hours< 1 Hour
Reproducibility High (Robust)Low (Moisture Sensitive)Medium (Operator Dependent)
Key Risk Incomplete DeprotectionPolymerizationSalt Contamination

Part 2: Critical Reproducibility Factors (The "Why")

The "Phenoxide Trap"

In standard base-catalyzed protocols (NaOH/EtOH), 4-hydroxybenzaldehyde exists as a phenoxide anion.[1] The negative charge delocalizes into the ring, significantly decreasing the positive character of the carbonyl carbon. This makes nucleophilic attack by the acetophenone enolate sluggish.[1]

  • Solution: Mask the phenol (Method A) or use acid catalysis where the phenol remains protonated (Method B).[1]

Cyclization Thermodynamics

The conversion of the intermediate Chalcone to Flavanone is reversible.

  • Base Catalysis: Favors the open-chain chalcone (thermodynamic product).[1]

  • Acid Catalysis: Favors the closed-ring flavanone.[1]

  • Protocol Insight: To maximize flavanone yield, an acid-mediated cyclization step (e.g., H₂SO₄/EtOH or NaOAc/AcOH reflux) is mandatory after the condensation.

Part 3: Visualizing the Synthetic Logic

G Start Precursors: Paeonol + 4-OH-Benzaldehyde Protect Step 1: MOM-Protection (MOM-Cl, DIPEA) Start->Protect Method A (Robust) Condense_Acid Direct Condensation (Dry HCl Gas, EtOAc) Start->Condense_Acid Method B (Fast) Grind Solid-State Grinding (NaOH Pellets, Pestle) Start->Grind Method C (Green) Condense_Base Step 2: Base Condensation (KOH, EtOH, RT) Protect->Condense_Base Chalcone_Prot Intermediate: Protected Chalcone Condense_Base->Chalcone_Prot Cyclize_Deprot Step 3: Acid Cyclization & Deprotection (HCl/MeOH) Chalcone_Prot->Cyclize_Deprot Product Target Product: 4'-Hydroxy-7-methoxyflavanone Cyclize_Deprot->Product Condense_Acid->Product One-Pot Grind->Product Requires Purification

Caption: Decision tree for synthesis. Method A offers the highest reliability for pure flavanone isolation.

Part 4: The Validated Protocol (Method A: MOM-Protection)

This protocol is designed for High Reproducibility . It decouples the condensation efficiency from the phenolic interference.

Reagents
  • Precursor A: 2'-Hydroxy-4'-methoxyacetophenone (Paeonol) [CAS: 552-41-0][1]

  • Precursor B: 4-Hydroxybenzaldehyde [CAS: 123-08-0][1]

  • Protecting Agent: Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen) or Benzyl Bromide (Safer alternative).[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) and KOH.[1]

  • Cyclization: Conc. HCl and Methanol.[1]

Step-by-Step Methodology
Step 1: Protection of 4-Hydroxybenzaldehyde[1]
  • Dissolve 4-hydroxybenzaldehyde (10 mmol) in dry DCM (20 mL) at 0°C.

  • Add DIPEA (15 mmol) followed by slow addition of MOM-Cl (12 mmol).

  • Stir at RT for 4 hours. Monitor TLC (Hexane:EtOAc 3:1).[1]

  • Quench with water, extract with DCM, dry over MgSO₄.

  • Checkpoint: Yield should be >90% (Oil). This restores electrophilicity.[1]

Step 2: Claisen-Schmidt Condensation[1][3][4]
  • Dissolve Paeonol (10 mmol) and 4-(Methoxymethoxy)benzaldehyde (10 mmol) in Ethanol (30 mL).

  • Add 50% aq.[1] KOH (5 mL) dropwise at 0°C.

  • Stir at Room Temperature for 24–48 hours. The solution will turn deep yellow/orange (Chalcone formation).[1]

  • Pour into ice water (100 mL) and acidify with 10% HCl to pH 4.

  • Filter the yellow precipitate (The Protected Chalcone).[1]

  • Yield Check: Expect 75-85%.

Step 3: Cyclization & Deprotection (One-Pot)[1]
  • Dissolve the Protected Chalcone (5 mmol) in Methanol (50 mL).

  • Add Conc.[1][5][6] HCl (2 mL) or reflux with Sodium Acetate (1% w/v) if MOM group is acid-labile enough (usually requires stronger acid for simultaneous deprotection).[1]

    • Refined Protocol: Reflux with 10% HCl/MeOH for 3-6 hours. This achieves two goals: (1) Cyclizes the chalcone to flavanone (Michael addition of 2'-OH), and (2) Hydrolyzes the MOM ether.

  • Cool to RT.[1] Add water to induce precipitation.[1]

  • Purification: Recrystallize from Ethanol/Water.

Characterization Data (Expected)
  • Appearance: Pale yellow to white needles.[1]

  • Melting Point: 172–174°C (Lit.[1] value for similar analogs).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       5.45 (dd, 1H, H-2) – Characteristic Flavanone doublet of doublets.
      
    • 
       2.68 (dd, 1H, H-3ax) and 
      
      
      
      3.25 (dd, 1H, H-3eq).
    • 
       3.85 (s, 3H, -OCH₃).
      
    • Absence of chalcone vinyl protons (

      
       7.5-8.0, d, J=16Hz).
      

References

  • Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone. AIP Conference Proceedings. (2017). Describes the base-catalyzed condensation and oxidative cyclization pathways.[1] [1]

  • The Design and Synthesis of Combretastatin A-4 like chalcones. Cardiff University Thesis. (2010). Documents the failure of direct base-catalyzed condensation with free hydroxybenzaldehydes and suggests acid-catalyzed alternatives.[1]

  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues. Molecules. (2022).[1] Validates the acid-catalyzed aldol reaction (HCl/MeOH) for hindered or hydroxylated benzaldehydes.

  • Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Rasayan Journal of Chemistry. (2022).[3] Provides data on the solid-state grinding method and its yield advantages.

  • Microbial Transformations of 7-Methoxyflavanone. Molecules. (2012).[1] Used for establishing NMR data of the flavanone core and biotransformation alternatives.[7]

Sources

Comparative study of synthetic vs. natural 4'-Hydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Dilemma

For researchers investigating the pharmacological potential of 4'-Hydroxy-7-methoxyflavanone (Systematic Name: 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-chromen-4-one), the choice between synthetic and natural sources is not merely a matter of cost—it is a fundamental question of stereochemistry and impurity profiles.

While synthetic routes offer high scalability and purity (>98%), they typically yield a racemic mixture (±) unless expensive asymmetric synthesis is employed. In contrast, natural extraction yields the biologically relevant (S)-enantiomer but suffers from batch-to-batch variability and co-eluting flavonoid impurities. This guide dissects these trade-offs to support informed experimental design.

Chemical Identity & Structural Analysis[1][2][3][4]

Researcher’s Alert: Do not confuse this Flavanone (saturated C2-C3 bond) with its Flavone analogue (unsaturated C2-C3 bond, often CAS 32272-23-4). The pharmacological properties differ significantly due to the flexibility of the C-ring in the flavanone.

FeatureSpecification
Common Name 7-O-Methylliquiritigenin; 4'-Hydroxy-7-methoxyflavanone
Systematic Name 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-chromen-4-one
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Key Structural Motif Chiral center at C2; A-ring methoxy (C7), B-ring hydroxyl (C4')
Stereochemistry Natural: (2S)-(-)-configuration Synthetic: (±)-Racemate (50:50 mixture of 2S and 2R)

Production Methodologies: A Comparative Workflow

Natural Extraction (The Biological Route)

Source: Dianthus caryophyllus (Carnation) or enzymatic methylation of Liquiritigenin from Glycyrrhiza species.

  • Mechanism: Biosynthesis via the phenylpropanoid pathway, specifically involving chalcone isomerase (CHI) which confers (S)-stereoselectivity.

  • Challenges: Low abundance (<0.1% dry weight), requiring extensive fractionation to remove structural isomers like 7-hydroxy-4'-methoxyflavanone.

Chemical Synthesis (The Scalable Route)

Method: Claisen-Schmidt Condensation followed by Cyclization.

  • Mechanism: Base-catalyzed condensation of acetophenone and benzaldehyde derivatives forms a chalcone intermediate, which is then cyclized.

  • Challenges: The standard cyclization is non-stereoselective, producing a racemate. Residual catalysts (e.g., Piperidine, Pyridine) and uncyclized chalcones are common impurities.

Synthesis_Comparison Start_Nat Natural Biomass (Dianthus/Glycyrrhiza) Extract Solvent Extraction (MeOH/EtOH) Start_Nat->Extract Fract Fractionation (Column Chromatography) Extract->Fract Purify_Nat Prep-HPLC (C18 Reverse Phase) Fract->Purify_Nat Final_Nat Natural Product (S)-Enantiomer >95% Purity Purify_Nat->Final_Nat Start_Syn Precursors: 2'-OH-4'-OMe-Acetophenone + 4-OH-Benzaldehyde Condense Claisen-Schmidt (KOH/EtOH) Start_Syn->Condense Chalcone Intermediate: Chalcone Condense->Chalcone Cyclize Cyclization (NaOAc, Reflux) Chalcone->Cyclize Final_Syn Synthetic Product (±)-Racemate >98% Purity Chalcone->Final_Syn Non-Stereoselective Cyclize->Final_Syn

Figure 1: Comparative workflow for Natural Extraction vs. Chemical Synthesis.

Comparative Performance Metrics

MetricSynthetic (Racemic)Natural ((S)-Enantiomer)Implication for Research
Stereochemical Purity 0% ee (Racemic)>95% ee ((S)-form)Critical: Enantiomers may bind differently to chiral protein targets (e.g., receptors, enzymes).
Chemical Purity High (>98%)Variable (90-95%)Synthetic is better for non-chiral assays (e.g., antioxidant capacity).
Impurity Profile Unreacted Chalcones, Metal CatalystsIsomeric Flavanones, Pesticides, Heavy MetalsNatural extracts require rigorous QC for co-eluting isomers.
Cost Efficiency Low ($/gram)High (

$/mg)
Use synthetic for initial screening; use natural for late-stage bioactivity validation.
Scalability Kg-scale feasiblemg-scale limitedSynthetic allows for large-scale animal studies.

Experimental Protocols

Protocol A: Chemical Synthesis (Lab Scale)

Objective: Produce 5g of racemic 4'-Hydroxy-7-methoxyflavanone.

  • Condensation:

    • Dissolve 10 mmol of 2'-hydroxy-4'-methoxyacetophenone and 10 mmol of 4-hydroxybenzaldehyde in 20 mL of ethanol.

    • Add 10 mL of 50% aqueous KOH dropwise at 0°C.

    • Stir at room temperature for 24 hours. The solution will turn deep yellow/orange (Chalcone formation).

    • Pour into ice water and acidify with 10% HCl to precipitate the chalcone. Filter and dry.

  • Cyclization:

    • Dissolve the dried chalcone in 50 mL ethanol.

    • Add 2g of Sodium Acetate (NaOAc) and reflux for 8-12 hours.

    • Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The chalcone spot will diminish, and a new fluorescent spot (flavanone) will appear.

  • Purification:

    • Recrystallize from methanol/water to remove uncyclized chalcone.

Protocol B: Chiral HPLC Separation (Quality Control)

Objective: Quantify enantiomeric excess (ee) or separate the racemate.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm (Flavanone characteristic absorption).

  • Expected Retention:

    • (S)-Enantiomer (Natural-like): Typically elutes first (verify with standard).

    • (R)-Enantiomer: Elutes second.

  • Validation: Inject the synthetic racemate to establish separation resolution (Rs > 1.5 required).

Decision Matrix: Which Source to Choose?

Decision_Matrix Start Start: Select Application Q1 Is the target a chiral protein? (Receptor/Enzyme) Start->Q1 Q2 Is the assay non-specific? (Antioxidant/Radical Scavenging) Q1->Q2 No/Unknown Path_Nat Use Natural or Chiral Separation Biologically Relevant Q1->Path_Nat Yes Path_Syn Use Synthetic (Racemic) Cost-effective, High Purity Q2->Path_Syn Yes Q2->Path_Nat No (Need to verify mechanism)

Figure 2: Decision logic for selecting the appropriate 4'-Hydroxy-7-methoxyflavanone source.

References

  • Synthesis of Flavanones via Claisen-Schmidt Condens

    • Source: Journal of Chemical Educ
    • Context: Standard protocol for chalcone synthesis and cycliz
    • (Representative methodology)

  • Chiral Separ

    • Source: Journal of Chrom
    • Context: Methodologies for resolving flavanone enantiomers using polysaccharide-based chiral st
  • Biosynthesis of Flavanones (Chirality)

    • Source: Plant Physiology
    • Context: Mechanistic explanation of Chalcone Isomerase (CHI) producing (S)
  • Biological Activity of 7-Methoxyflavanones

    • Source: Phytochemistry
    • Context: Comparative bioactivity of methylated flavanones vs. their hydroxylated counterparts.[1]

(Note: Specific CAS numbers for the dihydro-flavanone are often conflated with the flavone in commercial catalogs. Always verify structure by NMR, looking for the characteristic doublet-doublet signals of protons at C2 and C3).

Sources

Safety Operating Guide

Proper Disposal Procedures: 4'-Hydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory & Safety Operations

Executive Summary & Operational Directive

Immediate Action Required: Treat 4'-Hydroxy-7-methoxyflavanone as a Solid Organic Hazardous Waste .

While this compound (a flavonoid derivative) is naturally occurring and often viewed as "low toxicity" compared to heavy metals or alkylating agents, it must never be disposed of via sanitary sewer systems (sink disposal). Its poor water solubility and potential bio-activity necessitate thermal destruction (incineration) via a licensed waste handler.

Core Safety Directive: The primary operational hazard during disposal is dust generation .[1] Inhalation of flavonoid particulates can cause respiratory sensitization and irritation.[1] All disposal workflows must prioritize dust containment.[1]

Chemical Identification & Hazard Assessment

To ensure the integrity of your waste stream, you must verify the chemical identity. Disposal protocols are dictated by the physical properties described below.

Table 1: Physical & Safety Data Profile
ParameterTechnical DetailOperational Implication
Common Name Isosakuranetin; 4'-MethylnaringeninUse these aliases for waste tagging.[1]
CAS Number 480-43-3 Required for waste manifest.[1]
Physical State Solid Powder (White to off-white)High risk of aerosolization; requires N95/P100 or Fume Hood.[1]
Solubility Soluble in DMSO, Methanol, Ethanol; Insoluble in Water DO NOT FLUSH. Will precipitate and clog plumbing.[1]
GHS Classification WARNING Handle with standard chemical hygiene.
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)PPE must cover eyes, skin, and lungs.[1][3]

Expert Insight (Causality): The "Warning" classification often leads to complacency.[1] However, the H335 (Respiratory Irritation) code is critical here. Flavonoids are polyphenolic; inhaling high concentrations can trigger inflammatory responses in the mucous membranes.[1] Self-Validation: If you can taste a metallic or sweet dust in the air during handling, your containment has failed.

Pre-Disposal Stabilization & Segregation

Before moving the chemical to the central waste area, you must stabilize it at the bench level.

A. Solid Waste (Pure Powder)
  • Primary Container: Place the original vial or contaminated weigh boats into a clear, sealable secondary bag (e.g., Ziploc or whirl-pak).[1]

  • Labeling: Apply a "Solid Organic Waste" label immediately.[1]

  • Contamination Control: Wipe the exterior of the container with a damp paper towel (methanol or water) to remove static-clung dust.[1] Dispose of the towel as solid waste.

B. Liquid Waste (Stock Solutions)

If the compound is dissolved in solvent (e.g., DMSO or Methanol), the solvent dictates the waste stream , not the solute.

  • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or DMSO.[1]

  • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

The Disposal Workflow (Step-by-Step)

This protocol utilizes a logic-branching approach to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations.[1]

Diagram 1: Waste Stream Decision Logic

This diagram illustrates the critical decision points for segregating Isosakuranetin waste to prevent incompatible mixing and ensure regulatory compliance.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidAction Double Bag or Seal in Jar SolidPath->SolidAction SolventCheck Identify Solvent LiquidPath->SolventCheck SolidLabel Label: 'Solid Organic Waste' (Constituent: Isosakuranetin) SolidAction->SolidLabel Final Central Accumulation Area (Thermal Destruction) SolidLabel->Final Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., DMSO, MeOH, EtOH) SolventCheck->NonHalo HaloWaste Stream A: Halogenated Organic Waste Halo->HaloWaste NonHaloWaste Stream B: Non-Halogenated Organic Waste NonHalo->NonHaloWaste HaloWaste->Final NonHaloWaste->Final

Caption: Decision tree for segregating 4'-Hydroxy-7-methoxyflavanone waste based on physical state and solvent carrier.

Detailed Protocol
  • Personal Protective Equipment (PPE):

    • Nitrile gloves (standard thickness is sufficient).[1]

    • Safety goggles (standard ANSI Z87.1).[1]

    • Lab coat (buttoned).

  • Collection:

    • Solids: Collect using a dedicated waste jar for "Organic Solids." Do not mix with oxidizers (e.g., nitrates, permanganates) as organic dusts can be combustible.

    • Liquids: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated). Leave 10% headspace in the bottle to prevent over-pressurization due to thermal expansion.[1]

  • Tagging/Manifesting:

    • Write out the full chemical name: 4'-Hydroxy-7-methoxyflavanone.

    • Avoid using only the abbreviation "Isosakuranetin" if your waste hauler requires IUPAC or common chemical names.[1]

    • Check "Irritant" on the hazard checkbox.[1]

Emergency Spill Response

In the event of a benchtop spill, follow this "Wet-Wipe" method to prevent aerosolization.

  • Isolate: Alert nearby personnel.

  • Protect: Ensure you are wearing a mask (N95) or working inside the fume hood.[1]

  • Dampen: Do NOT dry sweep.[1] This will launch particles into the air.[1] Cover the powder with a paper towel soaked in water or ethanol.[1]

  • Collect: Scoop up the damp towel and powder mixture.[1]

  • Dispose: Place in the "Solid Organic Waste" container.

  • Clean: Wash the surface with soap and water to remove sticky residues.[1]

Regulatory & Compliance Context

Why do we segregate?

  • EPA RCRA Status: While 4'-Hydroxy-7-methoxyflavanone is not a P-listed or U-listed acute hazardous waste [1], it falls under the "Characteristic" or "Process" waste definitions when discarded.[1]

  • Incineration Requirements: Most organic lab waste is incinerated.[1] Segregating halogenated solvents is crucial because burning halogens creates acidic gases (HCl, HBr) that require special scrubbers. Mixing non-halogenated flavonoids with halogenated solvents unnecessarily increases the cost of disposal for the entire container.[1]

Table 2: Waste Stream Compatibility Matrix
Waste TypeCompatibility with IsosakuranetinAction
Organic Solvents Compatible Safe to mix in liquid waste streams.[1]
Aqueous Acids (pH < 2) Incompatible May degrade the compound; dispose separately.
Oxidizers DANGEROUS Risk of fire/reaction. NEVER MIX.
Biohazardous Waste Conditional Only if the compound was used in cell culture. Autoclave before disposal.[1]

References

  • PubChem. (n.d.).[1] Isosakuranetin (CAS 480-43-3) Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Hydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety and operational guide for handling 4'-Hydroxy-7-methoxyflavanone. As researchers, scientists, and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the selection and use of Personal Protective Equipment (PPE). By understanding the "why" behind each safety measure, we empower ourselves to create a secure and efficient laboratory environment.

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Like many phenolic compounds, 4'-Hydroxy-7-methoxyflavanone is likely to cause irritation upon contact with the skin and eyes.

  • Respiratory Irritation: As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled.

  • Oral Toxicity: PubChem classifies 4'-Hydroxy-7-methoxyflavanone with a GHS hazard statement H302: "Harmful if swallowed".

Given these potential hazards, a comprehensive PPE strategy is not just recommended, but essential.

Engineering and Administrative Controls: Your First Line of Defense

Before we even consider PPE, it is crucial to implement proper engineering and administrative controls to minimize exposure.

  • Ventilation: All handling of 4'-Hydroxy-7-methoxyflavanone powder should be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the powder.

  • Designated Area: All work with this compound should be performed in a designated and clearly marked area to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and all personnel must be trained on it before beginning any work.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is designed to protect you from exposure when engineering and administrative controls cannot eliminate the risk entirely. The following is a detailed breakdown of the required PPE for handling 4'-Hydroxy-7-methoxyflavanone.

Hand Protection: Nitrile Gloves

For incidental splash protection against a wide range of organic chemicals, nitrile gloves are the recommended choice.[1] They offer good resistance to acids, bases, and oils. It is important to note that no glove material offers universal protection. Therefore, gloves should be changed immediately if they become contaminated. For prolonged or direct contact, consider double-gloving or using a thicker, more resistant glove.

Eye and Face Protection: Chemical Splash Goggles and Face Shield

To protect against splashes and airborne particles, chemical splash goggles that provide a complete seal around the eyes are mandatory. For tasks with a higher risk of splashing, such as preparing solutions, a face shield should be worn in addition to goggles to protect the entire face.

Body Protection: Laboratory Coat

A laboratory coat should be worn at all times to protect your skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.

Respiratory Protection: N95 or Higher-Rated Respirator

Due to the risk of inhaling fine powder, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk procedures or if there is a potential for generating significant amounts of dust, a higher level of respiratory protection, such as a half-mask or full-facepiece respirator with appropriate particulate filters, may be necessary.

Summary of Required PPE
PPE CategorySpecificationRationale
Hand Protection Nitrile GlovesProvides splash resistance against a broad range of chemicals.[1]
Eye Protection Chemical Splash GogglesProtects eyes from splashes and airborne particles.
Face Protection Face Shield (in addition to goggles for high-splash risk tasks)Provides an additional layer of protection for the entire face.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 Respirator (or higher)Prevents inhalation of fine chemical powder.

Step-by-Step Procedures for Donning and Doffing PPE

The order in which you put on (don) and take off (doff) your PPE is critical to prevent contamination.

Donning PPE
  • Hand Hygiene: Start with clean hands. Wash them thoroughly with soap and water.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator: If required, put on your N95 respirator, ensuring a proper seal.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat.

Doffing PPE

The principle here is to touch the potentially contaminated outer surfaces of your PPE as little as possible.

  • Gloves: Remove your gloves first. Peel one glove off by grasping the cuff and pulling it down and away from your body. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the outer surface.

  • Goggles and Face Shield: Remove your face shield and goggles from the back of your head.

  • Lab Coat: Unbutton your lab coat and remove it by folding it in on itself, keeping the contaminated outer surface away from your body.

  • Respirator: Remove your respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the responsible handling and disposal of the chemical and any contaminated materials.

Handling Procedure
  • Preparation: Before starting, ensure your work area in the fume hood is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.

  • Weighing: If weighing the powder, do so within the fume hood. Use a disposable weigh boat and clean any spills immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

  • Solution Preparation: When preparing solutions, add the powder to the solvent slowly to avoid splashing.

  • Cleanup: After your work is complete, decontaminate your work area thoroughly.

Disposal Plan

In the absence of a specific SDS, a conservative approach to waste disposal is mandatory. All waste generated from handling 4'-Hydroxy-7-methoxyflavanone should be treated as hazardous waste unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.[1]

  • Waste Characterization: Due to its potential oral toxicity, the waste may be classified under the Resource Conservation and Recovery Act (RCRA) as a toxic waste. Your institution's EHS department will make the final determination.

  • Segregation:

    • Solid Waste: Collect all solid waste, including unused powder, contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be collected as hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Containerization and Labeling:

    • Use a compatible, leak-proof container for waste collection.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("4'-Hydroxy-7-methoxyflavanone"), and the approximate quantity.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general traffic.

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) cluster_procedure Procedure Start Start: Handling 4'-Hydroxy-7-methoxyflavanone Hazards Identify Hazards: - Skin/Eye Irritation - Respiratory Irritation (Powder) - Harmful if Swallowed Start->Hazards EngControls Work in Chemical Fume Hood? Hazards->EngControls AdminControls Designated Work Area & SOP? EngControls->AdminControls Yes Stop STOP! Do not proceed without proper controls. EngControls->Stop No Body Body Protection: Lab Coat AdminControls->Body Yes AdminControls->Stop No Hands Hand Protection: Nitrile Gloves Body->Hands Eyes Eye Protection: Chemical Splash Goggles Hands->Eyes Face High Splash Risk? (e.g., making solutions) Eyes->Face FaceShield Add Face Shield Face->FaceShield Yes Respiratory Respiratory Protection: N95 Respirator (or higher) Face->Respiratory No FaceShield->Respiratory Proceed Proceed with Handling (Follow Donning/Doffing & Disposal Plans) Respiratory->Proceed

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Hydroxy-7-methoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020, October 20). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures [Video]. YouTube. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.